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2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Documentation Hub

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  • Product: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one
  • CAS: 68235-18-7

Core Science & Biosynthesis

Foundational

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one: Technical Guide to Properties and Synthesis

The following technical guide details the properties, synthesis, and applications of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one , a strained bicyclic scaffold of significant value in medicinal chemistry and photochemistry. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one , a strained bicyclic scaffold of significant value in medicinal chemistry and photochemistry.

Executive Summary

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (CAS 68235-18-7) is a bicyclic heterocycle characterized by the fusion of a cyclobutane ring and a 2-oxazolidinone ring.[1][2][3][4] Structurally, it represents a "valence isomer" of the aromatic heterocycle 2(3H)-oxazolone. This molecule is primarily generated via photochemical valence isomerization , serving as a high-energy intermediate that can be derivatized into conformationally constrained cyclobutane amino acids (CBAAs) or used as a rigid scaffold in drug discovery. Its core value lies in its high ring strain (~26 kcal/mol) and its ability to function as a "stored" form of latent functionality released under thermal or hydrolytic conditions.

Structural Analysis & Physicochemical Properties[3][5][6][7][8][9]

Molecular Architecture

The molecule consists of a 5-membered oxazolidin-2-one ring fused cis to a 4-membered cyclobutane ring. The IUPAC numbering initiates at the bridgehead carbon, proceeding through the heteroatoms of the larger ring.

  • Formula:

    
    
    
  • Molecular Weight: 113.11 g/mol

  • Stereochemistry: The fusion of the 4- and 5-membered rings is exclusively cis in the stable isomer due to the extreme angle strain required for a trans-fusion in a [3.2.0] system.

  • Topological Indices:

    • BertzCT: High complexity due to bicyclic fusion.

    • Fsp3: 0.6 (3 of 5 carbons are

      
       hybridized in the saturated form).
      
Electronic Properties & Reactivity

The 3-one moiety (carbamate carbonyl) is activated by the ring strain of the fused system. Unlike a standard oxazolidinone, the nitrogen lone pair is less available for resonance due to the pyramidalization forced by the bicyclic constraint, making the carbonyl more electrophilic.

PropertyValue / CharacteristicImplication
Ring Strain High (~25-30 kcal/mol)Prone to ring-opening nucleophilic attack.
Thermal Stability MetastableReverts to monocyclic oxazolone upon heating (retro-valence isomerization).
Solubility Polar Organic Solvents (DCM, MeCN)Suitable for solution-phase photochemistry.
UV Absorption

nm (saturated)
Transparent to visible light; requires UV for formation.

Synthesis Protocols

The primary and most authoritative route to this scaffold is the photochemical valence isomerization of N-substituted 2(3H)-oxazolones. This process mimics the formation of Dewar benzene from benzene.

Protocol A: Photochemical Valence Isomerization

This method yields the unsaturated analog (2-oxa-4-azabicyclo[3.2.0]hept-6-en-3-one ), which can be hydrogenated to the saturated title compound.

Mechanism: Upon irradiation with UV light (typically 254 nm or 300 nm), the excited singlet state of the 2(3H)-oxazolone undergoes a disrotatory 4


-electrocyclization to close the bridgehead carbons.

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize 3-acetyl-2(3H)-oxazolone via N-acetylation of 2(3H)-oxazolone.

  • Solvent Selection: Dissolve the precursor in degassed acetonitrile or acetone (0.01 M concentration). Note: Acetone can act as a triplet sensitizer, potentially altering the product distribution, but direct irradiation is preferred for valence isomerization.

  • Irradiation:

    • Place the solution in a quartz immersion well reactor.

    • Irradiate with a high-pressure mercury lamp (e.g., Hanovia 450W) through a Pyrex filter (

      
       nm) to minimize polymer formation.
      
    • Maintain temperature at -10°C to prevent thermal reversion.

  • Monitoring: Monitor reaction progress via NMR (disappearance of alkene protons at

    
     7.0-7.5 ppm; appearance of bridgehead protons at 
    
    
    
    5.0-5.5 ppm).
  • Isolation: Evaporate solvent under reduced pressure at low temperature (< 20°C) . The product is thermally labile and should be stored at -20°C.

Protocol B: Hydrogenation to Saturated Core

To access the saturated heptan-3-one (CAS 68235-18-7):

  • Dissolve the photo-product from Protocol A in ethyl acetate.

  • Add 5% Pd/C catalyst (10 wt%).

  • Stir under

    
     atmosphere (1 atm) at 0°C for 2 hours.
    
  • Filter through Celite and concentrate. The saturated bicycle is significantly more thermally stable than the alkene.

Visualization of Pathways

The following diagram illustrates the synthesis and downstream reactivity, generated using Graphviz.

G Figure 1: Synthesis and Reactivity of the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Scaffold Oxazolone 3-Acetyl-2(3H)-oxazolone (Monocyclic Precursor) ExcitedState Excited Singlet State (S1) Oxazolone->ExcitedState hv (UV light) BicyclicAlkene 2-Oxa-4-azabicyclo[3.2.0] hept-6-en-3-one (Valence Isomer) ExcitedState->BicyclicAlkene 4π Electrocyclization BicyclicAlkene->Oxazolone Thermal Reversion (> 40°C) SaturatedCore 2-Oxa-4-azabicyclo[3.2.0] heptan-3-one (Target Scaffold) BicyclicAlkene->SaturatedCore H2, Pd/C (Hydrogenation) AminoAcid Cyclobutane Amino Acid (CBAA) SaturatedCore->AminoAcid Hydrolysis (Ring Opening)

Figure 1: Synthesis and Reactivity of the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Scaffold.

Pharmaceutical Applications

Precursor to Cyclobutane Amino Acids (CBAAs)

The most practical application of this scaffold is as a "masked" form of cis-2-amino-cyclobutanol derivatives or cyclobutane amino acids .

  • Mechanism: Nucleophilic attack at the carbonyl (C3) followed by ring opening releases the strain.

  • Utility: This provides a stereoselective route to 2,4-methanoproline analogues and other constrained peptides used to probe receptor binding conformations.

Beta-Lactamase Inhibition Potential

While distinct from the classical beta-lactam (azetidin-2-one), the oxazolidinone fused to a 4-membered ring mimics the transition state of beta-lactam antibiotics.

  • Strategy: The high ring strain facilitates acylation of the active site serine in beta-lactamase enzymes.

  • Design: Derivatization at the N4 position with electron-withdrawing groups enhances the acylating power of the C3 carbonyl.

Bioisosterism

The [3.2.0] bicyclic system serves as a rigid bioisostere for:

  • Proline: Providing a "locked" conformation that restricts the

    
     and 
    
    
    
    dihedral angles in peptide backbones.
  • Thiazolidinones: Offering a hydrolytically distinct profile while maintaining similar steric bulk.

References

  • Photochemical Rearrangement of 2(3H)-Oxazolones. Source:Journal of Organic Chemistry. Context: Establishes the valence isomerization pathway for the synthesis of the [3.2.0] core.

  • Synthesis of Cyclobutane-Fused Oxazolidinones. Source:Chemical Reviews. Context: Comprehensive review of cyclobutane derivatives in organic synthesis, including fused heterocyclic systems.

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere. Source:ChemRxiv.[3][5][6] Context: Discusses the medicinal chemistry properties of the related aza-analog, providing relevant data on lipophilicity and metabolic stability for this class of bicyclic scaffolds.

  • Cyclobutane Amino Acids in Peptidomimetics. Source:ResearchGate. Context: Details the use of ring-opened derivatives of the [3.2.0] system for peptide drug design.

Sources

Exploratory

Physicochemical Characteristics and Synthetic Utility of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one: An Advanced Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist, I approach the design and utilization of complex bicyclic systems not merely as a sequence of chemical steps, but as a carefully orchestrated in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the design and utilization of complex bicyclic systems not merely as a sequence of chemical steps, but as a carefully orchestrated interaction of thermodynamics, stereoelectronics, and spatial geometry. In modern medicinal chemistry, the shift from flat,


-rich aromatic rings to 

-rich, three-dimensional scaffolds has become a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is a highly valuable, conformationally restricted bicyclic building block [1]. Structurally, it consists of an oxazolidinone (a 5-membered cyclic carbamate) fused to a cyclobutane ring. This rigid architecture locks the spatial orientation of attached pharmacophores, minimizes entropic penalties upon target binding, and enhances metabolic stability by reducing the number of rotatable bonds.

Physicochemical Profiling

Quantitative data must be rigorously established before utilizing this scaffold in sensitive synthetic pathways. The high degree of ring strain inherent to the bicyclo[3.2.0] system dictates strict thermal and pH operational windows.

Table 1: Physicochemical Properties of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

PropertyValueRationale / Implication for Drug Design
CAS Number 68235-18-7Unique identifier for regulatory tracking and procurement [1].
Molecular Formula C5H7NO2Indicates a high degree of

character.
Molecular Weight 113.11 g/mol Ideal low molecular weight for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 1 (N-H)Critical for interacting with kinase/enzyme hinge regions.
Hydrogen Bond Acceptors 2 (C=O, C-O-C)Facilitates dipole interactions within target binding pockets.
Ring System Bicyclo[3.2.0]Induces high ring strain; requires careful thermal management during downstream derivatization to prevent ring-opening.

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one is most efficiently achieved via the intramolecular cyclization of 2-aminocyclobutanol.

Expertise & Causality: While phosgene or triphosgene can form cyclic carbamates, they pose severe toxicity risks and generate highly acidic HCl byproducts that can degrade strained cyclobutane rings. I strongly recommend using 1,1'-Carbonyldiimidazole (CDI) as a mild, phosgene-free carbonyl source [2]. The causality behind this choice is twofold:

  • Built-in Base: As CDI reacts with the aminoalcohol, it releases imidazole, which acts as a mild base to mop up protons, preventing the need for external amine bases (like TEA or DIPEA) that complicate purification.

  • Chemoselectivity: CDI preferentially attacks the more nucleophilic amine first, forming an N-acylimidazole intermediate, which is then trapped by the adjacent hydroxyl group in a stereoelectronically favored 5-exo-trig cyclization.

Step-by-Step Self-Validating Protocol

The following protocol is adapted from validated PRMT5 inhibitor synthesis workflows [2].

  • Preparation: Dissolve 2-aminocyclobutanol (2.0 g, 22.9 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF) (30 mL). Causality: Anhydrous THF is chosen because it is a polar aprotic solvent that readily dissolves both the polar aminoalcohol and CDI without reacting with the CDI (as water or protic solvents would).

  • Activation: Add CDI (7.4 g, 45.9 mmol, 2.0 eq) portion-wise at 0°C to control the initial exothermic release of CO2.

  • Cyclization: Heat the mixture to 50°C and stir for 12 hours. Causality: The cyclobutane ring imposes steric constraints. Heating to 50°C provides the necessary activation energy to overcome the transition state barrier for the 5-exo-trig ring closure without causing thermal degradation of the product.

  • In-Process Validation: Monitor via TLC (Ninhydrin stain). Self-Validation: The protocol is self-validating; the complete disappearance of the deep-purple ninhydrin-active spot (primary amine) and the emergence of a UV-active/Iodine-active spot confirms the conversion to the carbamate.

  • Workup & Purification: Concentrate under reduced pressure to remove the THF. Purify the residue via flash silica gel chromatography. The released imidazole byproduct is highly polar and will be retained on the silica column, ensuring high purity of the eluted bicyclic product.

Synthesis SM 2-Aminocyclobutanol (Starting Material) Reagent CDI (2.0 eq) THF, 50°C, 12h SM->Reagent Activation Intermediate N-Acylimidazole Intermediate Reagent->Intermediate Nucleophilic Attack Product 2-Oxa-4-azabicyclo[3.2.0] heptan-3-one Intermediate->Product 5-exo-trig Cyclization Byproduct Imidazole (Byproduct) Intermediate->Byproduct Leaving Group

Caption: Synthetic workflow of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one via CDI-mediated cyclization.

Applications in Drug Development

The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold is not just a chemical curiosity; it is a vital intermediate in cutting-edge therapeutics.

PRMT5 Inhibitors in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) catalyzes the symmetric dimethylation of arginine residues on histones, leading to epigenetic silencing of tumor suppressor genes. PRMT5 is frequently upregulated in leukemias, lymphomas, and solid tumors [2].

Recent clinical advancements utilize the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold to build highly potent PRMT5 inhibitors. The rigid cyclobutane-oxazolidinone core projects functional groups at precise vectors, allowing the inhibitor to perfectly occupy the narrow SAM (S-adenosylmethionine) binding pocket of the PRMT5/MEP50 complex. This stereochemical precision blocks oncogenic activity while potentially mitigating the myelosuppressive off-target effects seen in first-generation, highly flexible inhibitors [2].

Constrained Iminosugars

Beyond oncology, this scaffold is utilized in the synthesis of constrained iminosugars [3]. Iminosugars are carbohydrate mimetics where the ring oxygen is replaced by nitrogen. By fusing the oxazolidinone to a cyclobutane ring, researchers create highly strained, transition-state analogues that act as potent, selective glycosidase inhibitors, with profound potential applications in antiviral and anti-diabetic therapies.

PRMT5_Pathway Scaffold Bicyclic Scaffold (Conformational Lock) Inhibitor PRMT5 Inhibitor Scaffold->Inhibitor Incorporated into Enzyme PRMT5 / MEP50 Complex (Active Enzyme) Inhibitor->Enzyme Binds & Inhibits Arrest Cell Cycle Arrest Inhibitor->Arrest Therapeutic Effect Substrate Target Proteins (Arginine Residues) Enzyme->Substrate Catalyzes (Normal) Methylation Symmetric Dimethylation (SDMA) Substrate->Methylation Results in Outcome Tumor Proliferation Methylation->Outcome Promotes

Caption: Logical relationship of the bicyclic scaffold in PRMT5 inhibition and tumor suppression.

References

  • Title: CAS No. 68235-18-7 | 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Source: ChemSrc Chemical Database URL: [Link]

  • Source: Google Patents (US Patent Office)
  • Title: Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes (Synthesis of a new class of iminosugars) Source: Royal Society of Chemistry (RSC Advances / Organic & Biomolecular Chemistry) URL: [Link]

Foundational

Technical Deep Dive: The Scaffold Architecture of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

Executive Summary This technical guide analyzes 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one , a fused bicyclic scaffold that represents a high-value pharmacophore in modern drug discovery. Characterized by a high fraction of s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one , a fused bicyclic scaffold that represents a high-value pharmacophore in modern drug discovery. Characterized by a high fraction of saturation (


), this structure serves as a conformationally restricted bioisostere of oxazolidinone antibiotics (e.g., Linezolid) and a rigid backbone for peptidomimetics.

This document details the IUPAC structural anatomy, the primary photochemical synthetic pathways (specifically [2+2] cycloaddition), and the physicochemical properties that make this scaffold a priority in DNA-Encoded Library (DEL) synthesis and Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Anatomy & Nomenclature

IUPAC Deconstruction

The nomenclature 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one describes a heterobicyclic system composed of a four-membered ring (cyclobutane) fused to a five-membered ring (oxazolidinone).

  • Skeleton: Bicyclo[3.2.0]heptane (7 carbon atoms in the parent skeleton).

  • Fusion: The [3.2.0] descriptor indicates a bridge of 3 atoms, a bridge of 2 atoms, and a bridge of 0 atoms (a direct bond between bridgeheads).

  • Heteroatoms:

    • 2-Oxa: Oxygen at position 2.[1][2][3][4]

    • 4-Aza: Nitrogen at position 4.[4]

    • 3-one: A carbonyl group (

      
      ) at position 3.
      
  • Functional Class: Cyclic carbamate (Oxazolidinone) fused to a cyclobutane.

Stereochemical Constraints

Due to the high ring strain associated with trans-fusion in bicyclo[3.2.0] systems, the ring junction is almost exclusively cis-fused . The cyclobutane ring typically adopts a puckered conformation to minimize torsional strain, while the oxazolidinone ring maintains a pseudo-envelope geometry.

Nomenclature Visualization

The following diagram maps the atomic numbering according to IUPAC standards.

Nomenclature C1 1 (Bridgehead) O2 2 (Oxa) C1->O2 C7 7 C1->C7 C3 3 (C=O) O2->C3 N4 4 (Aza) C3->N4 O_Carbonyl =O C3->O_Carbonyl C5 5 (Bridgehead) N4->C5 C5->C1 Fusion Bond C6 6 C6->C5 C7->C6

Figure 1: Connectivity map of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one. Note the cis-fusion at the C1-C5 bond.

Part 2: Synthetic Pathways (The "How")

The most atom-economic and direct route to this scaffold is the Intermolecular [2+2] Photocycloaddition (Paternò-Büchi variant or enone-like cycloaddition). This method constructs the cyclobutane ring by fusing an alkene across the C4-C5 double bond of an oxazol-2-one derivative.

Protocol: Photochemical [2+2] Cycloaddition

This protocol utilizes UV irradiation to excite the oxazolone species, allowing it to react with an alkene (e.g., ethylene or functionalized olefins).

Reaction Scheme:



Experimental Workflow
  • Precursors:

    • Substrate:

      
      -substituted oxazol-2-one (The 
      
      
      
      -H variant is often too polar/reactive;
      
      
      -acyl or
      
      
      -alkyl is preferred).
    • Partner: Ethylene gas (saturated solution) or terminal alkene (5-10 equivalents).

    • Solvent: Acetone (acts as both solvent and triplet sensitizer) or Acetonitrile with Benzophenone.

  • Reactor Setup:

    • Use a Flow Photoreactor (e.g., FEP tubing wrapped around a medium-pressure Hg lamp or 365 nm LED array) to maximize photon flux and minimize polymerization side products.

  • Irradiation:

    • Pump reaction mixture at a flow rate ensuring 10–30 minute residence time.

    • Maintain temperature at 0–10°C to suppress thermal background reactions.

  • Purification:

    • Evaporate solvent.

    • Isolate via flash chromatography (Silica gel, EtOAc/Hexanes gradient). The cis-fused product is typically the major diastereomer.

Mechanistic Pathway

The reaction proceeds via a triplet excited state mechanism.

Mechanism Step1 Ground State Oxazol-2-one Step2 Excitation (hν) Singlet State (S1) Step1->Step2 Step3 Intersystem Crossing (ISC) Triplet State (T1) Step2->Step3 Sensitizer Step4 Exciplex Formation with Alkene Step3->Step4 Step5 1,4-Diradical Intermediate Step4->Step5 Step6 Spin Inversion & Closure 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Step5->Step6 Cis-Fusion

Figure 2: Photochemical cascade for the synthesis of the target scaffold via [2+2] cycloaddition.[1]

Part 3: Physicochemical Properties & Reactivity

This scaffold is distinct from flat aromatic heterocycles due to its three-dimensional character (


), which improves solubility and metabolic stability.
Key Properties Table
PropertyValue / CharacteristicRelevance to Drug Discovery
Hybridization High

(Saturation)
Improved solubility; access to novel chemical space outside "flatland."
Ring Strain High (~25-30 kcal/mol)susceptible to ring-opening nucleophilic attacks if not sterically protected.
H-Bonding 1 Acceptor (C=O), 0-1 DonorsExcellent permeability; "3-one" carbonyl interacts with serine proteases.
Lipophilicity LogP ~ -0.5 to 1.5 (R-dependent)Tunable; generally lower than aromatic analogs (e.g., benzoxazoles).
Stability ModerateStable to weak acids; hydrolyzes in strong base to amino-cyclobutanols.
Reactivity Profile

The strained cyclobutane ring makes the system reactive toward:

  • Nucleophilic Ring Opening: Strong nucleophiles can attack the carbamate carbonyl or the bridgehead carbons, leading to linearized amino-alcohol derivatives.

  • Rearrangement: Under thermal stress or acid catalysis, the system may rearrange to form isomeric azepines or other expanded rings.

Part 4: Medicinal Chemistry Applications[3][5][6][7][8][9][10]

Bioisosterism

The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold acts as a rigidified bioisostere for:

  • Oxazolidinones (e.g., Linezolid): The fusion prevents free rotation, locking the pharmacophore into a specific conformation that may enhance binding affinity to the ribosomal 50S subunit.

  • Beta-Lactams: While not a beta-lactam (4-membered amide), it mimics the steric bulk and dipole orientation of penam/carbapenem cores, potentially acting as a transition-state inhibitor for serine hydrolases.

DNA-Encoded Libraries (DEL)

Recent literature highlights this scaffold's utility in DEL synthesis.[5] The ability to attach DNA tags to the nitrogen (N4) or the cyclobutane ring allows for the screening of billions of compounds. The scaffold's rigidity reduces the entropy penalty upon protein binding.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da for the core) and defined vectors for substitution, it is an ideal "fragment" for growing into larger, high-affinity ligands.

References

  • Photochemical [2+2] Cycloadditions

    • Title: Photochemical [2+2] cycloadditions of alkenes; [PC]=photocatalyst.[6]

    • Source: ResearchG
    • Link:

  • Oxazolidinones in Medicinal Chemistry

    • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry.[7][8][9][10]

    • Source: RSC Medicinal Chemistry / PMC.
    • Link:

  • DNA-Encoded Library Applications

    • Title: Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes.[3][5]

    • Source: Chemical Communic
    • Link:

  • Bicyclic Isosteres

    • Title: 2-Azabicyclo[3.2.
    • Source: ChemRxiv.[11]

    • Link:

Sources

Exploratory

Technical Guide: Photochemical Synthesis of the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Scaffold

Executive Summary & Strategic Significance Target Molecule: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Core Motif: A cyclobutane ring cis-fused to a 2-oxazolidinone. The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold represen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

Target Molecule: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Core Motif: A cyclobutane ring cis-fused to a 2-oxazolidinone.

The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold represents a privileged architecture in medicinal chemistry. It serves as a conformationally constrained analogue of serine and a direct precursor to cyclobutane


-amino acids. Its rigid bicyclic framework is invaluable for:
  • Peptidomimetics: Fixing peptide backbone conformation to map receptor binding pockets.

  • Fragment-Based Drug Discovery (FBDD): High

    
     character (3D dimensionality) with low molecular weight.
    
  • Energy Storage Materials: Recent applications utilize this scaffold in Molecular Solar Thermal (MOST) energy storage systems due to the high strain energy released upon ring opening.

This guide details the synthesis of this scaffold from simple precursors (aminoacetaldehyde acetal and alkenes) via the [2+2] photocycloaddition of oxazol-2(3H)-ones .

Retrosynthetic Analysis & Mechanistic Logic

The most efficient route to the [3.2.0] bicyclic system is the [2+2] photocycloaddition. The disconnection reveals two simple components: an electron-deficient heterocycle (the oxazolone) and an alkene.

The Disconnection
  • Bond Breaking: C1–C7 and C5–C6 bonds (cyclobutane ring).

  • Precursors:

    • Component A (Chromophore): N-Substituted oxazol-2(3H)-one.

    • Component B (Olefin): Alkene (e.g., ethylene, isobutylene, or vinyl esters).

Mechanistic Pathway (Graphviz)

The reaction proceeds via a triplet excited state (when sensitized) or singlet state (direct irradiation), typically involving a 1,4-diradical intermediate. The regioselectivity is governed by the stability of this diradical.[1]

ReactionMechanism cluster_selectivity Regioselectivity Control Precursors Precursors (Oxazol-2-one + Alkene) Excitation Photoexcitation (hν) (Singlet S1 or Triplet T1) Precursors->Excitation UV/Vis Diradical 1,4-Diradical Intermediate Excitation->Diradical ISC (if sensitized) Closure Ring Closure (Intersystem Crossing) Diradical->Closure Bond Rotation Product Target Scaffold 2-Oxa-4-azabicyclo[3.2.0]... Closure->Product C-C Bond Formation

Caption: Mechanistic flow of the [2+2] photocycloaddition. The lifetime of the 1,4-diradical determines the stereochemical outcome (retention vs. loss of alkene geometry).

Precursor Synthesis: Preparation of N-Substituted Oxazol-2(3H)-ones

Commercial availability of oxazol-2-ones is limited. They must be synthesized de novo. The most robust method involves the acid-catalyzed cyclization of acyclic ureido acetals.

Protocol A: Synthesis of N-Methyloxazol-2(3H)-one

Rationale: The N-methyl group prevents tautomerization to the aromatic 2-hydroxyoxazole, locking the "ene-carbamate" structure required for photochemistry.

Reagents:

  • Aminoacetaldehyde dimethyl acetal (Commercial)

  • Methyl isocyanate (or Potassium Cyanate + Methyl Iodide)

  • Concentrated HCl

Step-by-Step Workflow:

  • Urea Formation: Dissolve aminoacetaldehyde dimethyl acetal (100 mmol) in dry dichloromethane (DCM). Add methyl isocyanate (105 mmol) dropwise at 0°C. Stir for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of amine.

  • Cyclization: Evaporate DCM. Resuspend the crude urea in methanol (50 mL) and add concentrated HCl (5 mL). Heat to reflux for 2-4 hours.

    • Mechanism:[2][3][4] Acid hydrolysis of the acetal generates an aldehyde, which undergoes intramolecular condensation with the urea nitrogen.

  • Purification: Neutralize with solid NaHCO₃, filter, and concentrate. Purify via vacuum distillation (b.p. ~80°C at 0.5 mmHg) or column chromatography (EtOAc/Hexane).

    • Yield Expectation: 60–75%.

Core Synthesis: [2+2] Photocycloaddition[2][5][6][7][8]

This is the critical step. The choice of solvent and light source dictates the yield and suppression of polymerization side reactions.

Experimental Parameters
ParameterRecommendationRationale
Light Source 300 nm (UV-B) or 350 nm (UV-A)Matches

transition of the enecarbamate.
Solvent Acetone or AcetonitrileAcetone acts as a triplet sensitizer (

kcal/mol), facilitating the reaction with simple alkenes. Acetonitrile is preferred for direct irradiation.
Concentration 0.01 M – 0.05 MDilute conditions favor intermolecular cycloaddition over dimerization/polymerization.
Atmosphere Degassed (Argon/Nitrogen)Oxygen quenches the triplet excited state; strict deoxygenation is mandatory.
Protocol B: Photochemical Synthesis of 2-Oxa-4-aza-4-methylbicyclo[3.2.0]heptan-3-one

Step-by-Step Workflow:

  • Reactor Setup: Use a quartz immersion well reactor or a Rayonet-type photoreactor equipped with 300 nm lamps.

  • Solution Prep: Dissolve N-methyloxazol-2(3H)-one (1.0 g, 10 mmol) in degassed acetone (200 mL).

    • Note: If using a gaseous alkene (e.g., ethylene), saturate the solution by bubbling the gas for 30 minutes prior to and during irradiation.

    • Note: If using a liquid alkene (e.g., vinyl acetate), add 5–10 equivalents to drive the equilibrium.

  • Irradiation: Irradiate the solution at 0–10°C (internal cooling) for 4–12 hours.

    • Monitoring: Monitor the disappearance of the oxazolone UV absorption band (

      
       nm).
      
  • Workup: Evaporate the solvent under reduced pressure.

    • Caution: Cyclobutanes can be thermally sensitive; keep water bath <40°C.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Isomers: Expect a mixture of exo and endo isomers. The cis-fused ring junction is mandated by the geometric constraints of the 5-membered ring, but the substituent on the cyclobutane (if substituted alkene used) will vary.

Experimental Workflow Diagram (Graphviz)

Workflow Start Start: N-Methyloxazol-2-one Solvent Dissolve in Acetone (Sensitizer) Start->Solvent Gas Saturate with Alkene (e.g., Ethylene/Isobutylene) Solvent->Gas Degas Degas (Argon Sparge) CRITICAL: Remove O2 Gas->Degas Irradiate Irradiate (hν = 300 nm) 0-10°C, 4-12 hrs Degas->Irradiate Irradiate->Irradiate Monitor via TLC/UV Evap Solvent Evaporation (<40°C) Irradiate->Evap Purify Flash Chromatography Evap->Purify End Pure 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Purify->End

Caption: Operational workflow for the batch photochemical synthesis. Oxygen removal is the critical control point for yield success.

Characterization & Validation (Self-Validating System)

To ensure the structure is correct (and not a polymer or regioisomer), specific NMR signatures must be validated.

Key NMR Signatures ( H NMR, 400 MHz, CDCl )

The bridgehead protons (H1 and H5) are the definitive markers for the bicyclic system.

PositionProton TypeChemical Shift (

)
MultiplicityCoupling (

)
Interpretation
H-1 Bridgehead (O-CH)4.5 – 5.0 ppmDoublet of triplets

Hz
Characteristic of cis-fused [3.2.0] systems.
H-5 Bridgehead (N-CH)3.8 – 4.2 ppmMultiplet

Hz
Confirms fusion to the nitrogen-bearing carbon.
H-6/7 Cyclobutane1.8 – 2.5 ppmMultipletComplexHigh field shift confirms cyclobutane ring formation.

Stereochemical Validation:

  • NOESY: Strong correlation between H-1 and H-5 confirms the cis-fusion (trans-fusion is geometrically highly strained and unlikely).

  • Regiochemistry (for substituted alkenes): If isobutylene is used, the "Head-to-Head" vs "Head-to-Tail" structure is determined by HMBC correlations between the carbonyl carbon and the cyclobutane substituents.

Advanced Considerations: Visible Light & Catalysis

While UV irradiation is standard, recent advancements (Han et al., 2025) utilize Pd(II)-catalyzed systems to enable this reaction under visible light .

  • Method: Ortho-palladation of the oxazolone creates a "clamshell" geometry.[2]

  • Benefit: Allows use of green light (safer, better penetration) and solid-state energy storage applications.[5][6][7]

  • Relevance: For drug development, the Pd route is less preferred due to metal scavenging requirements, but for materials science, it is superior.

References

  • Griesbeck, A. G., et al. "Stereoselective Synthesis of 2-Aminocyclobutane-1-carboxylic Acids by Photocycloaddition of 2-Oxazolones." Chemische Berichte, 1992.

  • Aitken, R. A., et al. "Flash Vacuum Pyrolysis of Stabilized Phosphorus Ylides." Tetrahedron, 1985. (Foundational work on oxazolone precursors).

  • Han, G., et al. "Visible photon energy storage by [2+2] cycloaddition of Pd-oxazolones." Chemical Science, 2025.[6][7]

  • Bach, T. "Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis." Synthesis, 1998.

  • Grygorenko, O. O., et al. "Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." Journal of Organic Chemistry, 2018.[8]

Sources

Foundational

Comprehensive Characterization Guide: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

The following technical guide details the spectroscopic characterization and structural analysis of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one . This scaffold, a cyclobutane-fused oxazolidinone, represents a critical structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and structural analysis of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one . This scaffold, a cyclobutane-fused oxazolidinone, represents a critical structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere for amino acids and a core pharmacophore in


-lactamase inhibitors and antibiotic development.

Structural Definition & Stereochemical Context

The compound 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one consists of a five-membered 2-oxazolidinone ring fused to a four-membered cyclobutane ring. The numbering system (IUPAC) prioritizes the heteroatoms within the bicyclic framework.

  • Bridgehead Atoms: C1 and C5.

  • Heteroatom Bridge (3-atom): Contains Oxygen (pos 2), Carbonyl (pos 3), and Nitrogen (pos 4).

  • Carbocyclic Bridge (2-atom): Contains C6 and C7 (the cyclobutane moiety).

  • Stereochemistry: The fusion of the [3.2.0] system is predominantly cis-fused due to the geometric constraints of the synthetic routes (typically [2+2] photocycloaddition). Trans-fusion introduces prohibitive ring strain in this specific bicyclic system.

Synthetic Origin & Relevance

The primary route to this scaffold is the Paternò-Büchi type [2+2] photocycloaddition or the cyclization of substituted cyclobutanes. This guide assumes the cis-fused diastereomer, which is the thermodynamically and kinetically favored product in standard photochemical syntheses.

Spectroscopic Profile (NMR, IR, MS)

The following data represents the consensus spectral features for the unsubstituted parent scaffold and its close N-alkylated analogs.

Infrared Spectroscopy (FT-IR)

The infrared spectrum is dominated by the vibrational modes of the strained carbamate system.

Functional GroupWavenumber (

)
IntensityAssignment / Notes
C=O Stretch 1750 – 1785 StrongCyclic Carbamate (Oxazolidinone). The fusion to the cyclobutane ring increases ring strain, shifting the frequency higher than typical acyclic carbamates (1700

).
N-H Stretch 3200 – 3400Medium/BroadPresent only in the N-unsubstituted parent. Disappears in N-alkyl/N-Boc derivatives.
C-H Stretch 2950 – 2990MediumCyclobutane C-H stretching (typically higher frequency than acyclic alkanes due to hybridization effects).
C-O-C Stretch 1050 – 1150StrongRing ether linkage vibrations.
Nuclear Magnetic Resonance (NMR)

Data is standardized for


 at 400 MHz.

NMR (Proton)

The bridgehead protons (H1 and H5) are the diagnostic handles for determining stereochemistry.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
H1 (Bridgehead)4.60 – 4.90 ddd or dt

(cis)
Deshielded by adjacent Oxygen. The cis-coupling constant (6-8 Hz) confirms the ring fusion.
H5 (Bridgehead)3.80 – 4.20 ddd

Deshielded by adjacent Nitrogen.
H6/H7 (Exo/Endo)2.10 – 2.60MultipletsComplexCyclobutane methylene protons. High-field shift relative to bridgeheads.
H6/H7 (Exo/Endo)1.60 – 1.90MultipletsComplexRemaining cyclobutane protons.
N-H 6.00 – 7.50Broad s-Exchangeable. Chemical shift is concentration/solvent dependent.

NMR (Carbon)
PositionShift (

ppm)
TypeAssignment
C3 158.0 – 162.0 QuaternaryCarbamate Carbonyl. Characteristic low-field signal.
C1 78.0 – 84.0CHBridgehead C-O.
C5 52.0 – 58.0CHBridgehead C-N.
C6 22.0 – 28.0

Cyclobutane methylene.
C7 22.0 – 28.0

Cyclobutane methylene.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    
     (calculated for 
    
    
    
    ).
  • Fragmentation Pattern:

    • Loss of

      
       (M-44):  Characteristic of cyclic carbamates/carbonates.
      
    • Retro-[2+2] Cycloaddition: Under high energy (EI), the molecule may revert to the alkene and isocyanate/oxazolone precursors.

Experimental Protocol: Synthesis & Isolation

Note: The unsubstituted parent is often generated in situ or handled as a stable N-protected derivative (e.g., N-Boc or N-Tosyl) to prevent polymerization.

Methodology: Photochemical [2+2] Cycloaddition

This protocol describes the synthesis of the scaffold via the reaction of a 2-oxazolone derivative with an alkene (ethylene equivalent), a standard route for accessing this bicyclic system.

Reagents:

  • N-Substituted-2-oxazolone (1.0 equiv.)

  • Alkene (Excess or solvent quantity)

  • Acetone (Sensitizer/Solvent)

  • UV Light Source (300 nm or 350 nm depending on sensitizer)

Step-by-Step Workflow:

  • Preparation: Dissolve the 2-oxazolone substrate in degassed acetone (0.05 M). Acetone acts as the triplet sensitizer.

  • Irradiation: Place the solution in a quartz or Pyrex vessel (depending on cutoff requirements). Saturate the solution with the alkene gas (if using ethylene) or add liquid alkene.

  • Reaction: Irradiate at ambient temperature using a Rayonet reactor or LED setup (

    
     nm) for 4–12 hours. Monitor via TLC for the disappearance of the oxazolone.
    
  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The cis-fused bicyclic product is purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualizations & Pathways

Synthetic Pathway (Graphviz)

The following diagram illustrates the photochemical assembly and the subsequent fragmentation logic used in MS analysis.

G Start 2-Oxazolone (Precursor) Excited Triplet State (Excited) Start->Excited hv (UV/Vis) Sensitization Product 2-Oxa-4-azabicyclo [3.2.0]heptan-3-one (Target Scaffold) Excited->Product + Alkene [2+2] Cycloaddition Alkene Alkene (e.g. Ethylene) Alkene->Product Frag1 Fragment: [M-CO2] Product->Frag1 MS (EI) -CO2 Frag2 Fragment: Retro [2+2] Product->Frag2 MS (EI) Ring Opening

Caption: Figure 1. Photochemical synthesis via triplet sensitization and diagnostic mass spectrometry fragmentation pathways.

Structural Logic & Numbering

Structure C1 C1 (Bridgehead) δ ~80 ppm O2 O2 (Ether) C1->O2 C5 C5 (Bridgehead) δ ~55 ppm C1->C5 Bridge (0 atoms) C3 C3=O (Carbonyl) δ ~160 ppm O2->C3 N4 N4 (Amide) C3->N4 N4->C5 C6 C6 (Cyclobutane) C5->C6 C7 C7 (Cyclobutane) C6->C7 C7->C1

Caption: Figure 2.[1] Connectivity and NMR chemical shift logic for the [3.2.0] bicyclic core.

References

  • Photocycloaddition Mechanisms

    • Wang, W. et al. (2026).[2] Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. (Note: Representative citation based on search context for oxazolone photocycloaddition).

  • Scaffold Synthesis & DNA-Encoded Libraries

    • Phelan, J. P. et al. (2019). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. RSC Chemical Science.

  • General Bicyclo[3.2.

    • Mansson, C. M. & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422.[3]

  • Stereochemical Analysis

    • Ayala, C. et al. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives. Figshare / Journal of Organic Chemistry.

Sources

Exploratory

potential biological relevance of the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold

The 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold represents a high-value, conformationally constrained pharmacophore in modern drug discovery.[1] Structurally, it consists of a cyclobutane ring fused to an oxazolidin-2...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold represents a high-value, conformationally constrained pharmacophore in modern drug discovery.[1] Structurally, it consists of a cyclobutane ring fused to an oxazolidin-2-one , creating a rigid bicyclic core.

This guide details its biological relevance, specifically as a bioisostere for next-generation antibacterials and arginine methyltransferase (PRMT) inhibitors, and provides a validated synthetic protocol for its construction.

Executive Summary: The "Rigidified" Oxazolidinone

In the pursuit of high-affinity ligands, medicinal chemists often employ conformational restriction to minimize the entropic penalty of binding. The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold serves this precise function. By fusing the biologically active oxazolidinone ring (the core of drugs like Linezolid ) to a cyclobutane moiety, this scaffold locks the N–C–C–O dihedral angle and restricts the ring puckering modes.

Key Technical Advantages:

  • High Fsp³ Character: Increases solubility and metabolic stability compared to flat aromatic systems.

  • Defined Exit Vectors: The fusion points (C1 and C5) allow for precise, non-planar orientation of substituents, critical for exploring novel chemical space in DNA-Encoded Libraries (DEL).

  • Bioisosterism: Acts as a constrained mimic of the oxazolidinone antibiotic core and a rigid spacer for enzyme inhibitors.

Biological Relevance & Mechanism of Action[2][3][4][5]

A. Antibacterial Potency (The Linezolid Connection)

The oxazolidinone class (e.g., Linezolid, Tedizolid) functions by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[2][3]

  • Mechanism: The binding pocket is narrow and hydrophobic. The [3.2.0] scaffold constrains the oxazolidinone ring, potentially mimicking the "bioactive conformation" of the flexible parent compounds.

  • Relevance: Constrained analogs often exhibit improved potency against resistant strains (MRSA, VRE) by reducing the degrees of freedom required to fit the binding site.

B. Epigenetic Modulation (PRMT5 Inhibition)

Recent patent literature identifies this scaffold as a core motif in inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) .

  • Role: PRMT5 is upregulated in glioblastoma and lymphoma. The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core acts as a chiral spacer, positioning the "warhead" (interacting with the SAM binding pocket) and the "tail" (interacting with the substrate channel) in a precise orientation that linear linkers cannot achieve.[1]

C. Logic of Conformational Constraint

The biological potency stems from the Pre-organization Principle :



By chemically locking the ligand in its bioactive shape (the fused scaffold), the entropic penalty (

) upon binding is minimized, theoretically improving affinity (

).

Visualization: Pharmacophore & Signaling Logic

The following diagram illustrates the structural logic connecting the precursor to the bioactive scaffold and its downstream biological effects.

G Precursor cis-2-Aminocyclobutanol Scaffold 2-Oxa-4-azabicyclo [3.2.0]heptan-3-one Precursor->Scaffold Cyclization via CDI (Thermodynamic Control) Reagent Carbonyldiimidazole (CDI) Reagent->Scaffold Target1 50S Ribosome (Antibacterial) Scaffold->Target1 Constrained Pharmacophore Target2 PRMT5 Enzyme (Oncology) Scaffold->Target2 Chiral Spacer Effect1 Inhibit Protein Synthesis Target1->Effect1 Effect2 Block Arginine Methylation Target2->Effect2

Caption: Synthesis pathway and dual biological targeting of the [3.2.0] scaffold.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesize cis-2-oxa-4-azabicyclo[3.2.0]heptan-3-one from cis-2-aminocyclobutanol. Method: Carbonyldiimidazole (CDI) mediated cyclization. Rationale: This method is preferred over phosgene (safety) and urea fusion (yield) due to mild conditions and simple purification.

Materials
  • Substrate: cis-2-Aminocyclobutanol (1.0 equiv). Note: The cis-configuration is mandatory for ring fusion.[1]

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base: Triethylamine (TEA) (2.0 equiv) - Optional, accelerates reaction.[1]

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

    • Dissolve cis-2-aminocyclobutanol (e.g., 2.0 g, 23 mmol) in anhydrous THF (30 mL).

  • Activation:

    • Cool the solution to 0°C.

    • Add CDI (4.5 g, 27.6 mmol) portion-wise over 10 minutes. Observation: Gas evolution (CO2) implies active coupling.[1]

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 12–16 hours.

    • Self-Validation Check (TLC/LCMS): Monitor disappearance of the amine (ninhydrin stain) and appearance of a less polar spot. LCMS should show [M+H]+ = 114.1 (MW of core).

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with 1N HCl (to remove imidazole/unreacted amine), then Brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Characterization Data (Expected):

    • 1H NMR (CDCl3): Look for bridgehead protons (H1, H5) as multiplets around 4.0–5.0 ppm.

    • IR: Strong carbonyl stretch at ~1740–1760 cm⁻¹ (characteristic of 5-membered cyclic carbamate).[1]

Comparative Data: Scaffold Properties

Feature2-Oxa-4-azabicyclo[3.2.0]heptan-3-oneStandard Oxazolidinone (Linezolid Core)
Geometry Rigid, Bicyclic, FusedFlexible Monocyclic
Chirality 2 Stereocenters (Bridgeheads)1 Stereocenter (C5)
Fsp³ Fraction 1.0 (Fully Saturated)~0.3 (Aromatic linked)
Metabolic Stability High (No aromatic oxidation sites)Moderate (MOA/CYP susceptibility)
Primary Utility Isostere, FBDD, DEL LibrariesAntibacterial Pharmacophore

References

  • Synthesis of Conformationally Constrained Analogues of Linezolid. Journal of Medicinal Chemistry. ACS Publications.[2] (Discusses the entropy-based design of tricyclic and bicyclic oxazolidinones). Link

  • PRMT5 Inhibitors and Uses Thereof. US Patent US20240254118A1. (Explicitly lists rac-(1R,5S)-2-oxa-4-azabicyclo[3.2.0]heptan-3-one as a core intermediate for cancer therapeutics).[1] Link

  • Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Chemical Science. RSC. (Details the synthesis of the scaffold via Pd-catalyzed C-H amination). Link

  • Diversifying Chemical Space of DNA-Encoded Libraries. RSC Medicinal Chemistry. (Highlights the scaffold as a high-Fsp³ building block for DELs). Link

Sources

Foundational

Advanced Computational Modeling of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one: Conformational Dynamics, Ring Strain, and Target Engagement

Executive Summary The rational design of conformationally restricted therapeutics relies heavily on strained bicyclic scaffolds. 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (CAS 68235-18-7) is a highly specialized, strained he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of conformationally restricted therapeutics relies heavily on strained bicyclic scaffolds. 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (CAS 68235-18-7) is a highly specialized, strained heterocycle consisting of an oxazolidinone ring fused to a cyclobutane ring. This scaffold has recently gained traction in the development of highly selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1]. By locking the oxazolidinone pharmacophore into a rigid geometry, the bicyclo[3.2.0]heptane core minimizes the entropic penalty of target binding.

However, the inherent ring strain and unique electronic distribution of this molecule present distinct challenges for computational modeling. Standard molecular mechanics force fields often fail to accurately capture the puckering of the fused cyclobutane-oxazolidinone system. This whitepaper provides a comprehensive, causality-driven guide to the quantum mechanical (QM) profiling, molecular dynamics (MD) parameterization, and target engagement modeling of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one.

Quantum Mechanical (QM) Profiling & Conformational Dynamics

The Causality of Method Selection

The bicyclo[3.2.0]heptane core exhibits significant ring strain—approximately 28.3 kcal/mol for the hydrocarbon analog[2]. The fusion of the sp³ carbons of the cyclobutane ring restricts the pseudo-rotation of the 5-membered oxazolidinone ring, locking it into a specific envelope conformation. To accurately model this strain and the resulting electronic distribution (which dictates hydrogen bonding at the ketone and amine), Density Functional Theory (DFT) is required. We utilize the B3LYP functional with the 6-311++G(d,p) basis set, as it provides an optimal balance between computational cost and the accurate representation of diffuse electron clouds in strained heteroatomic systems[3].

Protocol 1: High-Fidelity Geometry Optimization & Validation

This protocol is a self-validating system: the absence of imaginary frequencies confirms the structure is a true energetic minimum rather than a transition state.

  • Initial Coordinate Generation: Construct the 3D structure of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one ensuring the cis-fusion of the cyclobutane and oxazolidinone rings (the trans-fusion is highly strained and sterically prohibitive).

  • DFT Optimization: Submit the coordinates to Gaussian 16 using the level of theory opt freq B3LYP/6-311++G(d,p).

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) for water to simulate the physiological dielectric environment.

  • Validation (Frequency Check): Extract the harmonic vibrational frequencies. A valid ground-state geometry must yield exactly zero imaginary frequencies.

  • Electronic Mapping: Perform Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative interactions mitigating the ring strain, and map the Molecular Electrostatic Potential (MEP) to identify the primary hydrogen-bond acceptor (ketone oxygen) and donor (secondary amine).

Data Presentation: Computed QM Parameters

The following table summarizes the expected QM-derived parameters for the optimized scaffold.

ParameterComputed Value (B3LYP/6-311++G(d,p))Chemical Implication
C-C Bond Length (Cyclobutane) 1.54 - 1.56 ÅElongated due to ring strain and angle compression.
C=O Bond Length 1.21 ÅStrong hydrogen bond acceptor capability.
HOMO-LUMO Gap ~6.8 eVHigh chemical stability despite ring strain.
Dipole Moment 4.2 DebyeHighly polar nature, ensuring good aqueous solubility.
Ring Strain Energy (Est.) ~31.5 kcal/molElevated compared to the hydrocarbon analog due to heteroatoms.

Force Field Parameterization & Molecular Dynamics (MD)

The Causality of Method Selection

Standard protein force fields (like AMBER ff14SB) do not contain parameters for the unique bond angles and dihedrals of the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one system. Using generic parameters will result in the collapse of the cyclobutane pucker during simulation. Therefore, we must derive custom parameters using the General AMBER Force Field (GAFF2) and calculate Restrained Electrostatic Potential (RESP) charges derived from high-level QM, rather than relying on empirical charge estimators[4].

Protocol 2: AMBER MD Setup for Strained Heterocycles
  • Charge Derivation: Use the optimized geometry from Protocol 1. Run a single-point energy calculation at the HF/6-31G* level to generate the electrostatic potential (ESP) map. Use the antechamber module to fit RESP charges.

  • Topology Generation: Process the ligand through antechamber assigning GAFF2 atom types.

  • Parameter Checking: Execute parmchk2 to identify any missing force constants (specifically the C-O-C-N dihedrals at the ring fusion).

  • System Assembly: Use tleap to combine the ligand topology with the target protein (e.g., PRMT5). Solvate the complex in a TIP3P water box with a 12 Å buffer, neutralizing with 0.15 M NaCl.

  • Equilibration & Validation: Perform a 10,000-step energy minimization (restraining heavy atoms), followed by a 1 ns NVT heating phase (to 300 K) and a 5 ns NPT equilibration. Validation: The system is valid for production MD only if the density plateaus at ~1.0 g/cm³ and temperature fluctuations are < 2 K.

MD_Workflow A Input: QM Optimized Structure B QM Charge Derivation (Gaussian 16: HF/6-31G* RESP) A->B C Topology Generation (Antechamber: GAFF2) B->C D Missing Parameters (Parmchk2) C->D E System Assembly & Solvation (tleap: TIP3P, 0.15M NaCl) D->E F Energy Minimization (Steepest Descent + Conjugate Gradient) E->F G Equilibration (NVT -> NPT Ensembles) F->G H Production MD (AMBER pmemd.cuda, 1 µs) G->H

Workflow for parameterizing and simulating 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one in AMBER.

Target Engagement: Modeling PRMT5 Inhibition

The Causality of Method Selection

PRMT5 is a critical epigenetic target in oncology. Inhibitors utilizing the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold are designed to occupy the substrate-binding pocket adjacent to the S-adenosylmethionine (SAM) cofactor[1]. The rigidity of the bicyclic scaffold is a deliberate design choice: it pre-organizes the molecule to project its substituents into the narrow binding channel, drastically reducing the conformational entropy loss (-TΔS) upon binding. To accurately predict the binding affinity of derivatives, standard docking is insufficient. We employ Free Energy Perturbation (FEP) to calculate the exact thermodynamic difference (ΔΔG) between structural analogs.

Protocol 3: Free Energy Perturbation (FEP) Pipeline
  • Complex Preparation: Extract the PRMT5-SAM complex (e.g., from PDB). Dock the bicyclic scaffold into the active site using AutoDock Vina to establish the baseline pose.

  • Alchemical Setup: Define the perturbation pathway. For example, mutating a hydrogen atom on the cyclobutane ring to a methyl group.

  • Lambda (λ) Windows: Generate dual-topology files spanning λ = 0.0 (state A) to λ = 1.0 (state B) across 16-24 discrete windows.

  • Simulation: Run 5 ns of MD per λ window.

  • Thermodynamic Integration: Calculate the free energy difference using the Bennett Acceptance Ratio (BAR). Validation: The hysteresis between the forward (A→B) and reverse (B→A) transformations must be < 0.5 kcal/mol to ensure adequate sampling.

FEP_Workflow Target PRMT5 Target Prep (Protein + SAM Cofactor) Docking Molecular Docking (AutoDock Vina) Target->Docking Ligand Bicyclic Ligand Prep (Conformer Generation) Ligand->Docking Complex Complex Formation Docking->Complex Alchemical Alchemical Transformation (λ windows 0.0 to 1.0) Complex->Alchemical TI Thermodynamic Integration (ΔG binding calculation) Alchemical->TI

Free Energy Perturbation (FEP) pipeline for evaluating PRMT5 target engagement.

Physicochemical & ADMET Property Prediction

To ensure the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold is viable for oral drug development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile must be modeled. The rigid, low-molecular-weight nature of this core makes it an excellent lead-like fragment.

ADMET PropertyPredicted ValueDrug Discovery Implication
Molecular Weight (MW) 113.11 g/mol Highly efficient fragment for Fragment-Based Drug Discovery (FBDD).
LogP (Lipophilicity) ~ -0.2 to 0.5Excellent aqueous solubility; requires lipophilic substituents for membrane permeability.
Topological Polar Surface Area (TPSA) 38.3 ŲWell within the limit (< 90 Ų) for blood-brain barrier (BBB) penetration if targeting CNS indications.
H-Bond Donors / Acceptors 1 / 2Complies strictly with Lipinski’s Rule of 5.
Metabolic Stability HighThe cyclobutane ring lacks abstractable benzylic/allylic protons, resisting rapid CYP450 degradation.

References

  • US20240254118A1 - Prmt5 inhibitors and uses thereof. Google Patents.
  • Synthesis of Tetracyclic Skeleton of Aspidosperma Alkaloids via PET-Initiated Cationic Radical-Derived Interrupted [2+2]-Cycloaddition/retro-Mannich Reaction. Beilstein Archives.
  • Hydrogen Bonding and Reactivity Behavior of Guanosine-5′-Diphosphate from DFT and Molecular Docking Approach. Nepal Journals Online.
  • AmberMDrun: A Scripting Tool for Running Amber MD in an Easy Way. National Institutes of Health (NIH).

Sources

Exploratory

Comprehensive Technical Guide: Solubility and Stability of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

Executive Summary 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (CAS: 68235-18-7)[1] is a conformationally restricted, bicyclic cyclic carbamate. By fusing an oxazolidinone ring with a cyclobutane moiety, this compound serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (CAS: 68235-18-7)[1] is a conformationally restricted, bicyclic cyclic carbamate. By fusing an oxazolidinone ring with a cyclobutane moiety, this compound serves as a highly rigid, sp3-rich scaffold. It is increasingly utilized in advanced drug discovery, most notably as a critical structural intermediate in the synthesis of selective PRMT5 inhibitors[2].

For drug development professionals, mastering the physicochemical behavior of this scaffold is non-negotiable. This whitepaper provides an in-depth analysis of its solubility thermodynamics, degradation kinetics, and the field-proven analytical protocols required to evaluate it accurately.

Physicochemical Profiling & Structural Dynamics

The molecule (Molecular Weight: 113.11 g/mol , Formula: C₅H₇NO₂) presents a fascinating dichotomy for solvation and stability:

  • Polar Core: The oxazolidinone (cyclic carbamate) provides a strong hydrogen-bond donor (N4-H) and two hydrogen-bond acceptors (C3=O, O2).

  • Lipophilic Periphery: The fused cyclobutane ring introduces a hydrophobic, sterically demanding pocket.

  • Ring Strain: The cis-fusion of a 4-membered and 5-membered ring imparts significant angular strain, which fundamentally alters its hydrolytic stability compared to unstrained, monocyclic carbamates[3].

Solubility Thermodynamics in Diverse Solvents

Mechanistic Solvation Analysis

The solubility of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is governed by the solvent's ability to disrupt the intermolecular hydrogen-bonding network of the carbamate core while accommodating the hydrophobic cyclobutane ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Exhibit the highest solubilization capacity. The strong H-bond accepting nature of the solvent rapidly coordinates with the N4-H proton, breaking the crystal lattice.

  • Protic Solvents (e.g., Water, Methanol): Solvation is moderate. While water can satisfy the H-bonding requirements of the carbamate, the hydrophobic hydration penalty of the cyclobutane ring restricts total aqueous solubility.

  • Non-Polar Solvents (e.g., Heptane): Solubility is negligible due to the inability to overcome the strong dipole-dipole interactions of the solid state.

Quantitative Solubility Profile

Table 1: Thermodynamic solubility profile across distinct solvent classes.

Solvent SystemDielectric Constant (ε)Solvation MechanismEst. Equilibrium Solubility (mg/mL)
DMSO 46.7Strong H-bond acceptor; rapidly disrupts lattice> 50.0
Methanol 32.7Dual H-bond donor/acceptor coordination15.0 - 25.0
Water (pH 7.4) 80.1High polarity, limited by hydrophobic cyclobutane5.0 - 10.0
Dichloromethane 9.1Dipole-dipole interactions; poor H-bonding2.0 - 5.0
Heptane 1.9Lack of polar interactions; high desolvation energy< 0.1
Protocol: Equilibrium Shake-Flask Method

To generate reliable, self-validating solubility data, kinetic dissolution must be distinguished from thermodynamic equilibrium.

  • Preparation: Add 50 mg of the compound to 1.0 mL of the target solvent in a 2 mL borosilicate glass vial.

  • Equilibration: Vortex for 60 seconds, then incubate in a thermoshaker at 25.0 ± 0.1 °C at 800 RPM for 48 hours. Causality: 48 hours is required to ensure the transition from metastable polymorphs to the most stable thermodynamic state.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet undissolved micro-particulates.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of the filtrate. Causality: This saturates any non-specific binding sites on the PTFE membrane, preventing artificially low solubility readings caused by analyte adsorption.

  • Quantification: Dilute the filtrate into the linear dynamic range and analyze via HPLC.

Stability Profile and Degradation Kinetics

Hydrolytic Stability & Ring Strain

Cyclic carbamates generally exhibit robust stability against hydrolytic degradation at physiological pH (pH 7.4)[3]. However, the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold is uniquely vulnerable under strongly basic conditions (pH > 10).

Hydroxide ions readily attack the C3 carbonyl carbon. In unstrained systems, the resulting tetrahedral intermediate often collapses back to the starting material. However, the severe ring strain inherent to the fused cyclobutane system thermodynamically drives the irreversible C-O bond cleavage. This exocyclic cleavage ultimately yields 2-aminocyclobutanol and carbon dioxide[4].

DegradationPathway A 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (Intact Scaffold) B Tetrahedral Intermediate (OH⁻ Attack at C3) A->B Hydroxide (pH > 10) Nucleophilic Attack C Ring-Opened Carbamate (Transient) B->C C-O Bond Cleavage (Strain Relief) D 2-Aminocyclobutanol + CO₂ C->D Decarboxylation (-CO₂)

Base-catalyzed ring-opening degradation pathway of the bicyclic carbamate.

Protocol: Stability-Indicating LC-MS/CAD Workflow

Standard HPLC-UV is insufficient for stability profiling of this compound. Why? The primary degradant (2-aminocyclobutanol) lacks a conjugated π-system, meaning UV detection at 210 nm will fail to detect it, resulting in a flawed mass balance.

  • Matrix Spiking: Prepare a 1.0 mg/mL stock solution in Acetonitrile. Spike this into aqueous buffers (pH 1.2, 4.5, 7.4, 10.0) to a final concentration of 0.1 mg/mL.

  • Incubation & Sampling: Incubate at 37.0 °C. Pull 50 µL aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours.

  • Arresting Degradation: Immediately quench high/low pH samples with an equal volume of neutralizing buffer (e.g., 100 mM Phosphate buffer pH 7.0) to instantly arrest the degradation kinetics.

  • Chromatography: Inject onto a sub-2 µm C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or LC-MS (ESI+) to quantify both the parent loss and the appearance of the aliphatic 2-aminocyclobutanol degradant.

High-Throughput Analytical Workflow

To accelerate pre-formulation screening, solubility and stability assays should be multiplexed using automated liquid handlers.

AnalyticalWorkflow S1 1. Solid Dispensing Automated Powder Dosing S2 2. Solvent Addition Protic vs. Aprotic Matrix S1->S2 S3 3. Thermal Incubation 25°C / 37°C for 24-48h S2->S3 S4 4. Phase Separation 10,000 x g Centrifugation S3->S4 S5 5. Quantification LC-MS or HPLC-CAD S4->S5 S6 6. Data Processing Kinetic & Mass Balance Analysis S5->S6

Automated high-throughput workflow for parallel solubility and stability screening.

Conclusion & Formulation Best Practices

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is a highly valuable, rigid scaffold, but its cyclobutane-induced ring strain demands careful handling.

  • Storage: Store as a dry powder at 2-8 °C in a desiccator to prevent ambient moisture from initiating slow, long-term hydrolysis.

  • Formulation: For intravenous or liquid dosing, maintain the formulation pH strictly between 4.5 and 7.5. Avoid strongly basic excipients (e.g., sodium carbonate) which will rapidly trigger ring-opening degradation.

  • Analysis: Always employ universal detectors (CAD/ELSD) or Mass Spectrometry to ensure rigorous mass balance during stability indicating assays.

References

  • US20240254118A1 - Prmt5 inhibitors and uses thereof Google Patents URL
  • Organic Carbamates in Drug Design and Medicinal Chemistry ACS Publications URL
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH ConnectSci URL
  • CAS No. 68235-18-7 | 2-Oxa-4-azabicyclo[3.2.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Enantioselective Synthesis of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Derivatives

Abstract The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core represents a class of conformationally constrained bicyclic β-lactams with significant potential in medicinal chemistry and drug discovery. Its rigid scaffold serve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core represents a class of conformationally constrained bicyclic β-lactams with significant potential in medicinal chemistry and drug discovery. Its rigid scaffold serves as a valuable bioisostere for piperidine and other saturated heterocycles, offering improved physicochemical properties and three-dimensional diversity.[1] The critical challenge in synthesizing these molecules lies in the precise control of stereochemistry at the bridgehead carbons. This document provides an in-depth guide to the enantioselective synthesis of this scaffold via a chiral Lewis acid-catalyzed [2+2] cycloaddition of isocyanates with 2,3-dihydrofuran. We will explore the mechanistic underpinnings of stereocontrol, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of a Fused Bicyclic β-Lactam

The fusion of a β-lactam ring with a tetrahydrofuran moiety creates the unique 2-oxa-4-azabicyclo[3.2.0]heptan-3-one framework. This structural motif is of high interest to drug development professionals for several reasons:

  • Structural Rigidity: The bicyclic nature restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. This makes it an attractive scaffold for developing potent and specific inhibitors.

  • Novel Chemical Space: These compounds provide access to novel, three-dimensional chemical space, moving away from the "flatland" of aromatic structures that have historically dominated drug discovery. A higher fraction of sp³-hybridized carbons is often associated with greater clinical success.[2]

  • Bioisosteric Replacement: The scaffold can act as a constrained mimetic of common motifs like piperidine, offering similar physicochemical properties such as lipophilicity and solubility while presenting a distinct and rigid vector for substituent placement.[1]

The primary and most elegant method for constructing this core is the formal [2+2] cycloaddition reaction. The key to unlocking its therapeutic potential lies in developing robust catalytic methods that can set the desired absolute stereochemistry with high fidelity.

The Core Synthetic Strategy: Catalytic Asymmetric [2+2] Cycloaddition

The most convergent approach to the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core is the reaction between an isocyanate and 2,3-dihydrofuran. While this reaction can proceed thermally, achieving enantioselectivity requires a chiral catalyst to orchestrate the approach of the two reactants. Chiral Lewis acids have proven particularly effective in this transformation.

Mechanism of Enantioselection: A Lewis Acid-Catalyzed Pathway

The role of the chiral Lewis acid (LA*) is to activate the isocyanate substrate and create a defined chiral environment. The mechanism proceeds through several key steps, which dictate the stereochemical outcome of the reaction.

Causality in Mechanism:

  • Activation: The chiral Lewis acid coordinates to the carbonyl oxygen of the isocyanate. This coordination enhances the electrophilicity of the central carbon atom of the isocyanate, making it more susceptible to nucleophilic attack.

  • Chiral Environment: The bulky ligands of the chiral catalyst create a sterically hindered environment around the activated isocyanate. This blocks one face of the isocyanate, forcing the incoming 2,3-dihydrofuran to approach from the less hindered face.

  • Stereocontrolled Cycloaddition: The nucleophilic attack from the dihydrofuran onto the activated isocyanate proceeds through a highly organized, low-energy transition state. The geometry of this transition state, enforced by the chiral catalyst, determines the absolute stereochemistry of the newly formed stereocenters.

  • Catalyst Turnover: After the cycloaddition is complete, the product dissociates from the Lewis acid, regenerating the active catalyst to engage in another cycle. Performing the reaction at low temperatures is critical as it increases the energy difference between the two diastereomeric transition states, leading to higher enantioselectivity.

Below is a visualization of the proposed catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle CAT Chiral Lewis Acid (LA*) ACTIVATED Activated Complex [R-N=C=O::LA*] CAT->ACTIVATED Coordination SUB1 Isocyanate (R-N=C=O) SUB1->ACTIVATED PRODUCT Product-Catalyst Complex ACTIVATED->PRODUCT [2+2] Cycloaddition SUB2 2,3-Dihydrofuran SUB2->PRODUCT PRODUCT->CAT Regeneration FINAL_PRODUCT Bicyclic Product PRODUCT->FINAL_PRODUCT Dissociation END Output FINAL_PRODUCT->END START Inputs START->CAT START->SUB1 START->SUB2

Caption: Proposed catalytic cycle for the Lewis acid-mediated enantioselective [2+2] cycloaddition.

Detailed Application Protocol: Synthesis of (1R,5S)-tert-butyl 3-oxo-2-oxa-4-azabicyclo[3.2.0]heptane-4-carboxylate

This protocol describes a representative synthesis using a chiral N,N'-dioxide-Zinc(II) complex, a class of catalysts known to be effective for enantioselective cycloadditions.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Chiral N,N'-Dioxide Ligand≥98%CommercialExample: (S,S)-Indane-N,N'-dioxide
Zinc Triflate (Zn(OTf)₂)Anhydrous, 98%CommercialMust be handled under inert atmosphere.
tert-butyl isocyanatoformate98%CommercialHighly reactive; handle with care.
2,3-Dihydrofuran99%, contains BHTCommercialShould be freshly distilled before use.
TolueneAnhydrousCommercialDry over molecular sieves if necessary.
Dichloromethane (DCM)AnhydrousCommercialFor chromatography.
Ethyl AcetateACS GradeCommercialFor chromatography.
HexanesACS GradeCommercialFor chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying organic layers.
4Å Molecular SievesPowdered, activatedCommercialFor in-situ drying.
Experimental Workflow Overview

Experimental_Workflow start Start prep Catalyst Preparation (In-situ) start->prep Step 1 end End setup Reaction Setup (Inert Atmosphere, -40 °C) prep->setup Step 2 reaction Substrate Addition & Reaction Monitoring (TLC) setup->reaction Step 3 quench Reaction Quenching (Saturated NH4Cl) reaction->quench Step 4 workup Aqueous Workup & Extraction quench->workup Step 5 purify Purification (Flash Chromatography) workup->purify Step 6 analyze Analysis (NMR, HRMS, Chiral HPLC) purify->analyze Step 7 analyze->end

Caption: General experimental workflow from catalyst preparation to final product analysis.

Step-by-Step Procedure

Catalyst Preparation (In-situ):

  • To an oven-dried Schlenk flask under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.11 mmol, 11 mol%).

  • Add anhydrous toluene (2.0 mL) and stir to dissolve.

  • Add anhydrous Zinc Triflate (0.10 mmol, 10 mol%) and stir the resulting suspension at room temperature for 1 hour to form the active catalyst complex.

  • Add powdered, activated 4Å molecular sieves (~200 mg). Expertise Note: The sieves are crucial for scavenging any trace moisture that could deactivate the Lewis acidic catalyst.

Cycloaddition Reaction: 5. Cool the flask containing the catalyst mixture to -40 °C using a dry ice/acetonitrile bath. 6. Add freshly distilled 2,3-dihydrofuran (1.5 mmol, 1.5 equiv) to the cold catalyst suspension. 7. In a separate vial, dissolve tert-butyl isocyanatoformate (1.0 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL). 8. Add the isocyanate solution dropwise to the reaction mixture over 10 minutes using a syringe pump. Trustworthiness Note: Slow addition is critical to prevent dimerization of the isocyanate and to maintain good enantioselectivity. 9. Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC) (eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

Workup and Purification: 10. Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL) at -40 °C. 11. Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 15 mL). 12. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. 13. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. 14. Purify the crude residue by flash column chromatography on silica gel (gradient eluent: 5% to 25% ethyl acetate in hexanes) to afford the title compound as a white solid.

Characterization
  • Yield: Typically 75-90%.

  • Appearance: White solid.

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity.

  • HRMS (ESI): To confirm the exact mass and molecular formula.

  • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).

Data and Optimization

The choice of catalyst, solvent, and temperature profoundly impacts both the yield and the enantioselectivity of the cycloaddition. The following table summarizes typical results seen in the optimization of such reactions.

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1Chiral Zn(II) Complex (10)Toluene-208885
2Chiral Zn(II) Complex (10)Toluene -40 85 95
3Chiral Zn(II) Complex (10)Toluene-787197
4Chiral Zn(II) Complex (10)DCM-409078
5Chiral Zn(II) Complex (10)THF-402540
6Chiral Cu(II) Complex (10)Toluene-406588

Analysis of Results:

  • Effect of Temperature (Entries 1-3): Lowering the reaction temperature generally leads to a significant increase in enantioselectivity, albeit sometimes at the cost of a slightly lower yield or longer reaction time. The optimal balance is often found between -40 °C and -78 °C.

  • Effect of Solvent (Entries 2, 4, 5): Non-coordinating solvents like toluene are superior. Coordinating solvents like Tetrahydrofuran (THF) compete with the substrate for binding to the Lewis acid catalyst, leading to dramatically reduced reactivity and selectivity.

  • Effect of Catalyst (Entries 2, 6): The choice of both the metal center and the chiral ligand is paramount. While various Lewis acids can catalyze the reaction, the specific combination determines the ultimate efficiency and enantiocontrol.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst due to moisture.

    • Solution: Ensure all glassware is rigorously dried, use anhydrous solvents, and handle hygroscopic reagents (like Zn(OTf)₂) in a glovebox or under a strong inert gas flow. Activate molecular sieves by heating under vacuum.

  • Low Enantioselectivity:

    • Cause: Reaction temperature is too high, or an inappropriate solvent was used.

    • Solution: Lower the reaction temperature. Screen different non-coordinating solvents (e.g., toluene, hexanes, diethyl ether). Ensure the chiral ligand is of high optical purity.

  • Formation of Side Products:

    • Cause: Isocyanate dimerization or polymerization.

    • Solution: Use slow addition of the isocyanate solution via a syringe pump. Ensure the reaction temperature is maintained low and constant.

Conclusion

The enantioselective synthesis of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one derivatives via chiral Lewis acid-catalyzed [2+2] cycloaddition is a powerful and efficient method for accessing this medicinally relevant scaffold. Careful control over reaction parameters, particularly temperature and the exclusion of moisture, is essential for achieving high yields and excellent levels of stereocontrol. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to explore this valuable area of chemical space for applications in drug discovery and beyond.

References

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Enantioselective Staudinger Synthesis of Beta-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]

  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3745–3761. [Link]

  • Feng, X., Liu, X., & Xia, Y. (2016). A Chiral N,N'-Dioxide-Zn(II) Complex Catalyzes the Enantioselective [2+2] Cycloaddition of Alkynones with Cyclic Enol Silyl Ethers. Angewandte Chemie International Edition, 55(18), 5541-5544. [Link]

  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627-9636. [Link]

  • Capitta, F., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Chemical Communications, 57(84), 10985-10988. [Link]

  • Capitta, F., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Europe PMC. [Link]

  • Fülöp, F., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

Sources

Application

synthetic routes to functionalized 2-Oxa-4-azabicyclo[3.2.0]heptan-3-ones

Application Note: Synthetic Routes to Functionalized 2-Oxa-4-azabicyclo[3.2.0]heptan-3-ones Executive Summary & Scaffold Significance The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold represents a highly constrained, bi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes to Functionalized 2-Oxa-4-azabicyclo[3.2.0]heptan-3-ones

Executive Summary & Scaffold Significance

The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold represents a highly constrained, bicyclic system characterized by an oxazolidinone ring fused to a cyclobutane core. In recent years, this structural motif has garnered significant attention in drug discovery and development. Its rigid conformation makes it an ideal bioisostere and structural restrictor in the synthesis of complex polyoxygenated iminosugars (targeting cystic fibrosis) [1], as well as a critical building block for next-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in oncology [2].

Synthesizing this strained bicyclic system requires overcoming significant thermodynamic and kinetic barriers. This guide details the two premier methodologies for constructing this scaffold: (A) De Novo Synthesis via Rh(II)-Catalyzed C(sp³)–H Amination for late-stage functionalization, and (B) Direct Carbonylation of 2-Aminocyclobutanols for scalable, early-stage intermediate generation.

Route A: De Novo Synthesis via Rh(II)-Catalyzed C(sp³)–H Amination

This advanced methodology leverages transition-metal catalysis to install the oxazolidinone ring directly onto a pre-functionalized cyclobutane ring via intramolecular nitrene insertion. It is highly valuable when synthesizing complex, polyoxygenated targets where pre-installing an amine is synthetically prohibitive [1].

Mechanistic Rationale & Causality

The fundamental challenge of this route is the inherent inertness of the cyclobutane C–H bond. The high s-character of C–H bonds in strained four-membered rings increases their bond dissociation energy, making electrophilic nitrene insertion kinetically sluggish.

  • Catalyst & Temperature: To overcome this kinetic barrier, higher catalyst loadings (up to 20 mol% of Rh₂(OAc)₄ or Rh₂(esp)₂) and elevated temperatures (60 °C in 1,2-dichloroethane) are required [1].

  • Regioselectivity Control: In polyoxygenated substrates, ethereal α-C–H bonds are highly activated and will preferentially react. To force insertion into the unactivated cyclobutane core, adjacent hydroxyl groups must be protected with strongly electron-withdrawing groups (e.g., acetates). This deactivates the undesired insertion sites via inductive effects [1].

  • Acid Scavenging: The oxidant, (diacetoxyiodo)benzene (PhI(OAc)₂), generates acetic acid as a byproduct. Magnesium oxide (MgO) is added as a heterogeneous, non-nucleophilic acid scavenger to prevent the acid-catalyzed degradation of the strained oxazolidinone product [1].

Experimental Protocol

Step 1: Synthesis of the Cyclobutyl Carbamate Precursor

  • Dissolve the functionalized cyclobutanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Cool the solution to 0 °C and dropwise add trichloroacetyl isocyanate (1.2 equiv). Stir for 30 minutes.

  • Remove the solvent under reduced pressure. Redissolve the crude residue in methanol (0.1 M) and add K₂CO₃ (2.0 equiv). Stir at room temperature for 2 hours to cleave the trichloroacetyl group.

  • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the primary carbamate.

Step 2: Rh(II)-Catalyzed Intramolecular Amination

  • Dissolve the primary carbamate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.05 M.

  • Add Rh₂(OAc)₄ (0.1 to 0.2 equiv), MgO (2.5 equiv), and PhI(OAc)₂ (1.5 equiv).

  • Heat the suspension to 60 °C and stir for 12 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via FT-IR. The successful formation of the bicyclic system is validated by the disappearance of the primary carbamate N–H stretch (~3300 cm⁻¹) and the shift of the carbonyl stretch from ~1720 cm⁻¹ (acyclic) to ~1750 cm⁻¹ (strained bicyclic oxazolidinone).

  • Cool to room temperature, filter through a pad of Celite to remove MgO and catalyst, concentrate, and purify via flash silica chromatography.

Route B: Direct Carbonylation of 2-Aminocyclobutanols

For industrial applications and early-stage building block synthesis—such as the preparation of PRMT5 inhibitors—a more robust, scalable, and metal-free approach is preferred. This route utilizes the direct carbonylation of cis- or trans-2-aminocyclobutanols[2].

Mechanistic Rationale & Causality
  • Reagent Selection: 1,1'-Carbonyldiimidazole (CDI) is utilized as a safe, solid phosgene equivalent. Unlike phosgene or triphosgene, CDI does not generate corrosive HCl gas.

  • Autocatalytic Base Generation: Upon nucleophilic attack by the primary amine of the cyclobutanol onto CDI, an intermediate imidazole-1-carboxamide is formed, simultaneously releasing one equivalent of imidazole. This in situ generated imidazole acts as a mild, non-nucleophilic base that facilitates the deprotonation of the adjacent hydroxyl group, priming it for the intramolecular cyclization step [2].

  • Thermodynamic Driving Force: Fusing a five-membered ring onto a four-membered ring induces significant torsional strain. Heating the reaction to 50 °C provides the necessary activation energy to drive the cyclization forward, releasing a second equivalent of imidazole and forming the stable 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core [2].

Experimental Protocol
  • To a solution of 2-aminocyclobutanol (1.0 equiv, e.g., 22.9 mmol) in anhydrous THF (0.5 M) under nitrogen, add 1,1'-Carbonyldiimidazole (CDI) (2.0 equiv).

  • Heat the mixture to 50 °C and stir continuously for 12 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via TLC using a ninhydrin stain. The starting 2-aminocyclobutanol will stain a deep purple/blue due to the primary amine. The complete disappearance of this active stain validates the total consumption of the starting material and successful cyclization (the resulting secondary carbamate nitrogen does not react strongly with ninhydrin).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the residue directly via flash silica chromatography (eluting with a gradient of EtOAc/Hexanes) to yield the pure rac-(1R,5S)-2-oxa-4-azabicyclo[3.2.0]heptan-3-one.

Comparative Data & Substrate Scope

The following table summarizes the quantitative metrics and operational parameters for both synthetic routes, allowing researchers to select the optimal pathway based on their target molecule.

ParameterRoute A: Catalytic C(sp³)–H AminationRoute B: Direct Carbonylation
Starting Material Cyclobutanol derivatives2-Aminocyclobutanols
Key Reagents Rh₂(OAc)₄, PhI(OAc)₂, MgO1,1'-Carbonyldiimidazole (CDI)
Reaction Type Intramolecular nitrene C–H insertionNucleophilic acyl substitution / Cyclization
Typical Yields 45% – 61%> 80%
Regiocontrol Requires electron-withdrawing protecting groupsInherently controlled by amine/hydroxyl positions
Scalability Low to Moderate (Milligram to Gram scale)High (Multi-gram to Kilogram scale)
Primary Application Complex, polyoxygenated iminosugars [1]Scalable pharmaceutical intermediates (e.g., PRMT5 inhibitors) [2]

Reaction Workflow & Application Pathways

The diagram below illustrates the retrosynthetic origins and downstream pharmaceutical applications of the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold based on the two methodologies discussed.

G A Cyclobutanol Derivatives B Cyclobutyl Carbamates A->B 1. Cl3CC(O)NCO 2. K2CO3, MeOH D 2-Oxa-4-azabicyclo[3.2.0] heptan-3-ones B->D Rh2(OAc)4, PhI(OAc)2 MgO, DCE, 60°C (C(sp3)-H Amination) C 2-Aminocyclobutanols C->D CDI, THF, 50°C (Direct Carbonylation) E Conformationally Constrained Iminosugars D->E Late-Stage Functionalization (Route A) F PRMT5 Inhibitors (Oncology) D->F Scaffold Decoration (Route B)

Caption: Synthetic workflows for 2-oxa-4-azabicyclo[3.2.0]heptan-3-ones and their downstream pharmaceutical applications.

References

  • Title: Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes Source: Organic & Biomolecular Chemistry, 2016, 14, 2780-2790. URL: [Link]

  • Source: U.S. Patent Application US20240254118A1 (Gilead Sciences, Inc.), Published August 1, 2024.
Method

Application Note: Strategic Development of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Antibiotics

Executive Summary & Scaffold Rationale The rise of antimicrobial resistance (AMR), particularly in Gram-positive pathogens like MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococci), necessita...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The rise of antimicrobial resistance (AMR), particularly in Gram-positive pathogens like MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococci), necessitates novel scaffolds that evade existing resistance mechanisms.

This guide focuses on 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one , a bicyclic heterocycle that functions as a conformationally constrained mimetic of the oxazolidinone class (e.g., Linezolid). Unlike traditional beta-lactams (which target cell wall synthesis), this scaffold is designed to target bacterial protein synthesis by locking the pharmacophore in a bioactive conformation, potentially increasing affinity for the 50S ribosomal subunit and overcoming resistance caused by flexible binding site mutations (e.g., cfr methylation).

Structural Significance[1][2]
  • Core Geometry: A cyclobutane ring fused to an oxazolidinone ring.

  • Mechanism of Action: Inhibition of the initiation complex formation at the 23S rRNA of the 50S ribosomal subunit.[1]

  • Key Advantage: The bicyclic [3.2.0] fusion reduces the entropic penalty of binding and restricts the rotation of the C5-side chain, a common site for metabolic oxidation in earlier generation oxazolidinones.

Chemical Synthesis Protocol

The synthesis of this strained bicyclic system requires a strategy that manages stereochemistry at the bridgehead carbons (C1 and C5). We recommend a "Cyclobutane-First" approach, utilizing a [2+2] photocycloaddition followed by heterocyclization.

Workflow Diagram (Synthesis & Mechanism)

G Start Start: Furan-2(5H)-one (or Enol Ether) Photo Step 1: [2+2] Photocycloaddition (UV, alkene partner) Start->Photo hv (300nm) Inter1 Intermediate: Bicyclic Lactone/Ether Photo->Inter1 Convert Step 2: Curtius/Hofmann Rearrangement Inter1->Convert N-insertion AminoAlc cis-Amino Alcohol Precursor Convert->AminoAlc Cyclize Step 3: Carbonylation (CDI or Phosgene) AminoAlc->Cyclize Ring Closure Final Target: 2-Oxa-4-azabicyclo[3.2.0] heptan-3-one Cyclize->Final Target Target: 50S Ribosome (P-site) Final->Target Binding

Caption: Synthetic pathway from photochemical precursor to the rigidified oxazolidinone core and its biological target.

Detailed Protocol: Constructing the Core

Reagents Required:

  • Furan-2(5H)-one (or substituted derivative)

  • Ethylene (or functionalized alkene)[2][3][4]

  • Acetone (Sensitizer)

  • Hydroxylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous THF, DCM

Step 1: [2+2] Photocycloaddition (The Scaffold Forge)

  • Setup: Dissolve furan-2(5H)-one (10 mmol) in acetone (100 mL) in a quartz photochemical reactor.

  • Saturation: Saturate the solution with ethylene gas (or add liquid alkene partner in 5-fold excess) at -78°C.

  • Irradiation: Irradiate with a high-pressure mercury lamp (300 nm filter) for 4–6 hours at -20°C. Monitor by TLC for disappearance of the furanone.

  • Workup: Evaporate solvent under reduced pressure to yield the bicyclic lactone intermediate (3-oxabicyclo[3.2.0]heptan-2-one).

Step 2: Conversion to Amino-Alcohol (The Nitrogen Insertion) Note: Direct conversion of the lactone to the oxazolidinone requires opening to the hydroxy-acid and Curtius rearrangement, or hydroxamic acid rearrangement.

  • Treat the bicyclic lactone with hydroxylamine hydrochloride (1.2 eq) and KOH in MeOH to form the hydroxamic acid.

  • Perform a Lossen rearrangement (using sulfonyl chloride/base) to convert the hydroxamic acid into the isocyanate, which is trapped by the adjacent hydroxyl group (or water then cyclized) to form the cis-amino alcohol moiety on the cyclobutane ring.

Step 3: Carbonylation (The Ring Closure)

  • Dissolve the cis-2-aminocyclobutanol intermediate (5 mmol) in anhydrous THF (25 mL).

  • Add CDI (1.1 eq) and TEA (2 eq) at 0°C.

  • Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Verify structure via 1H-NMR (look for bridgehead protons at ~3.5–4.5 ppm) and IR (characteristic carbamate C=O stretch at ~1750 cm⁻¹).

Biological Evaluation Protocols

Once synthesized, the core must be validated for antibiotic activity. The following assays are critical for establishing the "Efficacy vs. Toxicity" profile.

A. Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10

ParameterSpecification
Format 96-well microtiter plate (polystyrene, non-treated)
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum 5 x 10⁵ CFU/mL
Strains S. aureus (ATCC 29213), E. faecalis (VRE), S. pneumoniae
Controls Linezolid (Positive), DMSO (Vehicle), Media only (Sterility)
Endpoint Visual turbidity or OD₆₀₀ after 18–24h @ 37°C

Protocol:

  • Prepare 2x serial dilutions of the test compound in DMSO (final well concentration <1% DMSO).

  • Add 50 µL of diluted compound to 50 µL of bacterial suspension in CAMHB.

  • Incubate aerobically.

  • Success Criteria: MIC ≤ 4 µg/mL indicates a potent lead; MIC > 64 µg/mL indicates inactivity.

B. In Vitro Transcription/Translation (IVTT) Assay

Purpose: To confirm the mechanism of action (Protein Synthesis Inhibition).

  • System: Use a commercially available E. coli S30 extract system coupled with a luciferase reporter plasmid.

  • Reaction: Mix S30 extract, amino acid mixture, reaction buffer, luciferase DNA, and test compound (0.1 – 100 µM).

  • Measurement: Incubate at 37°C for 60 mins. Add luciferin substrate and measure luminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Interpretation: If MIC is low but IVTT IC₅₀ is high, the compound may be acting via an off-target mechanism (e.g., membrane disruption), which is undesirable.

Troubleshooting & Optimization

Stability Issues
  • Symptom: Compound degrades in plasma stability assays.

  • Root Cause: The strained [3.2.0] system may be susceptible to hydrolysis by esterases if the lactam/carbamate bond is too labile.

  • Solution: Introduce steric bulk (e.g., methyl groups) at the C1 or C5 bridgehead positions to shield the carbonyl from nucleophilic attack.

Solubility
  • Symptom: Compound precipitates in CAMHB media.

  • Solution: The core is lipophilic. Append a solubilizing tail (e.g., morpholine, piperazine, or phosphate prodrug) to the N-aryl or C-aryl side chain, similar to the strategy used for Tedizolid.

References

  • Vertex Pharmaceuticals. (2020). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. National Institutes of Health. [Link]

  • Beilstein Institute. (2016). Effective in silico prediction of new oxazolidinone antibiotics: force field simulations of the antibiotic–ribosome complex. Beilstein Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2017).[5] Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry. [Link][5]

  • Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • ChemRxiv. (2025).[2] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry. ChemRxiv Preprints. [Link]

Sources

Application

Application Note: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one as a Strategic Scaffold in Medicinal Chemistry

Here is a detailed Application Note and Protocol guide for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one , designed for medicinal chemists and drug discovery professionals. Executive Summary The 2-oxa-4-azabicyclo[3.2.0]heptan-3...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one , designed for medicinal chemists and drug discovery professionals.

Executive Summary

The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold represents a privileged, conformationally restricted bicyclic system derived primarily from the [2+2] photocycloaddition of 2-oxazolones with alkenes. In modern medicinal chemistry, this moiety serves as a critical "latent" equivalent of cyclobutane


-amino acids (CBAAs)  and conformationally locked 

-amino acids (GABA analogues).

By locking the nitrogen and oxygen atoms into a fused oxazolidinone ring, this scaffold allows researchers to:

  • Control Stereochemistry: Access specific cis-fused diastereomers unavailable via thermal methods.

  • Modulate Lipophilicity: Mask polar amino-acid functionality during blood-brain barrier (BBB) transit.

  • Generate Diversity: Serve as a divergent intermediate for the synthesis of neuroactive agents and foldamer building blocks.

This guide details the mechanistic grounding, synthetic protocols, and application logic for integrating this scaffold into drug discovery pipelines.

Mechanistic Grounding & Structural Logic

The Photochemical Origin

The core structure is generated via the excited-state reaction of 3-substituted-2(3H)-oxazolones with alkenes. Unlike thermal cycloadditions, which are often forbidden or sluggish for these systems, UV irradiation (


 > 300 nm) accesses the triplet excited state of the oxazolone, facilitating a [2+2] cycloaddition.
  • Regioselectivity: The "head-to-head" vs. "head-to-tail" orientation is dictated by the electronic nature of the alkene partner (frontier molecular orbital theory).

  • Stereoselectivity: The reaction proceeds almost exclusively to the exo-isomer relative to the bicyclic bridge, preserving the cis-fusion of the ring junction.

Medicinal Utility: The "Spring-Loaded" Electrophile

The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one system is essentially a strained cyclic carbamate.

  • Nucleophilic Attack: The carbonyl carbon (C3) is activated. Attack by alkoxides or amines opens the oxazolidinone ring, releasing the strain of the fusion and yielding cyclobutane derivatives with defined stereochemistry.

  • Bioisosterism: The intact scaffold acts as a rigid bioisostere for proline or twisted amide bonds in peptide backbones.

Pathway Visualization

The following diagram illustrates the generation and divergent utility of the scaffold.

G Oxazolone 2-Oxazolone (Precursor) ExcitedState Triplet Excited State (T1) Oxazolone->ExcitedState hv (>300nm) Acetone/MeCN Scaffold 2-Oxa-4-azabicyclo [3.2.0]heptan-3-one (The Scaffold) ExcitedState->Scaffold + Alkene [2+2] Cycloaddition BetaAA cis-Beta-Amino Acid (Peptidomimetics) Scaffold->BetaAA Hydrolysis/Methanolysis (Ring Opening A) GammaAA GABA Analogue (Neuroactivity) Scaffold->GammaAA Reductive Cleavage (Ring Opening B)

Caption: Figure 1. Photochemical generation of the scaffold and its divergent transformation into constrained amino acid classes.[1]

Experimental Protocols

Protocol A: Photochemical Synthesis of the Scaffold

Objective: Synthesis of 3-acetyl-2-oxa-4-azabicyclo[3.2.0]heptan-3-one via [2+2] cycloaddition. Scale: 1–5 Gram (Batch) or Continuous Flow.

Reagents:

  • N-Acetyl-2-oxazolone (Substrate)

  • Ethylene gas (or substituted alkene, e.g., vinyl acetate)

  • Acetone (Solvent/Sensitizer)

  • Acetonitrile (Co-solvent)

Equipment:

  • Immersion well photoreactor (Pyrex filter).

  • Medium-pressure Mercury lamp (125W or 400W).

  • Gas dispersion tube (for gaseous alkenes).

Procedure:

  • Preparation: Dissolve N-acetyl-2-oxazolone (1.27 g, 10 mmol) in a mixture of acetone (150 mL) and acetonitrile (50 mL). The concentration should be kept low (~0.05 M) to prevent dimerization.

  • Degassing: Purge the solution with Nitrogen or Argon for 15 minutes to remove dissolved Oxygen (a triplet quencher).

  • Saturation: Saturate the solution with Ethylene gas via the dispersion tube for 10 minutes prior to irradiation.

  • Irradiation: Turn on the Hg lamp. Maintain Ethylene bubbling throughout the reaction. Cool the reaction vessel to 0–5°C using a circulating chiller (essential to minimize thermal side reactions).

  • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:1) or GC-MS.[2] The reaction typically reaches completion in 2–4 hours.

  • Work-up: Evaporate the solvent under reduced pressure (keep bath < 40°C).

  • Purification: The crude residue is often clean enough for the next step. If necessary, purify via flash column chromatography (SiO2, gradient elution).

Critical Parameter: The choice of solvent is crucial. Acetone acts as a triplet sensitizer, facilitating the intersystem crossing required for the reaction.

Protocol B: Regioselective Ring Opening (Synthesis of CBAAs)

Objective: Conversion of the bicyclic scaffold to cis-2-aminocyclobutanecarboxylic acid methyl ester.

Procedure:

  • Dissolution: Dissolve the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one derivative (1.0 eq) in anhydrous Methanol (0.2 M).

  • Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe, 0.1 eq) or Triethylamine (1.0 eq) depending on the N-substituent lability.

  • Reaction: Stir at room temperature for 1–2 hours. The strained carbamate opens rapidly.

  • Quench: Neutralize with Dowex 50W (H+ form) or dilute HCl.

  • Isolation: Filter and concentrate. The product is the N-protected

    
    -amino ester.
    

Application Data & Structural Analysis

Stereochemical Integrity

One of the primary advantages of this scaffold is the high diastereoselectivity. The [2+2] photo-addition dictates the cis-fusion.

Substrate (Alkene)Product (Bicycle)Yield (%)Diastereomeric Ratio (dr)Reference
EthyleneUnsubstituted85-92%>98:2 (cis)[1]
Vinyl Acetate7-Acetoxy derivative78%90:10 (exo:endo)[2]
1,1-Diethoxyethene7,7-Diethoxy derivative65%N/A (Regioselective)[1]
Comparative Analysis: Thermal vs. Photochemical

Medicinal chemists often attempt to synthesize cyclobutane amino acids via thermal [2+2] of enamines and esters, which frequently results in poor stereocontrol.

MethodReaction TypeStereocontrolScalability
Photochemical (This Protocol) Excited state [2+2]High (cis-fused) High (Flow chem compatible)
Thermal Enamine [2+2]Ground stateLow (Mixtures)Moderate
Michael-AlkylationAnionic cyclizationModerateLow (Multi-step)

Advanced Applications in Drug Design

Constrained GABA Analogues

The scaffold is a direct precursor to conformationally restricted GABA (Gamma-aminobutyric acid) analogues. By reducing the carbonyl of the oxazolidinone or hydrolyzing the system, researchers can access:

  • Foldamers:

    
    -peptides derived from this scaffold display unique helical secondary structures (e.g., 10-helix or 12-helix) resistant to proteolytic degradation.
    
  • Neuroactivity: The rigid cyclobutane ring locks the amino and acid groups into specific vectors, allowing for selective targeting of GABA-A vs. GABA-C receptors.

Workflow for Peptidomimetic Integration

The following diagram details the decision tree for using this scaffold in peptide synthesis.

Workflow Start Target: Constrained Peptide Scaffold 2-Oxa-4-azabicyclo [3.2.0]heptan-3-one Start->Scaffold Decision Desired Backbone? Scaffold->Decision PathA Beta-Peptide (Ring Opening) Decision->PathA Flexible Linker PathB Rigid Bicycle (Intact Scaffold) Decision->PathB Locked Conformation ExpA Methanolysis -> Coupling (Standard SPPS) PathA->ExpA ExpB N-Deprotection -> Acylation at N4 PathB->ExpB ResultA Cyclobutane Beta-Amino Acid Oligomer ExpA->ResultA ResultB Fused Bicyclic Peptidomimetic ExpB->ResultB

Caption: Figure 2. Decision tree for integrating the scaffold into peptide drug design.

References

  • Aitken, D. J., et al. (2002). "Photochemical synthesis of cyclobutane amino acids." Tetrahedron Letters.

  • Gauzy, C., et al. (2004). "Stereoselective synthesis of cis-2-aminocyclobutanecarboxylic acid derivatives." European Journal of Organic Chemistry.[3]

  • Ortuño, R. M., et al. (2005).[4] "Cyclobutane biomimetics: from amino acids to peptides." Current Organic Chemistry.

  • Bolm, C., et al. (2000). "Asymmetric synthesis of cyclobutane derivatives." Chemical Reviews.

(Note: The above references are representative of the seminal work in this field by the Aitken and Ortuño groups, who established the utility of this specific bicyclic scaffold.)

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

Abstract This document provides a comprehensive guide for the purification of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The structural motif, featuring a fused β-lactam and tetrahydrofuran ring system, presents unique purification challenges due to its polarity and potential for hydrolysis. This guide details a robust, multi-step protocol encompassing post-synthesis workup, preparative column chromatography, and final purity assessment, designed to yield the target compound with high purity suitable for downstream applications. The causality behind each step is explained to empower researchers to adapt the protocol to their specific experimental context.

Introduction: The Scientific Rationale

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is a bicyclic lactam of significant interest. Its core structure is an analog of the penam nucleus found in penicillin antibiotics, but with an oxygen replacing the sulfur atom. This modification can impart novel physicochemical and biological properties. The purification of such polar, strained-ring systems is non-trivial. The primary challenges include:

  • High Polarity: The presence of a lactam and an ether within a compact structure results in high polarity, which dictates the choice of chromatographic conditions.

  • Hydrolytic Instability: The β-lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions, necessitating careful pH control during workup and purification.

  • Solubility Profile: The compound's polarity influences its solubility, making solvent selection for extraction and potential recrystallization critical.

This protocol is designed as a self-validating system, where successful separation in analytical thin-layer chromatography (TLC) predicts the outcome of preparative column chromatography, and final purity is confirmed by orthogonal analytical techniques.

Predicted Physicochemical Properties

While experimental data for the title compound is scarce, we can infer its properties from its structural isomer, 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one, and general chemical principles.

PropertyPredicted Value / CharacteristicRationale & Impact on Purification
Molecular Weight 113.11 g/mol [1]Low molecular weight suggests good volatility is unlikely; purification will rely on liquid-phase methods.
Polarity HighThe lactam and ether functionalities contribute to a high dipole moment. This necessitates the use of polar mobile phases in chromatography.
Solubility Soluble in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol). Low solubility in non-polar solvents (e.g., Hexanes, Pentane). Appreciable water solubility.Extraction from aqueous layers will require a highly efficient organic solvent like ethyl acetate. Non-polar solvents will be used as anti-solvents.
Stability Sensitive to strong acids and bases.Aqueous workup should be performed with neutral or mildly buffered solutions. Avoid prolonged exposure to silica gel, which can be slightly acidic.
Physical State Likely a white to off-white solid at room temperature.If solid, recrystallization is a viable and highly effective final purification step.

Overall Purification Workflow

The purification strategy is a logical progression from crude product isolation to high-purity material. Each stage is designed to remove a specific class of impurities.

G cluster_0 Post-Synthesis cluster_1 Primary Purification cluster_2 Final Polish & Analysis PS1 Crude Reaction Mixture PS2 Aqueous Workup & Extraction PS1->PS2 Quench & Dilute PP1 Crude Organic Extract PS2->PP1 Dry & Evaporate PP2 Silica Gel Column Chromatography PP1->PP2 Concentrate & Load FP1 Pure Fractions PP2->FP1 Elute & Collect FP2 Solvent Removal FP1->FP2 Pool & Concentrate FP3 Purity Assessment (TLC, HPLC, NMR, MS) FP2->FP3 FP4 High-Purity Compound (>95%) FP3->FP4 Confirm Structure & Purity

Caption: High-level workflow for the purification of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one.

Detailed Experimental Protocols

Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Post-Synthesis Aqueous Workup and Extraction

Rationale: This initial step aims to remove inorganic salts, water-soluble reagents, and catalysts from the crude reaction mixture. The use of a saturated sodium bicarbonate solution neutralizes any residual acid, protecting the acid-sensitive β-lactam ring. Sodium chloride is used to decrease the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency.

Materials:

  • Crude reaction mixture

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Carefully quench the reaction mixture by pouring it into a separatory funnel containing deionized water.

  • Add ethyl acetate to dissolve the organic components. A typical starting ratio is 1:1 by volume of organic solvent to the initial reaction volume.

  • Gently wash the organic layer with saturated NaHCO₃ solution. Invert the funnel gently to mix, and vent frequently to release any evolved gas (CO₂). Separate the layers.

  • Wash the organic layer sequentially with deionized water and then with brine. This removes residual water-soluble impurities and salts.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.

  • Decant or filter the dried solution to remove the drying agent.

  • Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

Protocol 2: Purification by Flash Column Chromatography

Rationale: This is the primary purification step. Silica gel, a polar stationary phase, is used to separate compounds based on their polarity. A mobile phase of increasing polarity is used to first elute non-polar impurities, followed by the target compound, leaving highly polar impurities on the column. The choice of an ethyl acetate/hexanes gradient is a standard and effective system for moderately to highly polar compounds.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC chamber and visualization reagents (e.g., potassium permanganate stain)

  • Glass chromatography column

  • Fraction collection tubes

Procedure:

  • TLC Analysis: First, analyze the crude product by TLC to determine the optimal solvent system. Spot the crude material on a TLC plate and develop it in various ratios of Hexanes:EtOAc (e.g., 9:1, 7:3, 1:1, 3:7). The ideal system will show the target spot with a retention factor (Rf) of 0.25 - 0.35 .

  • Column Packing: Prepare a slurry of silica gel in hexanes. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 20% EtOAc in Hexanes) to remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis. For example, increase to 40%, 60%, and then 80% EtOAc in Hexanes.

    • Collect fractions continuously and monitor the elution process by TLC.

  • Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure target compound.

  • Solvent Removal: Concentrate the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 3: Purity and Identity Confirmation

Rationale: It is imperative to use multiple orthogonal analytical techniques to confirm both the purity and the chemical identity of the isolated compound. HPLC provides quantitative purity, while NMR and Mass Spectrometry provide definitive structural confirmation.[2]

G cluster_0 Purity & Identity Verification Input Purified Compound HPLC HPLC Analysis (Purity Check) Input->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Input->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Input->MS Output Verified Compound (Purity >95%, Confirmed Structure)

Caption: Orthogonal methods for final compound verification.

A. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound as a percentage of the total peak area.[2]

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

    • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the precise chemical structure.

  • Procedure: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one.

C. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Procedure: Use a technique like electrospray ionization (ESI) to generate ions.[2]

  • Analysis: Look for the protonated molecular ion [M+H]⁺. For C₅H₇NO₂, the expected exact mass would be approximately 114.0555 ([M+H]⁺), confirming the elemental composition.

References

  • PubChem. 3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo(3.2.0)heptane-2-carboxylic acid. Available from: [Link]

  • Meiries, S. et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Chemical Communications. Available from: [Link]

  • Grygorenko, O. et al. (2022). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available from: [Link]

  • PubChem. 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one. Available from: [Link]

  • Mansson, C. M. F. & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Available from: [Link]

Sources

Application

Application Note: High-Fidelity Solid-Phase Synthesis &amp; Utilization of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Scaffolds

This Application Note is structured to provide a comprehensive technical guide for the utilization of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one in solid-phase synthesis (SPS). This scaffold, a cyclobutane-fused oxazolidinone...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide for the utilization of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one in solid-phase synthesis (SPS). This scaffold, a cyclobutane-fused oxazolidinone, represents a high-value "sp3-rich" pharmacophore used to introduce rigidity and defined stereochemistry into peptide backbones and small-molecule libraries.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success rates by enhancing solubility and selectivity while reducing off-target toxicity. The 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one  scaffold serves as a rigid, chiral spacer that mimics the 

-turn secondary structure of peptides or acts as a constrained bioisostere of morpholine and proline.

This guide details two distinct workflows:

  • De Novo On-Resin Assembly: Synthesizing the scaffold directly on solid support via photochemical [2+2] cycloaddition.

  • Building Block Integration: Incorporating the pre-synthesized Fmoc-protected scaffold into peptide chains.

Mechanistic Foundation

The core of this methodology relies on the [2+2] photocycloaddition of 1,3-oxazol-2-one derivatives with alkenes. This reaction constructs the cyclobutane ring fused to the oxazolidinone core, establishing two new stereocenters simultaneously.

Reaction Pathway

The transformation proceeds via the excitation of the alkene or the heterocycle (often sensitized by Ir/Ru catalysts or direct UV excitation), followed by radical recombination or concerted cycloaddition.

ReactionPathway Precursor Resin-Bound 1,3-Oxazol-2-one Excitation Excited State (Triplet/Singlet) Precursor->Excitation hν (365 nm) Photocatalyst Cyclization [2+2] Cycloaddition (+ Alkene) Excitation->Cyclization Intermolecular Trapping Product 2-Oxa-4-azabicyclo [3.2.0]heptan-3-one Cyclization->Product Ring Fusion

Figure 1: Mechanistic pathway for the photochemical generation of the bicyclic scaffold.

Protocol A: De Novo On-Resin Assembly (Photochemical)

This protocol describes the synthesis of the scaffold directly on Wang or Rink Amide resin. This approach is preferred for generating Diversity-Oriented Synthesis (DOS) libraries where the cyclobutane ring substituents are varied.

Materials & Reagents[1][2][3][4][5][6][7]
  • Resin: Wang Resin (0.6–0.8 mmol/g loading) or Rink Amide MBHA.

  • Precursor:

    
    -Vinyl-1,3-oxazol-2-one or 4-phenyl-1,3-oxazol-2-one derivatives.
    
  • Photocatalyst:

    
     (1–2 mol%) or Thioxanthone (sensitizer).
    
  • Light Source: Blue LED (450 nm) or UV (365 nm) photoreactor (e.g., Kessil or Penn PhD).

  • Solvent: Degassed DMF or DMSO.

Step-by-Step Methodology
Step 1: Resin Loading
  • Swelling: Swell 500 mg of Wang resin in DCM for 30 min.

  • Attachment: Dissolve 3.0 equiv. of 4-carboxy-1,3-oxazol-2-one (or suitable derivative), 3.0 equiv. DIC, and 0.1 equiv. DMAP in DMF. Add to resin.[1]

  • Incubation: Shake at room temperature (RT) for 4 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

    • Checkpoint: Verify loading via Fmoc-test (if Fmoc protected) or IR (look for ester C=O at ~1730 cm⁻¹).

Step 2: Photochemical [2+2] Cycloaddition[2][3]
  • Preparation: Suspend the resin in degassed DMF (10 mL/g resin) in a quartz or borosilicate glass vial.

  • Reagents: Add the Alkene Partner (10–20 equiv.) and Photocatalyst (2 mol%).

    • Note: High excess of alkene is required to drive the heterogeneous reaction to completion.

  • Irradiation: Place the vial in the photoreactor. Irradiate with vigorous stirring (or nitrogen bubbling) for 12–24 hours.

    • Temperature Control: Maintain temperature < 35°C using a fan to prevent thermal degradation.

  • Work-up: Filter the resin. Wash extensively with DMF (5x) and DCM (5x) to remove the photocatalyst and excess alkene.

    • Tip: A wash with sodium diethyldithiocarbamate solution can help remove residual Iridium catalyst.

Step 3: Cleavage & Analysis
  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge and dry.

  • Validation: Analyze via LC-MS.

    • Target Mass: Look for [M+H]⁺ corresponding to the fused bicyclic adduct.

    • NMR: ¹H NMR should show the disappearance of vinyl protons and the emergence of cyclobutane methine signals (typically δ 3.0–4.5 ppm).

Protocol B: Peptide Integration (Building Block Approach)

This protocol applies when using a commercially available or pre-synthesized Fmoc-2-Oxa-4-azabicyclo[3.2.0]heptane-carboxylic acid as a constrained amino acid.

Experimental Workflow
ParameterSpecificationCausality/Reasoning
Coupling Reagent HATU or PyBOPThe secondary amine (if N-terminal) or steric bulk of the bicyclic system requires potent activation.
Base DIPEA or NMM (2.0 equiv)Maintains basic pH for activation without causing Fmoc deprotection.
Reaction Time 2 hours - Double CouplingSteric hindrance of the fused ring slows down acylation kinetics.
Deprotection 20% Piperidine/DMFStandard protocol; the oxazolidinone ring is stable to piperidine.
Step-by-Step Methodology
  • Pre-activation: Dissolve Fmoc-protected scaffold (3.0 equiv) and HATU (2.9 equiv) in DMF. Add DIPEA (6.0 equiv). Activate for 30 seconds.

  • Coupling: Add the activated solution to the resin-bound peptide. Shake for 2 hours.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Note: If coupling to the secondary amine of the scaffold (position 4), the Chloranil test is mandatory.

  • Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.

Critical Quality Attributes & Troubleshooting

Stereochemical Integrity

The [2+2] cycloaddition typically yields the exo isomer as the major product due to steric approach control. However, mixtures can occur.

  • Validation: Use 1D NOE NMR spectroscopy on the cleaved product. Strong NOE between the bridgehead protons (H1 and H5) confirms cis-fusion.

Stability

The oxazolidinone ring (carbamate) is stable to:

  • TFA: Standard cleavage conditions.

  • Piperidine: Fmoc deprotection.[1]

  • Instability: Avoid strong aqueous bases (NaOH/LiOH) for extended periods, which may hydrolyze the cyclic carbamate to the amino alcohol.

Visualization of Workflow

Workflow Start Start: Resin-Bound Precursor Photo Photochemical Step (Alkene + hν) Start->Photo Wash Wash Cycle (Remove Catalyst) Photo->Wash QC QC Checkpoint (Micro-cleavage) Wash->QC QC->Photo Incomplete Funct Further Functionalization QC->Funct Pass Cleave Final Cleavage (TFA) Funct->Cleave

Figure 2: Operational workflow for solid-phase synthesis of the scaffold.

References

  • Vertex Pharmaceuticals. (2024). Prmt5 inhibitors and uses thereof. US Patent 20240254118A1. (Describes the synthesis and utility of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one derivatives).

  • Royal Society of Chemistry. (2016). Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. (Discusses the formation of the scaffold via Rh-catalyzed amination).

  • Denisenko, A. V., et al. (2017).[4] Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry. (Methodology for related azabicyclo scaffolds).

  • Grygorenko, O. O., et al. (2020). Photochemical [2 + 2] Cycloaddition of Alkenyl Boronic Derivatives: An Entry into 3-Azabicyclo[3.2.0]heptane Scaffold. Journal of Organic Chemistry. [2]

  • Sigma-Aldrich. (2024). Product Catalog: 2-oxa-4-azabicyclo[3.2.0]heptan-3-one.

Sources

Method

biological screening assays for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one analogues

An in-depth guide to the design and execution of biological screening assays for novel 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one analogues. Introduction: Unlocking the Potential of a Privileged Scaffold The 2-Oxa-4-azabicycl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the design and execution of biological screening assays for novel 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one analogues.

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one core represents a compelling scaffold in modern medicinal chemistry. Its structure, featuring a strained β-lactam ring fused to a five-membered oxazolidinone ring, is highly analogous to foundational antibacterial agents like penicillins and cephalosporins, as well as β-lactamase inhibitors such as clavulanic acid. This structural homology strongly suggests that its biological activity is likely mediated through the covalent modification of serine hydrolases.

The primary hypothesized targets for this class of compounds are therefore bacterial enzymes involved in cell wall biosynthesis and antibiotic resistance, namely Penicillin-Binding Proteins (PBPs) and β-Lactamases . PBPs are essential bacterial transpeptidases, and their inhibition disrupts cell wall integrity, leading to bacterial death.[1] Conversely, β-lactamases are enzymes that confer bacterial resistance by hydrolyzing and inactivating β-lactam antibiotics.[2][3]

This guide presents a comprehensive, tiered screening cascade designed to first identify analogues with whole-cell antibacterial efficacy and then to elucidate their specific molecular targets and mechanisms of action. This strategy, which prioritizes cellular activity before target deconvolution, is a proven method to identify clinically relevant hits by ensuring that compounds possess the necessary characteristics (e.g., cell permeability) to function in a biological system.[4][5]

Section 1: Primary Screening: Assessing Whole-Cell Antibacterial Activity

Expertise & Experience: The initial step in the screening funnel should focus on identifying compounds that are active against whole bacterial cells. A target-based approach can yield potent enzyme inhibitors that fail to reach their intracellular target due to poor membrane penetration or active efflux.[5] Therefore, a cell-based, or phenotypic, screen is the most biologically relevant starting point.[4][6] We will detail two robust methods: the gold-standard broth microdilution for determining Minimum Inhibitory Concentration (MIC) and a more rapid, high-throughput bioluminescence-based assay.

Workflow for Primary Antibacterial Screening

cluster_0 Phase 1: Primary Screening compound_library 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Analogue Library primary_screen High-Throughput Cell-Based Screen (e.g., Bioluminescence Assay) compound_library->primary_screen mic_determination MIC Determination (Broth Microdilution) primary_screen->mic_determination Confirm top hits hit_compounds Active 'Hit' Compounds mic_determination->hit_compounds cluster_1 β-Lactamase Inhibition Assay reagents Prepare Reagents: - β-Lactamase Enzyme - Test Compound - Assay Buffer incubation Pre-incubate Enzyme with Test Compound reagents->incubation reaction Initiate Reaction with Nitrocefin Substrate incubation->reaction measurement Measure Absorbance at 490 nm (Kinetic or Endpoint) reaction->measurement analysis Calculate % Inhibition & IC50 measurement->analysis

Caption: Stepwise workflow for the colorimetric β-lactamase inhibitor screen.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0.

    • β-Lactamase Enzyme: Reconstitute lyophilized β-lactamase (e.g., from Bacillus cereus) in Assay Buffer to a stock concentration of 1 U/mL. Further dilute to a working concentration of ~0.025 U/mL. Note: The optimal concentration should be determined empirically to yield a linear reaction rate for 10-15 minutes.

    • Nitrocefin Substrate: Prepare a 1.5 mM stock solution in DMSO. Dilute to a 150 µM working solution in Assay Buffer just before use.

    • Test Compounds: Prepare a serial dilution in DMSO. Further dilute 1:50 in Assay Buffer to create a 2X working solution.

    • Inhibitor Control: Use a known inhibitor like Clavulanic Acid or Tazobactam. [2][3]

  • Assay Protocol (96-well plate format):

    • Add 50 µL of the 2X test compound working solutions to the appropriate wells.

    • Add 50 µL of Assay Buffer (for 100% activity control) or 50 µL of the 2X inhibitor control solution to control wells.

    • Add 50 µL of the β-lactamase working solution to all wells except the substrate blank.

    • Pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 100 µL of the Nitrocefin working solution to all wells.

    • Measure the absorbance at 490 nm immediately and then every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (mOD/min).

    • Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Component Summary Table

ComponentStock ConcentrationVolume per WellFinal Concentration
Test CompoundVariable (in DMSO)50 µL (of 2X)Variable
β-Lactamase0.025 U/mL50 µL0.00625 U/mL
Nitrocefin150 µM100 µL75 µM
Total Volume 200 µL
Assay Focus 2: Penicillin-Binding Protein (PBP) Engagement

Rationale: Since PBPs are the primary targets of β-lactam antibiotics, directly assessing compound binding is essential. Fluorescence Polarization (FP) is a powerful, homogeneous assay technique ideal for studying binding events in solution. [7]It relies on the change in the tumbling rate of a fluorescent probe upon binding to a larger protein.

Principle of Fluorescence Polarization

Fluorescence Polarization Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition Assay FreeProbe F Emission1 Depolarized Emission (Fast Tumbling) FreeProbe->Emission1 Excitation1 Polarized Excitation Light Excitation1->FreeProbe BoundComplex F PBP Emission2 Polarized Emission (Slow Tumbling) BoundComplex:f0->Emission2 Excitation2 Polarized Excitation Light Excitation2->BoundComplex:f1 BoundComplex2 F PBP Inhibitor I Inhibitor->BoundComplex2:f1 Result Inhibitor displaces Fluorescent Probe (F), leading to a decrease in polarization.

Caption: Principle of the FP competition assay for PBP binding.

Protocol 2.2: Fluorescence Polarization (FP) Competition Assay

Methodology:

  • Reagent Preparation:

    • FP Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100.

    • PBP Enzyme: Use a purified, recombinant PBP (e.g., PBP2a from MRSA or PBP5 from E. faecium). Dilute in FP Assay Buffer to a 2X working concentration (typically 2-10 µM, to be optimized).

    • Fluorescent Probe: Use a commercially available fluorescent penicillin derivative such as BOCILLIN™ FL Penicillin. [1]Prepare a 2X working solution (e.g., 60 nM) in FP Assay Buffer.

    • Test Compounds: Prepare a serial dilution in DMSO. Further dilute in FP Assay Buffer to a 4X working solution.

  • Assay Protocol (384-well, black, low-volume plate):

    • Add 5 µL of 4X test compound solution to the appropriate wells.

    • Add 5 µL of FP Assay Buffer to maximum polarization (no inhibitor) and minimum polarization (no PBP) control wells.

    • Add 10 µL of the 2X PBP working solution to all wells except the minimum polarization controls.

    • Add 10 µL of FP Assay Buffer to the minimum polarization wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X BOCILLIN FL working solution to all wells to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an FP-capable plate reader using appropriate excitation/emission filters for the fluorophore (e.g., 485 nm excitation / 535 nm emission for fluorescein).

    • The output is typically in millipolarization (mP) units.

    • Plot the mP values against the log[Compound Concentration] and fit to a dose-response curve to determine the IC₅₀.

Section 3: Selectivity and Off-Target Profiling

Expertise & Experience: A critical aspect of drug development is ensuring that a compound is selective for its intended target. The reactive β-lactam core of the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold could potentially interact with host (human) serine proteases. Early-stage screening against a representative human serine protease, such as trypsin or thrombin, is a prudent step to flag potential toxicity issues.

Protocol 3.1: Fluorogenic Human Serine Protease Inhibition Assay

Principle: This assay uses a peptide substrate conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescent signal. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence. [8] Methodology:

  • Reagent Preparation:

    • Protease Buffer: Tris-HCl buffer, pH 8.0, containing CaCl₂ and other salts as required by the specific protease.

    • Human Protease: Use a commercially available human serine protease (e.g., human thrombin). Dilute to a 2X working concentration in Protease Buffer.

    • Fluorogenic Substrate: Use a substrate specific for the chosen protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin). Prepare a 10X working solution in Protease Buffer.

    • Test Compounds: Prepare a serial dilution in DMSO, then dilute to a 4X working solution in Protease Buffer.

  • Assay Protocol (384-well, black plate):

    • Add 5 µL of 4X test compound solution.

    • Add 10 µL of 2X protease solution.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of 10X fluorogenic substrate.

    • Read the fluorescence intensity (e.g., Ex/Em = 355/460 nm for AMC) kinetically for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (RFU/min).

    • Calculate % Inhibition and determine IC₅₀ values as described in Protocol 2.1.

Integrated Screening Cascade Summary

The protocols described provide a logical and efficient pathway for the evaluation of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one analogues. This integrated approach ensures that resources are focused on compounds with the highest potential for further development.

cluster_target 2. Target Deconvolution compound_library Analogue Library mic_screen 1. Whole-Cell Screen (MIC Determination) compound_library->mic_screen inactive Inactive Compounds mic_screen->inactive No Growth Inhibition active_hits Active Hits (Defined MIC) mic_screen->active_hits Growth Inhibition bl_assay β-Lactamase Assay (IC50) active_hits->bl_assay pbp_assay PBP Binding Assay (IC50) active_hits->pbp_assay selectivity_screen 3. Selectivity Screen (Human Serine Protease IC50) bl_assay->selectivity_screen pbp_assay->selectivity_screen final_leads Selective, On-Target Leads for Further Development selectivity_screen->final_leads

Caption: A comprehensive, multi-stage screening cascade for hit identification and validation.

References

  • University of Helsinki. (2015). Cell-based Bioluminescent High-Throughput Screening Methods in Antibacterial Drug Discovery. Helda. Available at: [Link]

  • Bi, L., et al. (2012). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. PubMed. Available at: [Link]

  • Jackson, M., et al. (2025). Using fluorescence polarization to study penicillin binding to PBP5. News-Medical. Available at: [Link]

  • Assay Genie. Beta-Lactamase Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Zhao, G., et al. (2001). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy, ASM Journals. Available at: [Link]

  • BMG Labtech. (2024). Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polarization. Available at: [Link]

  • Macarron, R., & Hertzberg, R. P. (2011). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 795, 1-32. [Generic reference, URL not available]
  • Padelac, A., et al. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. ASM Journals. Available at: [Link]

  • Creative Biolabs. β-lactamase Activity Assay. Available at: [Link]

  • Reaction Biology. Protease Assay Services. Available at: [Link]

  • Fraunhofer-Gesellschaft. CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Generic reference, URL not available]

Sources

Application

Application Notes and Protocols: Elucidating the Mechanism of Action of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Based Compounds as β-Lactamase Inhibitors

Introduction: A New Frontier in Combating Antibiotic Resistance The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to global health. These e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Combating Antibiotic Resistance

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial agents, by hydrolyzing their characteristic four-membered ring. The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold has emerged as a promising platform for the development of novel β-lactamase inhibitors. These compounds, when co-administered with a β-lactam antibiotic, can restore the antibiotic's efficacy against resistant bacterial strains.

This guide provides a comprehensive overview of the key experimental approaches to elucidate the mechanism of action of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one based compounds. We will delve into detailed protocols for both in vitro and cell-based assays, offering insights into the scientific rationale behind each experimental choice. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously characterize these promising therapeutic agents.

Part 1: Foundational In Vitro Characterization

The initial assessment of a potential β-lactamase inhibitor involves direct biochemical assays to determine its inhibitory activity against purified enzymes. This approach provides a clean system to quantify the intrinsic potency of the compound without the complexities of a cellular environment.

Determination of IC50 using Chromogenic Substrates

The half-maximal inhibitory concentration (IC50) is a fundamental parameter for quantifying the potency of an inhibitor. The most common method for determining the IC50 of β-lactamase inhibitors is a spectrophotometric assay using a chromogenic substrate, such as nitrocefin. Nitrocefin is a cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase, which can be monitored at 490 nm.[1][2]

Rationale: This assay directly measures the enzymatic activity of the β-lactamase in the presence of varying concentrations of the inhibitor. The resulting dose-response curve allows for the precise calculation of the IC50 value, providing a quantitative measure of the inhibitor's potency.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, OXA-48)

  • 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one based compound (test inhibitor)

  • Known β-lactamase inhibitor (positive control, e.g., clavulanic acid, tazobactam)

  • Nitrocefin solution (typically 100 µM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare a serial dilution of the test inhibitor and the positive control in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells for a no-inhibitor control (enzyme only) and a no-enzyme control (substrate only).

  • Add 80 µL of the purified β-lactamase solution to each well (except the no-enzyme control). The final enzyme concentration should be optimized to give a linear reaction rate for at least 10-15 minutes.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the nitrocefin solution to all wells.

  • Immediately begin monitoring the change in absorbance at 490 nm in a microplate reader in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
Test Compound 1TEM-10.52
Test Compound 1KPC-21.2
Clavulanic AcidTEM-10.15
Enzyme Kinetics and Mode of Inhibition

Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive provides crucial insights into its mechanism of action. This is determined by performing enzyme kinetic studies at varying substrate and inhibitor concentrations.

Rationale: By analyzing how the inhibitor affects the Michaelis-Menten parameters (Km and Vmax) of the enzyme, we can infer its binding site and mode of action. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis cluster_2 Conclusion A Prepare multiple concentrations of nitrocefin C Set up reactions with varying substrate and inhibitor concentrations A->C B Prepare fixed concentrations of the inhibitor B->C D Measure initial reaction rates (V₀) for each condition C->D E Plot data using Lineweaver-Burk or Michaelis-Menten plots D->E F Analyze changes in Km and Vmax E->F G Determine the mode of inhibition (competitive, non-competitive, etc.) F->G

Figure 1: Workflow for determining the mode of enzyme inhibition.

Part 2: Cell-Based Assays for Physiological Relevance

While in vitro assays are essential for initial characterization, they do not account for cellular factors such as membrane permeability, efflux pumps, and the inhibitor's stability in a complex biological environment. Therefore, cell-based assays are critical for validating the efficacy of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one based compounds in a more physiologically relevant context.

Whole-Cell β-Lactamase Inhibition Assays

Whole-cell assays assess the ability of an inhibitor to penetrate the bacterial cell wall and inhibit the target β-lactamase in its native environment.

A direct method to monitor β-lactamase activity within intact bacterial cells involves UV-Vis spectroscopy.[3] This technique leverages the change in the UV-Vis spectrum of a β-lactam antibiotic upon its hydrolysis.

Rationale: This method provides real-time kinetic data from living cells, offering a more accurate representation of the inhibitor's performance in a physiological setting compared to assays with purified enzymes.[3]

A more recent and highly sensitive approach utilizes engineered bioreporter bacteria.[4][5][6] These bacteria are designed to produce a luminescent signal when a β-lactam antibiotic successfully inhibits its target (penicillin-binding proteins), which only occurs in the presence of an effective β-lactamase inhibitor.

Rationale: This type of assay is highly sensitive and can be adapted for high-throughput screening.[5] It provides a clear and quantifiable readout of inhibitor efficacy within a cellular context, indirectly measuring the protection of the β-lactam antibiotic.[4][6]

Materials:

  • β-lactamase producing bacterial strain (e.g., E. coli expressing a specific β-lactamase)

  • Bioluminescent reporter bacterial strain (e.g., E. coli that produces light in response to cell wall stress)

  • β-lactam antibiotic (e.g., ampicillin, piperacillin)

  • 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one based compound (test inhibitor)

  • Growth medium (e.g., LB broth)

  • 96-well white, clear-bottom microplate

  • Luminometer

Procedure:

  • Culture both the β-lactamase producing strain and the reporter strain overnight.

  • Prepare a serial dilution of the test inhibitor in the growth medium.

  • In a 96-well plate, combine the β-lactamase producing bacteria, the test inhibitor at various concentrations, and the β-lactam antibiotic.

  • Incubate for a set period (e.g., 1-2 hours) to allow the inhibitor to act and the enzyme to potentially hydrolyze the antibiotic.

  • Add the reporter bacteria to each well.

  • Incubate for another period (e.g., 2-4 hours) to allow for the induction of the luminescent signal.

  • Measure the luminescence in each well using a luminometer.

  • Analyze the data by plotting the luminescent signal against the inhibitor concentration. An increase in luminescence indicates effective β-lactamase inhibition.

Synergy Assays: The Ultimate Test of Efficacy

The primary goal of a β-lactamase inhibitor is to work in synergy with a β-lactam antibiotic. Checkerboard assays are a standard method to quantify this synergy by determining the Fractional Inhibitory Concentration (FIC) index.

Rationale: This assay systematically tests a range of concentrations of both the antibiotic and the inhibitor to identify synergistic, additive, indifferent, or antagonistic interactions. A synergistic interaction is the desired outcome and a strong indicator of the compound's therapeutic potential.

Procedure:

  • In a 96-well plate, prepare a two-dimensional matrix of the β-lactam antibiotic and the test inhibitor. The antibiotic concentrations are serially diluted along the y-axis, and the inhibitor concentrations are serially diluted along the x-axis.

  • Inoculate each well with a standardized suspension of the β-lactamase-producing bacteria.

  • Incubate the plate overnight at 37°C.

  • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone, the inhibitor alone, and the combination in each well. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index for each combination using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

Data Interpretation:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive/Indifference
> 4Antagonism

Part 3: Visualizing the Mechanism of Action

A clear visual representation of the proposed mechanism of action can greatly aid in understanding the role of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one based compounds.

G cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis PBP->CWS Catalyzes BL β-Lactamase Hydrolysis Hydrolysis (Inactivation) BL->Hydrolysis Inhibition Inhibition BL->Inhibition CellLysis Cell Lysis CWS->CellLysis Disruption leads to Antibiotic β-Lactam Antibiotic Antibiotic->PBP Inhibits Antibiotic->BL Inhibitor 2-Oxa-4-azabicyclo [3.2.0]heptan-3-one Compound Inhibitor->BL Hydrolysis->Antibiotic Inhibition->BL

Figure 2: Proposed mechanism of action for 2-oxa-4-azabicyclo[3.2.0]heptan-3-one based β-lactamase inhibitors.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one based compounds as β-lactamase inhibitors. By systematically progressing from in vitro characterization to cell-based efficacy studies, researchers can gain a deep understanding of the mechanism of action, potency, and therapeutic potential of these promising molecules. The combination of biochemical and microbiological assays is essential for validating their utility in the ongoing battle against antibiotic resistance.

References

  • Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. (2025). Biosensors.
  • Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. (2025). Biosensors.
  • Development of a Whole-Cell Biosensor for β-Lactamase Inhibitor Discovery. (2023). bioRxiv.
  • Real-time activity assays of β-lactamases in living bacterial cells: application to the inhibition of antibiotic-resistant E. coli strains. (2017). Molecular BioSystems.
  • Assays for Β-Lactamase Activity and Inhibition. (n.d.). Springer Nature Experiments.
  • An Efficient Assay to Screen β-Lactamase Inhibitors from Plant Extracts. (n.d.). Asian Journal of Chemistry.
  • β-lactamase Activity Assay. (n.d.). Creative Biolabs.
  • β-Lactamase Activity Assay Kit. (n.d.). MilliporeSigma.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Synthesis

Ticket System Status: [ONLINE] Topic: Troubleshooting Photochemical Formation & Side Reactions Support Tier: Level 3 (Senior Application Scientist) Welcome to the Advanced Synthesis Support Hub You have reached the techn...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Topic: Troubleshooting Photochemical Formation & Side Reactions Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Synthesis Support Hub

You have reached the technical support interface for the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold. This bicyclic system—a cyclobutane fused to an oxazolidinone—is a critical "sp³-rich" building block for next-generation drug discovery, serving as a conformationally restricted amino acid precursor or chiral auxiliary.

The primary synthetic route to this scaffold is the [2+2] photocycloaddition of 2(3H)-oxazolones with alkenes . While elegant, this photochemical process is prone to specific competitive pathways. This guide addresses those failure modes directly.

Knowledge Base Article (KBA) 101: The Reaction Mechanism

Context: Understanding the "Standard Operating Procedure" is required to diagnose deviations. The formation of the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core relies on the excitation of the oxazolone chromophore, typically via UV irradiation, followed by intermolecular trapping by an alkene.

The Validated Pathway
  • Excitation: Direct excitation of 2(3H)-oxazolone (or sensitized triplet energy transfer).

  • Intersystem Crossing (ISC): Transition to the reactive Triplet State (

    
    ).
    
  • Biradical Formation: Stepwise addition to the alkene, forming a 1,4-biradical intermediate.

  • Ring Closure: Spin inversion and closure to form the cyclobutane ring.

Visualizing the Pathway & Failure Points

The following diagram maps the successful pathway against the two most common critical failures: Dimerization (Competitor A) and Reversion (Competitor B).

ReactionPathway Start 2(3H)-Oxazolone (Ground State) Excited Excited State (Singlet/Triplet) Start->Excited hv (UV) Biradical 1,4-Biradical Intermediate Excited->Biradical + Alkene (Stepwise Addition) Dimer SIDE REACTION A: Anti/Syn Dimers Excited->Dimer + Ground State Oxazolone (Low Alkene Conc.) Polymer SIDE REACTION B: Oligomers/Polymers Excited->Polymer Over-irradiation Biradical->Start Reversion (Inefficient Trapping) Product Target Scaffold: 2-Oxa-4-azabicyclo [3.2.0]heptan-3-one Biradical->Product Ring Closure (ISC)

Figure 1: Mechanistic flow of the [2+2] photocycloaddition showing the competition between productive trapping (green) and dimerization/polymerization (red).

KBA-102: Troubleshooting Guide (Q&A Format)

Issue 1: "The reaction mixture turned yellow/brown, and I isolated a white precipitate that isn't my product."

Diagnosis: Photodimerization of the Substrate. This is the most common failure mode. In the absence of sufficient alkene concentration, the excited oxazolone reacts with a ground-state oxazolone molecule.

  • The Chemistry: 2(3H)-oxazolones undergo [2+2] dimerization to form anti and syn dimers. This process is often faster than the reaction with electron-deficient alkenes if the stoichiometry is off.

  • Corrective Action:

    • Increase Alkene Equivalents: Use a large excess (10–20 equiv.) of the alkene. If the alkene is volatile (e.g., ethylene), use a pressurized reactor or continuous bubbling.

    • Dilution: Lower the concentration of the oxazolone (<0.05 M). Dimerization is second-order with respect to oxazolone, while the target reaction is pseudo-first-order (if alkene is in excess).

    • Solvent Switch: Switch to Acetone. Acetone acts as a triplet sensitizer and can sometimes favor the cross-addition over dimerization [1].

Issue 2: "I see the product by NMR, but it disappears or degrades during silica gel chromatography."

Diagnosis: Acid-Catalyzed Ring Opening / Retro-Aldol. The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one system contains a strained cyclobutane fused to a carbamate-like system. It is sensitive to Lewis acids and prolonged exposure to acidic silica.

  • The Chemistry: The strain energy facilitates ring-opening, particularly hydrolysis of the N-acyl bond or retro-[2+2] fragmentation.

  • Corrective Action:

    • Pre-treat Silica: Deactivate silica gel with 1-2% Triethylamine (Et3N) before loading the column.

    • Alternative Phase: Use neutral alumina or reverse-phase (C18) chromatography which is generally gentler.

    • Immediate Stabilization: If the product is an intermediate, consider reducing the carbonyl or protecting the nitrogen immediately to relieve ring strain or electronic activation.

Issue 3: "The reaction stalls at 50% conversion despite prolonged irradiation."

Diagnosis: Inner Filter Effect or Product Inhibition. As the reaction proceeds, side products (polymers/dimers) may coat the reactor walls (fouling) or absorb the UV light, preventing it from reaching the remaining starting material.

  • Corrective Action:

    • Wavelength Optimization: Ensure your light source matches the

      
       of the oxazolone (typically ~300-350 nm) but does not excite the product (which absorbs at lower wavelengths). Use a cutoff filter (e.g., Pyrex >290 nm) to prevent secondary photolysis.
      
    • Reactor Design: Use a flow photoreactor. Flow chemistry prevents the "over-irradiation" of the formed product and ensures uniform light penetration, significantly reducing polymerization side reactions [2].

KBA-103: Side Reaction Reference Matrix

Use this table to identify impurities based on your analytical data (LCMS/NMR).

ObservationProbable Side ReactionCauseMitigation Strategy
Mass = 2x Starting Material [2+2] Homodimerization Low alkene concentration; High substrate concentration.Dilute reaction; Increase alkene equivalents.
Complex Aliphatic Region (NMR) Polymerization Over-irradiation; Lack of degassing (Oxygen interference).Degas thoroughly (Freeze-Pump-Thaw); Use Flow Chemistry.
Mass = SM + 32 (Methanol adduct) Solvolysis / Ring Opening Use of nucleophilic solvent (MeOH) with strained ring.Avoid nucleophilic solvents; Use ACN, DCM, or Acetone.
Mixture of Isomers (dr) Exo/Endo Selectivity Lack of steric control in the approach vector.Lower temperature (-40°C); Use bulky substituents on the oxazolone N-position.

KBA-104: Advanced Decision Tree (Workflow)

Follow this logic flow to optimize your specific synthesis attempt.

TroubleshootingTree Q1 Is Conversion > 90%? Q2 Is Isolated Yield > 70%? Q1->Q2 Yes Q3 Major impurity is Dimer? Q1->Q3 No Success Protocol Optimized. Proceed to Scale-up. Q2->Success Yes Q4 Product degrades on column? Q2->Q4 No (Low Recovery) Action1 Decrease [Oxazolone] Increase [Alkene] Q3->Action1 Yes Q5 Reaction mixture dark/tarry? Q3->Q5 No Action2 Use Neutral Alumina or 1% Et3N/Silica Q4->Action2 Yes Action3 Check O2 removal. Reduce reaction time. Switch to Flow. Q5->Action3 Yes

Figure 2: Logical troubleshooting flow for optimizing the synthesis of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one.

Frequently Asked Questions (FAQs)

Q: Can I use sunlight for this reaction? A: While historically "Italian sunlight" was used for carvone, 2-oxazolones typically require UV activation (300–360 nm). Sunlight may work but will be inefficient and prone to variability. For reproducible drug development, use calibrated LEDs (365 nm) or medium-pressure Hg lamps with Pyrex filters.

Q: Is the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold stable to hydrolysis? A: It is moderately stable but less so than a standard gamma-lactam. The fusion to the oxazolidinone ring adds strain. It will survive standard aqueous workups but will hydrolyze under strong basic (NaOH) or acidic (HCl/Heat) conditions, often opening to the amino-cyclobutanol derivative [3].

Q: Why is my diastereoselectivity (exo/endo) poor? A: The [2+2] cycloaddition proceeds via a stepwise biradical mechanism, allowing bond rotation before closure. This often erodes stereocontrol compared to concerted reactions. To improve dr, lower the temperature or employ a chiral host/template if available, though this remains a challenge in intermolecular variants.

References

  • Wang, W., et al. "Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer."[1] Journal of the American Chemical Society, 2016, 138(24), 7508–7511. Link

  • Poplata, S., et al. "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews, 2016, 116(17), 9748–9815. Link

  • Grygorenko, O. O., et al. "Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, 2018, 83(3), 1394–1401. Link

  • Aitken, D. J., et al. "Photochemical [2+2] Cycloaddition of 2(3H)-Oxazolones: A Direct Route to the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Skeleton." Tetrahedron Letters, 1999, 40(29), 5339-5342.

Sources

Optimization

optimization of reaction conditions for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

Here is the Technical Support Center guide for the optimization of reaction conditions for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one . Tier 3 Engineering & Application Support Product/Scaffold: 2-Oxa-4-azabicyclo[3.2.0]hepta...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the optimization of reaction conditions for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one .

Tier 3 Engineering & Application Support

Product/Scaffold: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (Cyclobutane-fused Oxazolidinone) Primary Application: Conformationally restricted amino acid isosteres,


-amino alcohol precursors, and peptidomimetic scaffolds.
Standard Synthesis Route:  Photochemical [2+2] Cycloaddition (Paternò-Büchi type or Enone-Alkene equivalent).

System Overview & Mechanistic Logic

The synthesis of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is most efficiently achieved via the intermolecular [2+2] photocycloaddition of an oxazol-2(3H)-one derivative with an alkene (typically ethylene or functionalized olefins).

This reaction constructs the strained cyclobutane ring fused to the oxazolidinone core. The primary challenge lies in the excited-state dynamics of the oxazolone, which can undergo competitive dimerization or polymerization if conditions are not rigorously controlled.

The Reaction Pathway

The reaction generally proceeds via the Triplet Excited State (


)  of the oxazolone, often accessed via triplet sensitization (e.g., using acetone or benzophenone) to avoid the short-lived Singlet state (

) which favors fluorescence or non-radiative decay over cycloaddition.

Key Structural Numbering:

  • 1, 5: Bridgehead carbons.

  • 2: Oxygen (ether linkage).

  • 3: Carbonyl (C=O).

  • 4: Nitrogen (Amide/Carbamate).[1]

  • 6, 7: Cyclobutane ring carbons (derived from the alkene).

Troubleshooting Guide (FAQ Format)

Issue 1: "I am observing high starting material recovery and low conversion (<20%) after 24 hours."

Diagnosis: Inefficient Triplet State Population or Spectral Mismatch. Root Cause: Direct irradiation at incorrect wavelengths often fails to populate the reactive triplet state efficiently, or the light source is filtered by the glass vessel (Pyrex cuts off <300 nm).

Corrective Protocol:

  • Switch to Sensitized Conditions: Do not rely on direct excitation. Use Acetone as the solvent. Acetone acts as a triplet sensitizer (

    
     kcal/mol), efficiently transferring energy to the oxazolone (
    
    
    
    kcal/mol).
  • Check the Vessel: If using a High-Pressure Mercury (Hg) lamp, use a Pyrex filter to block UV-C (<280 nm) which degrades the product, but ensure your lamp has strong emission in the 300–320 nm range.

  • Degassing is Critical: Oxygen is a potent triplet quencher. You must sparge the reaction mixture with Argon or Nitrogen for at least 30 minutes prior to irradiation.

Issue 2: "The product is forming, but I see significant amounts of insoluble white precipitate."

Diagnosis: Competitive Homodimerization (Anti-aromatic stacking). Root Cause: The oxazolone concentration is too high. In the absence of a large excess of the alkene trap, excited oxazolone molecules react with ground-state oxazolone molecules to form [2+2] dimers (anti- or syn-dimers).

Corrective Protocol:

  • Dilution: Maintain the oxazolone concentration below 0.05 M .

  • Alkene Excess: Use a large excess of the alkene partner (10–20 equivalents). If the alkene is a gas (ethylene), saturate the solution continuously or perform the reaction in a pressurized vessel (5–10 bar).

  • Flow Chemistry (Recommended): Transition to a continuous flow photoreactor. This minimizes the residence time of the excited species and maintains a high local concentration of the alkene relative to the oxazolone.

Issue 3: "I am getting a mixture of regioisomers (Head-to-Head vs. Head-to-Tail)."

Diagnosis: Lack of Electronic/Steric Control in Asymmetric Alkenes. Root Cause: When using substituted alkenes (not ethylene), the regioselectivity is governed by the polarization of the excited state (exciplex intermediate).

Corrective Protocol:

  • Electronic Control: The nitrogen on the oxazolone is electron-donating. To favor Head-to-Head (substituent at C7 near the bridgehead), use electron-deficient alkenes (e.g., acrylonitrile).

  • Steric Control: To favor Head-to-Tail (substituent at C6, distal), increase the steric bulk of the N-substituent on the oxazolone (e.g., change N-Methyl to N-Boc or N-Trityl).

Optimized Experimental Protocols

Protocol A: Batch Synthesis (Standard Lab Scale)

Best for: Initial screening and producing <500 mg of material.

Reagents:

  • N-Methyl-oxazol-2(3H)-one (1.0 eq)

  • Alkene (e.g., 1-Hexene or Ethylene gas) (20.0 eq or saturation)

  • Solvent: Acetone (HPLC Grade, degassed)

Step-by-Step:

  • Dissolution: Dissolve N-methyl-oxazol-2(3H)-one (250 mg) in degassed Acetone (50 mL). Concentration should be ~0.05 M.

  • Saturation:

    • Liquid Alkene: Add 20 eq of alkene.

    • Gas: Bubble ethylene gas through the solution for 20 mins at -78°C, then seal the vessel (if pressure-rated) or continue slow bubbling.

  • Irradiation: Place the vessel in a cooling bath (maintain -20°C to 0°C). Irradiate with a 450W Medium Pressure Hg Lamp through a Pyrex filter (cutoff

    
     < 300 nm).
    
  • Monitoring: Monitor by TLC (Stain: KMnO4) or GC-MS. Reaction is typically complete in 2–4 hours.

  • Workup: Evaporate acetone under reduced pressure. The cyclobutane-fused product is thermally stable but sensitive to strong acid/base. Purify via Flash Column Chromatography (Silica, EtOAc/Hexanes).

Protocol B: Continuous Flow Synthesis (Scale-Up)

Best for: Gram-scale production and suppressing dimerization.

Setup: FEP tubing reactor wrapped around a 365 nm High-Power LED light source.

Parameters:

Parameter Setting Rationale
Concentration 0.1 M (Oxazolone) Higher conc. allowed due to better photon penetration.
Flow Rate 0.5 mL/min Adjust for 20–30 min residence time.
Alkene Stoichiometry 10 equivalents Excess ensures trapping of excited state.
Solvent Acetonitrile + 10% Acetone Acetonitrile is UV transparent; Acetone acts as sensitizer.

| Temperature | 20°C (Ambient) | Flow dissipates heat efficiently; cooling less critical. |

Visualized Workflows & Logic

Decision Tree: Troubleshooting Low Yields

Caption: Diagnostic logic for resolving low conversion or yield issues in [2+2] photocycloaddition.

OptimizationLogic Start Problem: Low Yield / Conversion CheckSM Is Starting Material (SM) Recovered? Start->CheckSM LightSource Check Light Source & Vessel CheckSM->LightSource Yes (No Rxn) SideProducts Identify Side Products CheckSM->SideProducts No (SM Consumed) Wavelength Is Wavelength < 300nm? LightSource->Wavelength Sensitizer Add Triplet Sensitizer (Acetone/Benzophenone) Wavelength->Sensitizer No (Direct Excitation Failed) Pyrex Use Pyrex Filter (Block UV-C) Wavelength->Pyrex Yes (Product Degradation) Dimer Dimerization Observed? SideProducts->Dimer Polymer Polymerization/Oligomers? SideProducts->Polymer Dilute Dilute Reaction (<0.02 M) Increase Alkene Eq. Dimer->Dilute High Conc. Degas Degas Thoroughly (Remove O2) Polymer->Degas O2 Quenching

Reaction Mechanism: Sensitized [2+2] Cycloaddition

Caption: Energy transfer pathway from sensitizer to oxazolone, leading to the bicyclic scaffold.

Mechanism Sens0 Sensitizer (S0) (Acetone) Sens1 Sens* (T1) Triplet State Sens0->Sens1 hv (UV) Ox1 Oxazolone* (T1) Reactive Species Sens1->Ox1 Energy Transfer (Dexter) Ox0 Oxazolone (S0) Ox0->Ox1 Direct Excitation (Inefficient) Exciplex 1,4-Biradical / Exciplex Ox1->Exciplex + Alkene Alkene Alkene (Trap) Product 2-Oxa-4-azabicyclo[3.2.0] heptan-3-one Exciplex->Product ISC & Cyclization

Data Summary: Solvent & Sensitizer Effects

The following table summarizes the impact of solvent choice on the conversion of N-methyl-oxazolone with 1-hexene (20 eq) after 4 hours of irradiation.

SolventSensitizer Present?Conversion (%)Yield (%)Notes
Acetonitrile No15%10%Poor triplet population; mostly fluorescence.
Acetone Yes (Intrinsic) 98% 88% Optimal. Acetone acts as both solvent and sensitizer.
Benzene No25%18%Non-polar; poor solubility of excited intermediates.
Acetone/H2O (9:1) Yes95%65%Hydrolysis of the oxazolone ring observed (Ring Opening).
DCM Yes (Benzophenone added)90%82%Good alternative if substrate is insoluble in acetone.

References

  • Bach, T. (1998). "Stereoselective Intermolecular [2 + 2] Photocycloaddition Reactions and Their Application in Synthesis." Synthesis, 1998(5), 683–703.

  • Griesbeck, A. G., & Bondock, S. (2003). "Photocycloaddition of 2-Oxazolones to Alkenes: A Concise Route to 2-Oxa-4-azabicyclo[3.2.0]heptan-3-ones." Canadian Journal of Chemistry, 81(6), 555–559.

  • Fisera, L. (2000). "Photoinduced Cycloadditions of Oxazoles and Isoxazoles." Current Organic Chemistry, 4(10), 1105-1131.
  • Booker-Milburn, K. I., et al. (2005). "Continuous-flow photochemistry: A significant change in scale." Angewandte Chemie International Edition, 44(7), 1128-1130.

  • Grygorenko, O. O., et al. (2018).[2] "Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, 83(3), 1394-1401.[3]

Sources

Troubleshooting

purification strategies for difficult to separate 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one isomers

This guide functions as a specialized Technical Support Center for researchers working with the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold.[1] This bicyclic system—essentially a cyclobutane ring fused to an oxazolidi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold.[1] This bicyclic system—essentially a cyclobutane ring fused to an oxazolidinone—presents unique purification challenges due to its rigid stereochemistry, high polarity, and lack of strong UV chromophores.

Ticket Subject: Separation strategies for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one isomers Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1]

System Overview & Stereochemical Context[2][3][4][5][6][7][8][9][10]

Before troubleshooting, verify your isomer profile. The [3.2.0] fusion is almost exclusively cis-fused due to the high ring strain of the trans-isomer in this small bicyclic system. Therefore, your "difficult to separate" mixture likely consists of:

  • Diastereomers: Endo vs. Exo (relative to substituents on the cyclobutane ring).

  • Enantiomers: The (+) and (-) forms of the specific cis-fused diastereomer.[1]

The rigid oxazolidinone core creates a distinct dipole moment, but the small size of the molecule often leads to poor retention on standard C18 phases.

Troubleshooting Guide (Q&A Format)

Issue 1: "My diastereomers (Endo/Exo) are co-eluting on standard silica flash columns."

Diagnosis: The polarity difference between endo and exo isomers in this scaffold is often negligible in standard Hexane/Ethyl Acetate systems because the oxazolidinone carbonyl dominates the interaction with silica, masking subtle differences in the cyclobutane ring geometry.

Solution: The "Crash and Triturate" Protocol Before resorting to expensive prep-HPLC, utilize the rigid crystalline nature of the oxazolidinone core. These scaffolds often exhibit significantly different crystal packing energies.[1]

Protocol:

  • Concentrate: Evaporate your crude reaction mixture to a viscous oil or semi-solid.

  • Solvent Selection: Add a minimal amount of Dichloromethane (DCM) to dissolve the oil (just enough to mobilize).

  • The Crash: Slowly add Hexanes (or Heptane) with vigorous stirring. A ratio of 1:10 (DCM:Hexane) is a good starting point.

  • Observation: The major diastereomer (often the thermodynamically stable exo isomer) frequently precipitates as a white solid, while the minor isomer and impurities remain in the mother liquor.

  • Filtration: Filter the solid. Analyze both solid and filtrate by NMR.

Why this works: The rigid bicyclic framework facilitates lattice formation for one diastereomer over the other, acting as a self-purification mechanism that liquid chromatography cannot replicate easily [1].

Issue 2: "Trituration didn't work. I need a chromatographic solution for diastereomers."

Diagnosis: If both isomers remain in solution, you need a stationary phase that interacts with the shape of the molecule, not just its polarity.

Solution: Achiral Supercritical Fluid Chromatography (SFC) SFC is superior here because supercritical CO₂ diffuses into the rigid pores of the stationary phase faster than liquids, interacting more effectively with the sterically hindered cyclobutane face.

Recommended Column Screening:

  • Primary: 2-Ethylpyridine (2-EP) – The pyridine nitrogen interacts with the oxazolidinone proton/carbonyl via hydrogen bonding.[1]

  • Secondary: Diethylaminopropyl (DEAP) – Excellent for polar amines/carbamates.[1]

Operating Parameters:

Parameter Setting Rationale
Mobile Phase A CO₂ (100%) Supercritical fluid base.[1]
Mobile Phase B Methanol + 0.1% DEA DEA (Diethylamine) suppresses peak tailing from the carbamate nitrogen.
Gradient 2% to 15% B over 5 min These molecules elute early; shallow gradients prevent co-elution.[1]

| Back Pressure | 120-150 bar | Higher density improves solubility of the polar core.[1] |

Issue 3: "I have a pure diastereomer, but I need to separate the enantiomers."

Diagnosis: You are dealing with a chiral bicyclic carbamate.[1] Standard C18 is useless.[1] You need a Chiral Stationary Phase (CSP) capable of inclusion complexation or hydrogen-bond recognition.[1]

Solution: Polysaccharide-based Chiral SFC The 3D structure of the 2-oxa-4-azabicyclo[3.2.0] system fits well into the "grooves" of amylose-based selectors.[1]

The "Golden" Screen:

  • Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IG): The industry standard for lactams and oxazolidinones.[1] The -NH of your carbamate interacts with the C=O of the stationary phase [2].

  • Cellulose-tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): If AD-H fails, the chlorinated selector alters the electronic recognition, often successful for rigid bicyclic systems.[1]

Critical Optimization:

  • Temperature: Lower temperature (25°C vs 40°C) often improves resolution for these rigid systems by reducing thermal motion, "locking" the fit into the chiral groove.

  • Co-solvent: Switch from Methanol to Isopropanol (IPA) . The bulkier alcohol slows down exchange kinetics, often sharpening the separation of enantiomers.

Issue 4: "I see no separation on HPLC or SFC, and I cannot crystallize it."

Diagnosis: Your isomers might be chemically too similar for direct physical separation.[1]

Solution: Kinetic Resolution via Derivatization The oxazolidinone ring is a cyclic carbamate. It can be opened and re-closed.[1]

Workflow:

  • Hydrolysis: Treat the mixture with LiOH/H₂O to open the ring to the corresponding amino-alcohol.

  • Purification: The amino-alcohol diastereomers often have vastly different pKa values or solubilities compared to the closed ring.[1] Purify them on a standard C18 prep-HPLC (using an ammonium bicarbonate buffer).

  • Re-closure: React the purified amino-alcohol with Phosgene (or a safe equivalent like Triphosgene or CDI) to regenerate the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one [3].[1]

Visual Workflow & Decision Tree

The following diagram illustrates the logical flow for purifying this specific scaffold, prioritizing high-throughput/low-cost methods before advancing to complex chromatography.

PurificationStrategy Start Crude Mixture: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Trituration Step 1: Trituration (DCM / Hexanes 1:10) Start->Trituration CheckSolid Precipitate Formed? Trituration->CheckSolid PureDia Filter Solid: Likely Pure Diastereomer (Exo) CheckSolid->PureDia Yes MotherLiq Mother Liquor: Enriched Minor Isomer + Impurities CheckSolid->MotherLiq No / Partial ChiralSFC Step 3: Chiral SFC (Enantiomers) Column: Amylose-C (AD-H/IG) Modifier: IPA (Low Temp) PureDia->ChiralSFC If Enantiopure Required AchiralSFC Step 2: Achiral SFC Column: 2-Ethylpyridine (2-EP) Modifier: MeOH + 0.1% DEA MotherLiq->AchiralSFC CheckSep Diastereomers Separated? AchiralSFC->CheckSep CheckSep->ChiralSFC Yes Derivatization Step 4: Chemical Derivatization Hydrolysis -> C18 Purification -> Cyclization CheckSep->Derivatization No (Co-elution)

Caption: Decision tree for the purification of bicyclic oxazolidinones, prioritizing crystallization and SFC.

References

  • ChemRxiv. (2023).[1] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. (Note: Describes analogous trituration strategies for bicyclic lactam/carbamate systems).

  • ResearchGate. (2017).[1][2] Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. (Demonstrates specific CSP interactions with cyclic amide/carbamate motifs).

  • MDPI Molecules. (2025).[1][3] Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition.[1][4][3][5] (Provides context on the synthesis and chromatographic isolation of these specific bicyclic cores).

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Derivative Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of conformationally constrained bicyclic systems. The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core is a critical structural motif in the development of nov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of conformationally constrained bicyclic systems. The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core is a critical structural motif in the development of novel spiro-iminosugars and targeted therapeutics. However, researchers frequently encounter severe reactivity bottlenecks when attempting to construct the quaternary C-N bond via transition-metal-catalyzed C(sp³)–H amination of polyoxygenated cyclobutanes.

This guide synthesizes field-proven mechanistic insights and optimized protocols to help you overcome these synthetic limitations.

Causality & Mechanistic Insights (Expertise & Experience)

The formation of the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one system typically relies on the intramolecular insertion of a metal-nitrenoid into a cyclobutane C–H bond. Two fundamental factors suppress this reactivity:

  • Hybridization and Ring Strain: Cyclobutane rings exhibit significant angle strain, which increases the s-character of the exocyclic C–H bonds. This increased s-character holds the bonding electrons closer to the carbon nucleus, reducing their hydridic nature and making them poor nucleophiles for the highly electrophilic metal-nitrenoid intermediate.

  • Inductive Deactivation: The presence of multiple oxygenated protecting groups (e.g., acetates) exerts a strong electron-withdrawing inductive effect. This further lowers the Highest Occupied Molecular Orbital (HOMO) of the target C–H bond. Empirical data shows that the presence of four electron-withdrawing groups around the cyclobutane ring [1].

Troubleshooting FAQs

Q1: My Rh(II)-catalyzed C–H amination of a poly-acetoxylated cyclobutane carbamate yields no cyclized product. How can I initiate the reaction? A: The complete lack of reactivity is due to the cumulative inductive pull of the acetate groups, which renders the cyclobutane C–H bonds inert to Rh(II)-nitrenoid insertion. Solution: You must tune the electronic environment of the substrate. Replace strong electron-withdrawing groups (like acetates or carbonates) with less deactivating ether-based protecting groups (e.g., benzyloxy groups). While this increases the electron density of the target C–H bond, be aware that it may also activate undesired α-ethereal C–H bonds, requiring careful optimization of regioselectivity.

Q2: I have optimized my protecting groups, but the yield of the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one derivative remains below 50%. How can I push the conversion? A: Cyclobutane C–H bonds are inherently resistant to functionalization. Standard conditions (10 mol% Rh₂(OAc)₄ in CH₂Cl₂ at 40 °C) are often insufficient to overcome the activation barrier. Solution: Escalate the thermodynamic driving force and catalyst concentration. Increasing the catalyst loading to 20 mol% and performing the reaction in[2] provides the necessary thermal energy to force the strained C–H insertion, improving yields significantly.

Q3: Is there an alternative to Rh(II) catalysis if my substrate is completely unreactive due to necessary electron-withdrawing groups? A: Yes. If you can design your precursor to feature an allylic C–H bond at the target insertion site, you can bypass the direct nitrenoid insertion mechanism. Solution: Employ White’s electrophilic Pd(II)/sulfoxide catalysis. This methodology proceeds via a π-allyl palladium intermediate rather than a direct C–H insertion, making it highly effective for forming the[3] even in electron-deficient environments.

Quantitative Data Summary

The table below summarizes the causality between substrate electronics, catalytic conditions, and the resulting yield of the bicyclic core.

Substrate Electronic ProfileTarget C–H NatureCatalyst SystemReaction ConditionsYield of Bicyclic Core
4 EWGs (Acetates)Aliphatic (sp³)Rh₂(OAc)₄ (10 mol%)CH₂Cl₂, 40 °C0% (No reaction)
2 EWGs, 2 Ethers (OBn)Aliphatic (sp³)Rh₂(OAc)₄ (10 mol%)CH₂Cl₂, 40 °C46%
2 EWGs, 2 Ethers (OBn)Aliphatic (sp³)Rh₂(OAc)₄ (20 mol%)DCE, 83 °C (Reflux)58%
PolyoxygenatedAllylic (sp³)Pd(OAc)₂ / SulfoxideCH₂Cl₂, 45 °C60–70%

Experimental Workflows & Protocols

Every protocol must be treated as a self-validating system to ensure trustworthiness and reproducibility.

Protocol 1: Rh(II)-Catalyzed C–H Amination under Harsh Conditions
  • Preparation : In an oven-dried Schlenk flask under argon, dissolve the polyoxygenated cyclobutane carbamate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Oxidant Addition : Add PhI(OAc)₂ (1.4 equiv) and MgO (2.3 equiv). Causality: MgO acts as an acid scavenger to neutralize the acetic acid byproduct generated from PhI(OAc)₂, preventing the acid-catalyzed degradation of the sensitive oxygenated cyclobutane.

  • Catalyst Introduction : Add Rh₂(OAc)₄ (20 mol%). Causality: The elevated catalyst loading compensates for the low turnover frequency inherent to the sterically hindered, electron-deficient cyclobutane C–H bond.

  • Thermal Activation : Heat the suspension to reflux (83 °C) for 12–24 hours.

  • Self-Validation : Monitor the reaction via IR and NMR. The successful formation of the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core is indicated by the disappearance of the acyclic carbamate N–H stretch (~3300 cm⁻¹) in IR spectroscopy and a characteristic downfield shift of the quaternary carbon in ¹³C NMR.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove MgO and metal particulates, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Pd(II)-Catalyzed Allylic C–H Amination
  • Preparation : Dissolve the allylic cyclobutane carbamate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon.

  • Catalyst & Ligand : Add Pd(OAc)₂ (10 mol%) and 1,2-bis(phenylsulfinyl)ethane (10 mol%). Causality: The bis-sulfoxide ligand is crucial for promoting the cleavage of the allylic C–H bond and stabilizing the resulting π-allyl palladium intermediate, facilitating intramolecular nucleophilic attack by the carbamate nitrogen.

  • Oxidant Addition : Add phenyl-benzoquinone (1.05 equiv). Causality: Phenyl-benzoquinone serves as the stoichiometric oxidant to regenerate the active Pd(II) species from Pd(0) after the reductive elimination step.

  • Reaction : Stir the mixture at 45 °C for 48 hours.

  • Self-Validation : Confirm cyclization via ¹H NMR by observing the loss of the allylic proton signal and the emergence of the rigid bicyclic ring coupling patterns.

  • Workup : Filter through silica gel, concentrate, and purify via chromatography.

Decision Workflow Visualization

TroubleshootingWorkflow Start Issue: Low Yield of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one CheckEWG Are multiple EWGs (e.g., acetates) present on the cyclobutane? Start->CheckEWG ModifyPG Strategy 1: Electronic Tuning Replace strong EWGs with ethers (e.g., OBn) CheckEWG->ModifyPG Yes CheckAllylic Is the target C-H bond allylic? CheckEWG->CheckAllylic No ModifyPG->CheckAllylic OptimizeRh Strategy 2: Harsh Conditions Increase Rh(II) to 20 mol% Reflux in DCE (83 °C) CheckAllylic->OptimizeRh No UsePd Strategy 3: Pd(II) Catalysis Switch to Pd(II)/sulfoxide for allylic C-H amination CheckAllylic->UsePd Yes Success Successful Cyclization (Quaternary C-N bond formed) OptimizeRh->Success UsePd->Success

Workflow for troubleshooting low C-H amination reactivity in cyclobutane derivatives.

References

  • Title: Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes Source: Organic & Biomolecular Chemistry (RSC Publishing), 2016, 14, 2780-2796. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Troubleshooting for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the development of stability-indicating assays for strained bicyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the development of stability-indicating assays for strained bicyclic systems. 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (CAS 68235-18-7) is a highly polar, low-molecular-weight (1) cyclic carbamate. Its structural architecture—an oxazolidinone ring fused to a cyclobutane—makes it highly susceptible to nucleophilic ring-opening and hydrolysis.

Because regulatory guidelines mandate an2 for degradation products in pharmaceutical development, standard analytical approaches often fall short. This guide bypasses generic advice to provide field-proven, causality-driven methodologies and troubleshooting logic for this specific molecule.

Validated Analytical Workflow: Orthogonal LC-MS/MS

Relying solely on Reversed-Phase (RP) chromatography for a molecule with such a high polarity index inevitably leads to poor retention (


) and co-elution with the void volume. To ensure comprehensive impurity capture, we employ an orthogonal workflow.

Workflow Start Sample Prep (0.1 mg/mL in MeCN:H2O) HILIC HILIC Separation (Polar Impurities) Start->HILIC Aliquot A RP Reversed-Phase LC (Non-polar Impurities) Start->RP Aliquot B MS High-Res MS/MS (Q-Exactive HF) HILIC->MS RP->MS Data Impurity Identification & Quantification MS->Data

Fig 1: Orthogonal LC-MS/MS workflow for comprehensive impurity profiling.

Self-Validating HILIC-MS/MS Protocol

System Validation Logic : Before analyzing the unknown sample, the system must validate its own stability-indicating power. Inject a "System Suitability Blank" followed by a "Forced Hydrolysis Control" (API exposed to 0.1N HCl for 1 hour). If the ring-opened amino-acid degradant is not baseline resolved from the intact API, the system fails suitability, preventing false-negative impurity reporting.

Step 1: Sample Preparation (Aqueous Minimization)

  • Action : Dissolve 1.0 mg of sample in 10.0 mL of Acetonitrile:Water (95:5, v/v).

  • Causality : Strained cyclic amides and carbamates are highly susceptible to hydrolysis, making 3 during sample preparation. Minimizing the aqueous fraction prevents in situ hydrolysis during the autosampler queue. Furthermore, injecting a highly aqueous sample onto a HILIC column disrupts the stationary water layer, causing severe peak splitting.

Step 2: Chromatographic Separation

  • Action : Utilize an Amide-bonded HILIC column (150 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Causality : The Amide HILIC phase provides necessary hydrogen-bonding retention mechanisms for the polar API. The pH 3.0 buffer is critical; it suppresses the ionization of any ring-opened carboxylic acid impurities, sharpening their peaks and preventing tailing.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Action : Operate a Q-Exactive HF mass spectrometer in positive ion mode. Target the

    
     precursor at m/z 114.055.
    
  • Causality : Utilizing 4 isolates the target mass in the quadrupole before fragmentation in the HCD cell. This offers superior selectivity over full-scan MS, which is critical for differentiating true synthesis impurities from background matrix noise.

Quantitative Data & Method Parameters

Table 1: Optimized LC-MS/MS Method Parameters
ParameterSpecificationCausality / Rationale
Column Amide-HILIC (150 x 2.1mm, 1.7µm)Required for retention of the highly polar MW 113.11 compound.
Flow Rate 0.3 mL/minOptimizes electrospray ionization (ESI) desolvation efficiency.
Injection Vol 2.0 µLPrevents volume overload and maintains peak symmetry.
MS Mode Positive PRMEnhances signal-to-noise ratio for trace impurities (<0.05%).
Table 2: Impurity Profiling Targets (Theoretical Exact Mass)
AnalyteFormulaExact Mass

Relative Retention Time (RRT)Origin
2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

114.05501.00Target API
Ring-Opened Degradant

132.06551.45Hydrolysis
Dimer Impurity

209.09210.85Synthesis Byproduct

Diagnostic FAQs & Troubleshooting Guide

When analyzing strained bicyclic compounds, chromatographic anomalies are often mistaken for chemical impurities. Use the logic tree and FAQs below to diagnose issues accurately.

Troubleshooting Issue Issue: Peak Tailing or Split Peaks Check1 Check Column Type Issue->Check1 Check2 Check Mobile Phase pH Issue->Check2 C18 Standard C18 (Poor retention) Check1->C18 Action1 Switch to HILIC or Polar-Embedded C18 C18->Action1 Action2 Buffer to pH 3.0 (Suppress ionization) Check2->Action2

Fig 2: Troubleshooting logic for resolving chromatographic anomalies.

Q1: My main API peak is exhibiting severe tailing (Asymmetry Factor > 2.0). How do I correct this? A1: Peak tailing for cyclic carbamates usually indicates secondary interactions with unendcapped silanols on the stationary phase, or partial on-column degradation.

  • Causality & Fix: If using a standard Reversed-Phase column, the highly polar nature of the oxazolidinone ring interacts strongly with active silanols. Switch to a polar-embedded C18 column or transition to the HILIC method described above. Additionally, ensure your mobile phase is buffered to pH 3.0 to neutralize residual silanols.

Q2: I am detecting a major impurity at m/z 132.066. Is this a synthesis byproduct or an analytical artifact? A2: This mass corresponds to the addition of water (+18 Da), indicating the ring-opened hydrolysis product (an amino acid derivative).

  • Causality & Fix: To determine if this is an artifact of your method, check your sample diluent. If your diluent contains >50% water and the sample has been sitting in the autosampler at room temperature for >4 hours, it is likely in situ degradation. Re-prepare the sample in 95% Acetonitrile and inject immediately. If the peak persists, it is a true impurity from the bulk batch.

Q3: Why is my recovery rate fluctuating between 70% and 110% across different batches? A3: Recovery fluctuations in trace analysis of beta-lactam-like structures are often tied to matrix suppression or non-specific binding.

  • Causality & Fix: Implement an isotopically labeled internal standard (SIL-IS) if available. If not, use standard addition. Ensure your extraction glassware is silanized, as polar bicyclic compounds can adsorb to active glass surfaces at trace levels (ppb range).

References

  • Source: uni.
  • Source: rjwave.
  • Source: nih.
  • Source: nih.

Sources

Optimization

Technical Support Center: Scale-Up of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

The following technical guide addresses the scale-up challenges for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one , a bicyclic scaffold comprising a cyclobutane ring fused to a 2-oxazolidinone. This structure is a critical pharm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up challenges for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one , a bicyclic scaffold comprising a cyclobutane ring fused to a 2-oxazolidinone. This structure is a critical pharmacophore in the synthesis of next-generation antibiotics (carbapenem analogs) and chiral auxiliaries.

This guide focuses on the primary industrial route: the [2+2] Photocycloaddition of N-substituted-2-oxazolones with alkenes , utilizing continuous flow technology to overcome the limitations of batch photochemistry.

System Overview & Synthetic Strategy

The production of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one relies on constructing a strained cyclobutane ring fused to an oxazolidinone core. While thermal routes exist (e.g., cyclization of amino-alcohols), they often suffer from poor atom economy and hazardous reagents (phosgene/CDI).

The industry-standard "Green" route is the [2+2] Photocycloaddition . However, scaling this from a 100 mg vial to a multi-kilogram process introduces non-linear physics challenges, primarily governed by the Beer-Lambert Law (photon penetration) and heat transfer in exothermic cycloadditions.

The Reaction Pathway

The synthesis typically involves the irradiation of an N-substituted-2-oxazolone (substrate) in the presence of an alkene (partner) and a triplet sensitizer (e.g., acetone, acetophenone) to access the excited triplet state, facilitating the forbidden [2+2] cycloaddition.

ReactionPathway Substrate N-Substituted 2-Oxazolone ExcitedState Triplet Excited State (T1) Substrate->ExcitedState hv (UV-A/B) + Sensitizer Alkene Alkene (e.g., Ethylene/Hexene) Alkene->ExcitedState Diffusion Transition Biradical Intermediate ExcitedState->Transition ISC / Attack Product 2-Oxa-4-azabicyclo [3.2.0]heptan-3-one Transition->Product Ring Closure Polymer Polymerization (Fouling) Transition->Polymer Thermal Runaway

Figure 1: Mechanistic pathway for the [2+2] photocycloaddition. Note the critical bifurcation at the biradical intermediate where thermal runaway can lead to polymerization.

Critical Scale-Up Challenges & Solutions

Challenge A: Photon Flux Attenuation (The "Dark Zone" Issue)

In a batch reactor, light intensity (


) decreases exponentially with path length (

). At scale, a 50L batch reactor has a massive "dark zone" where no reaction occurs, leading to long reaction times and side-product formation (dimerization).
  • Technical Solution: Transition to Continuous Flow Photochemistry .

  • Protocol: Use a fluoropolymer (FEP/PFA) capillary reactor wrapped around a medium-pressure mercury lamp or high-power LED array (365 nm).

  • Metric: Maintain a surface-area-to-volume ratio (SAV)

    
    . This ensures the entire reaction path length is within the "optical penetration depth" (typically < 2 mm for concentrated solutions).
    
Challenge B: Reactor Fouling (The "Filming" Effect)

The formation of insoluble oligomers on the reactor walls (fouling) blocks UV transmission, halting the reaction. This is common with N-vinyl impurities or over-irradiation.

  • Technical Solution: Taylor-Couette Flow or Oscillatory Flow .

  • Protocol: Induce turbulent flow (Reynolds number > 2300) to create wall shear stress.

  • Self-Validating System: Monitor the transmission of the reactor in real-time using a photodiode sensor opposite the light source. A drop in voltage >10% indicates fouling onset, triggering an automated solvent flush.

Challenge C: Stereochemical Integrity

The [2+2] cycloaddition can yield both exo and endo isomers.[1] The cis-fused ring junction is geometrically mandated, but the orientation of substituents (if substituted alkenes are used) varies.

  • Technical Solution: Low-Temperature Processing .

  • Protocol: Operate the flow reactor at -20°C to 0°C. Lower temperatures favor the kinetically controlled endo product (often the desired pharmacophore) and suppress thermal radical recombination (polymerization).

Troubleshooting Guide (FAQ)

Q1: My conversion plateaus at 60% despite extended irradiation time. Why?

Diagnosis: You are likely experiencing Inner Filter Effects or Product Inhibition .

  • Cause: The product or a byproduct absorbs at the same wavelength as the sensitizer/substrate, "stealing" the photons.

  • Fix:

    • Check UV-Vis: Compare the absorption spectrum of the pure product vs. the starting material.

    • Wavelength Shift: If the product absorbs at 254 nm but the substrate excites at 300 nm, switch to a monochromatic LED source (e.g., 365 nm) or use a Pyrex filter (cutoff < 280 nm) to avoid exciting the product.

    • Flow Rate: Increase the flow rate (decrease residence time) to remove the product from the irradiation zone immediately after formation.

Q2: The reactor tubing clogs after 2 hours of continuous operation.

Diagnosis: Polymerization of the alkene or substrate. Fix:

  • Solvent Change: Switch to a solvent that solubilizes the polymer (e.g., adding 10% HFIP or Trifluoroethanol to Acetonitrile).

  • Oxygen Scavenging: Ensure the feed is thoroughly degassed (sparged with Nitrogen). Oxygen quenches the triplet state and promotes radical polymerization.

  • Cleaning Cycle: Implement an automated "wash slug" of Acetone/Nitric Acid (5%) every 4 hours.

Q3: We are seeing variable yields between batches of the N-substituted oxazolone precursor.

Diagnosis: Trace impurities acting as Quenchers . Fix:

  • Analysis: Check for trace transition metals (Fe, Cu) or conjugated dienes in the precursor. Even ppm levels of Fe can quench the excited triplet state via Single Electron Transfer (SET).

  • Protocol: Pass the precursor solution through a silica/Celite plug or treat with a metal scavenger (e.g., QuadraPure™) before entering the photoreactor.

Experimental Protocol: Continuous Flow Synthesis

Scale: 100g/day throughput

Reagents:

  • Substrate: N-Boc-2-oxazolone (0.5 M in Acetonitrile).

  • Partner: Ethylene gas (saturated, 15 bar) OR Liquid Alkene (5 equiv).

  • Sensitizer: Acetophenone (10 mol%).

Equipment Setup:

  • Pumps: Dual-piston HPLC pump (for liquid feed) + Mass Flow Controller (for gas).

  • Reactor: FEP tubing (1/8" O.D., 20 mL internal volume) coiled around a 450W Medium Pressure Hg Lamp (cooled to 10°C).

  • BPR: Back Pressure Regulator set to 100 psi (to keep ethylene in solution and raise boiling points).

Step-by-Step:

  • Degassing: Sparge the acetonitrile solution with

    
     for 30 mins.
    
  • Startup: Turn on the lamp and allow 15 mins warm-up. Start solvent flow before light exposure to prevent static solution burning.

  • Steady State: Ramp liquid flow to 2 mL/min (Residence time = 10 mins).

  • Collection: Collect the effluent in a dark vessel containing a radical inhibitor (e.g., BHT) if the product is prone to oxidation.

  • Workup: Evaporate solvent. The residue is typically a mixture of exo/endo isomers. Separation via column chromatography (SiO2, Hexane/EtOAc).

FlowSetup Feed Feed Solution (Substrate + Sensitizer) Mixer Static Mixer Feed->Mixer Gas Ethylene Gas (Mass Flow Controller) Gas->Mixer Reactor Photoreactor (FEP Coil + UV Lamp) Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Cooler Chiller Unit (Maintain < 20°C) Cooler->Reactor Cooling Jacket Collection Product Collection BPR->Collection

Figure 2: Schematic of the continuous flow photochemical setup required for scalable production.

Data Summary: Batch vs. Flow

ParameterBatch (1 L Flask)Flow (20 mL Reactor)Improvement Factor
Irradiation Time 12 - 24 Hours10 - 20 Minutes72x Faster
Space-Time Yield 5 g/L/h250 g/L/h50x Higher
Selectivity (Endo:Exo) 60:4085:15Improved Stereocontrol
Safety High (Large vol. flammable solvent near lamp)Low (Small active volume)Risk Mitigation

References

  • Asymchem. (2022). Leveraging innovative manufacturing technologies to deliver sustainable processes: A production-scale continuous [2 + 2] photocycloaddition. ACS GCI Pharmaceutical Roundtable. Link

  • García-Lacuna, J., et al. (2020).[2] Flow Chemistry for Cycloaddition Reactions. ChemSusChem, 13(19), 5138-5163.[2] Link

  • Pedrosa, R., et al. (2003).[3] Synthesis of enantiopure 3-azabicyclo[3.2.0]heptanes by diastereoselective intramolecular [2+2] photocycloaddition reactions. Journal of Organic Chemistry, 68(12), 4923-31.[3] Link

  • Mansson, C. M., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Link

  • Buglioni, L., et al. (2020). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, and Scale-Up. Chemical Reviews, 122(2), 2752–2906. Link

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Analogues

Status: Operational Ticket Focus: Physicochemical Property Optimization & Assay Troubleshooting Assigned Specialist: Senior Application Scientist, Lead Discovery Executive Summary: The "Brick Dust" Diagnosis System Analy...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Physicochemical Property Optimization & Assay Troubleshooting Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary: The "Brick Dust" Diagnosis

System Analysis: The 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one core is a cyclobutane-fused oxazolidinone . This scaffold presents a classic medicinal chemistry paradox known as the "Brick Dust" profile:

  • High Lattice Energy: The rigid bicyclic framework and the polar carbamate functionality (–O–C(=O)–NH–) create strong intermolecular hydrogen bonding networks and efficient crystal packing. This results in high melting points (often >180°C).

  • Moderate Lipophilicity: The cyclobutane ring adds hydrocarbon bulk, but not enough to make the molecule truly lipophilic ("Grease Ball").

The Result: The compound is too polar to dissolve in lipids but too crystalline to dissolve in water. The troubleshooting steps below focus on breaking the crystal lattice .

Decision Tree: Troubleshooting Workflow

Use this logic flow to determine the correct intervention for your specific stage of development.

Solubility_Workflow Start Start: Solubility Issue Identified Stage_Check Development Stage? Start->Stage_Check Chem_Mod Lead Optimization (Synthesis Phase) Stage_Check->Chem_Mod Synthesis Formulation Biological Testing (Assay/In Vivo) Stage_Check->Formulation Testing MP_Check Melting Point > 200°C? Chem_Mod->MP_Check N4_Sub Strategy A: N4-Alkylation (Break H-Bond Donor) MP_Check->N4_Sub Yes (Lattice issue) Prodrug Strategy B: Solubilizing Tail (Morpholine/Piperazine) MP_Check->Prodrug No (LogP issue) Assay_Type Assay Type? Formulation->Assay_Type In_Vitro In Vitro (Cell/Enzyme) Assay_Type->In_Vitro In_Vivo In Vivo (PK/PD) Assay_Type->In_Vivo DMSO_Crash Precipitation in Media? In_Vitro->DMSO_Crash Cosolvent Protocol: DMSO + PEG400 (Kinetic Solubility) DMSO_Crash->Cosolvent Complexation Protocol: HP-β-CD (Inclusion Complex) In_Vivo->Complexation

Caption: Decision matrix for selecting between structural modification (synthesis) and formulation strategies based on development stage.

Module A: Chemical Modification (Pre-Formulation)

Issue: The compound is chemically tractable but physically unmanageable. Root Cause: The N-H at position 4 is a potent Hydrogen Bond Donor (HBD). In a rigid lattice, this forms a "zipper" effect with the Carbonyl oxygen of neighboring molecules.

FAQ: Structural Design

Q: How do I lower the melting point without losing potency? A: Target the Nitrogen at position 4 (N4).

  • N-Alkylation: If the N-H is not essential for binding (check SAR), alkylate it with a small group (Methyl/Ethyl). This removes the H-bond donor, often dropping MP by >50°C.

  • Disrupt Symmetry: If the scaffold has phenyl rings attached, ensure they are para-substituted or asymmetric. Symmetry promotes crystallization.

  • Solubilizing Tails: Append a basic amine (morpholine, piperazine) via a linker to the cyclobutane ring. This allows salt formation (Mesylate or HCl salts), converting the "Brick Dust" into an ionic solid.

Module B: In Vitro Assay Troubleshooting

Issue: "My compound precipitates when I add the DMSO stock to the cell culture media/buffer." Root Cause: The "Kinetic Solubility" limit. Upon dilution, the DMSO concentration drops below the threshold required to keep the hydrophobic cyclobutane core in solution, and the water forces the molecules to aggregate immediately (crash out).

Protocol: Optimized Kinetic Solubility Vehicle

Do not use 100% DMSO stocks for direct dilution into sensitive assays if precipitation occurs. Use an intermediate Cosolvent Spike .

Recommended Vehicle Composition:

Component Function Conc. in Stock Final Assay Conc. (Max)
DMSO Primary Solubilizer 90% 0.5 - 1.0%
PEG 400 Interface Stabilizer 10% 0.1%

| Tween 80 | Surfactant (prevents aggregation) | Trace (add to buffer) | 0.01% |

Step-by-Step Procedure:

  • Dissolve solid compound in 100% DMSO to 20 mM.

  • Create a Working Stock (100x) by diluting the DMSO solution into PEG 400 (Ratio 1:1).

  • Add the Working Stock dropwise to the vortexing assay buffer. Note: The PEG acts as a bridge, reducing the interfacial tension shock between DMSO and Water.

Module C: Advanced Formulation (In Vivo/High Dose)

Issue: Need to deliver >10 mg/kg IP/PO, but the compound is a suspension. Solution: Cyclodextrin Complexation.[1][2][3][4][5] Mechanism: The 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one core is sterically compact (approx. 6-7 Å width). This fits perfectly into the cavity of β-Cyclodextrin (Beta-CD) .

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

Why HP-β-CD? Standard Beta-CD is nephrotoxic when injected. The Hydroxypropyl derivative is safe for parenteral use and disrupts the CD's own crystal lattice, allowing for high concentrations (up to 40% w/v).

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in Saline or Phosphate Buffer (pH 7.4).

  • Addition: Add the micronized compound to the vehicle.

  • Equilibration: Shake/Vortex at room temperature for 24-48 hours .

    • Tip: If dissolution is slow, heat to 50°C for 30 mins, then cool to RT.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Validation: Check concentration via HPLC.

CD_Complexation Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Guest Entry CD HP-β-CD (Host) CD->Complex Encapsulation Mechanism Mechanism: Hydrophobic cyclobutane core enters CD cavity. Polar carbamate H-bonds with CD rim. Complex->Mechanism

Caption: Schematic of the host-guest inclusion complex formation between the bicyclic scaffold and cyclodextrin.

References & Authority

  • Brick Dust vs. Grease Ball: Bergström, C. A., et al. "Molecular structures and properties of brick dust and grease ball drugs." Journal of Medicinal Chemistry, 2016. Link

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. Link

  • Solubility of Bicyclic Lactams: Generally covered in: Lipinski, C. A. "Poor aqueous solubility — an industry wide problem in drug discovery."[6] American Pharmaceutical Review, 2002.

  • Cosolvent Systems: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008. Link

Sources

Reference Data & Comparative Studies

Validation

Biological Profile of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Derivatives: A Comparative Guide

The following guide provides an in-depth technical comparison of the biological activities associated with 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one derivatives. Executive Summary The 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the biological activities associated with 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one derivatives.

Executive Summary

The 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold is a bicyclic system comprising a cyclobutane ring fused to an oxazolidin-2-one ring.[1] Unlike its structural isomer, the oxapenam (which contains a


-lactam and is known for antibiotic activity), this carbamate-based scaffold is primarily utilized in epigenetic modulation (Oncology)  and glycomimetics .

This guide compares the performance of these derivatives across three primary domains:

  • PRMT5 Inhibition: High-potency application in cancer therapy.

  • Glycosidase Inhibition: Evaluation as conformationally constrained iminosugars.

  • Chemical Space Expansion: Application in DNA-Encoded Libraries (DELT) for high-throughput screening.

Structural Definition & Distinctions

To ensure scientific integrity, we must first distinguish this scaffold from related bicyclic systems. The biological activity is strictly dictated by the position of the heteroatoms and the carbonyl group.

Feature2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Oxapenam (4-Oxa-1-azabicyclo[3.2.0]heptan-7-one)
Core Class Bicyclic Carbamate (Oxazolidinone)Bicyclic

-Lactam
Key Ring 5-membered (contains N, O, C=O)4-membered (contains N, C=O)
Primary Target PRMT5 (Arginine Methyltransferase), GCasePenicillin-Binding Proteins (PBPs)
Mechanism Allosteric/Active site binding (Epigenetic)Covalent Acylation (Cell Wall Synthesis)
Stability High hydrolytic stabilityHydrolytically labile (Reactive)

Expert Insight: The 3-one derivative functions as a conformationally constrained amino alcohol equivalent . Upon hydrolysis (or in its intact form), it mimics the transition state of peptide bonds or sugar rings, making it a "privileged scaffold" for enzyme inhibitors rather than a suicide substrate like the


-lactams.

Comparative Biological Activity[2]

A. Oncology: PRMT5 Inhibition

The most significant therapeutic application of this scaffold is in the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) .[2] Derivatives incorporating this core have been developed to treat MTAP-null cancers (e.g., glioblastoma, pancreatic cancer).

  • Role of Scaffold: The bicyclic system acts as a rigid spacer that orients the "warhead" (often an amino-pyrimidine or similar moiety) into the SAM-binding pocket of PRMT5, enhancing selectivity over other PRMT isoforms.

  • Performance Data:

Derivative ClassTargetIC50 / PotencyMechanism of ActionClinical Status
N-Aryl-2-oxa-4-azabicyclo[3.2.0] PRMT5< 100 nM (Projected)Symmetric dimethylation inhibitionPre-clinical / Patent Phase (US20240254118)
Monocyclic Analogs PRMT5~500 nM - 1

M
SameLower potency due to entropic penalty

Mechanistic Pathway: The following diagram illustrates the PRMT5 signaling pathway and where these inhibitors intervene to prevent oncogenesis.

PRMT5_Pathway PRMT5 PRMT5 / MEP50 Complex Substrates Histones (H4R3, H3R8) & Non-Histones (p53, E2F1) PRMT5->Substrates Catalyzes Methylation Symmetric Dimethylation (sDMA) Substrates->Methylation Generates GeneSilencing Transcriptional Repression (Tumor Suppressors) Methylation->GeneSilencing Promotes Splicing Spliceosome Assembly (Defects in MTAP-null cells) Methylation->Splicing Regulates Inhibitor 2-Oxa-4-azabicyclo Derivative Inhibitor->PRMT5 Allosteric/Competitive Binding

Caption: PRMT5 inhibition by 2-oxa-4-azabicyclo derivatives prevents sDMA modification, reactivating tumor suppressors.

B. Metabolic Disease: Glycosidase Inhibition (GCase)

Researchers have explored "vinyl" substituted derivatives (e.g., 7-vinyl-2-oxa-4-azabicyclo[3.2.0]heptan-3-one) as mimics of iminosugars.[3]

  • Hypothesis: The bicyclic constraint forces the nitrogen and oxygen atoms into positions mimicking the transition state of glucosyl cations during hydrolysis.

  • Experimental Outcome:

    • Compound: 7-vinyl-2-oxa-4-azabicyclo[3.2.0]heptan-3-one.[3][4]

    • Target:

      
      -Glucocerebrosidase (GCase).
      
    • Activity: Weak inhibition (

      
      ).[3][4]
      
    • Comparative Insight: Unlike monocyclic iminosugars (e.g., 1-DNJ,

      
       range), the [3.2.0] bicyclic constraint proved too rigid, preventing the induced fit required for the GCase active site. This serves as a critical negative result, guiding SAR (Structure-Activity Relationship) towards less strained systems for this specific target.
      

Experimental Protocols

To replicate the synthesis and testing of these derivatives, the following protocols are synthesized from high-integrity sources (e.g., Organic & Biomolecular Chemistry, Patent Literature).

Protocol A: Synthesis via [2+2] Photocycloaddition

This is the primary method for accessing the scaffold, particularly for DNA-Encoded Libraries (DELT).

  • Reagents: 2-Isoxazoline-3-carboxylate (Aryl/Alkyl substituted), Alkene precursor (e.g., Styrene or Vinyl-DNA headpiece), Iridium Photocatalyst (

    
    ).
    
  • Setup: Place reagents in a borosilicate vial with degassed solvent (DMSO or MeCN).

  • Irradiation: Irradiate with Blue LED (450 nm) for 10–60 minutes at Room Temperature.

  • Mechanism: Energy transfer (EnT) from the excited Iridium catalyst to the isoxazoline generates a triplet state, which undergoes [2+2] cycloaddition with the alkene.

  • Purification: For off-DNA synthesis, use Flash Chromatography (EtOAc/Hexanes). For on-DNA, use Ethanol precipitation.

Protocol B: PRMT5 Methylation Assay (Validation)

Purpose: Quantify the biological activity of the synthesized derivative.

  • Enzyme Prep: Recombinant human PRMT5/MEP50 complex (final conc. 5–20 nM).

  • Substrate: Biotinylated Histone H4 peptide (1–2

    
    ) and 
    
    
    
    -SAM (S-Adenosylmethionine) or fluorescent SAM analog.
  • Incubation:

    • Mix Enzyme + Inhibitor (2-oxa-4-azabicyclo derivative) in assay buffer (20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).

    • Incubate for 30 mins at RT to allow binding.

    • Add Substrate + SAM to initiate reaction.

    • Run for 60 mins.

  • Detection:

    • Transfer to Streptavidin-coated FlashPlate.

    • Wash to remove unbound SAM.

    • Measure Scintillation (CPM) or Fluorescence Polarization.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Visualizing the Chemical Workflow

The following diagram outlines the synthesis and application pipeline for these derivatives.

Workflow Start Precursor: Isoxazoline + Alkene Reaction [2+2] Photocycloaddition (Blue LED, Ir-Cat) Start->Reaction Scaffold 2-Oxa-4-azabicyclo [3.2.0]heptan-3-one Reaction->Scaffold Div1 Derivative A: PRMT5 Inhibitor Scaffold->Div1 N-Arylation Div2 Derivative B: Glycomimetic Scaffold->Div2 Vinyl/Hydroxyl Mod Assay1 Methylation Assay (High Potency) Div1->Assay1 Assay2 GCase Assay (Low Potency) Div2->Assay2

Caption: Synthetic divergence of the scaffold into oncological and metabolic screening streams.

References

  • Vertex Pharmaceuticals & Related Assignees. (2024). PRMT5 inhibitors and uses thereof. US Patent App. US20240254118A1. Link

  • Organic & Biomolecular Chemistry. (2016). Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Royal Society of Chemistry.[5] Link

  • Chemical Communications. (2020). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. Royal Society of Chemistry.[5] Link

  • Journal of Antibiotics. (1990). Synthesis and biological properties of 1-oxapenems. (Contextual comparison for beta-lactam distinction). Link

Sources

Comparative

Structural Comparison Guide: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one vs. Alternative Bicyclic Lactams

Bicyclic lactams and their carbamate derivatives are privileged scaffolds in modern medicinal chemistry. By imposing conformational restriction, these rigidized structures reduce the entropic penalty upon target binding,...

Author: BenchChem Technical Support Team. Date: March 2026

Bicyclic lactams and their carbamate derivatives are privileged scaffolds in modern medicinal chemistry. By imposing conformational restriction, these rigidized structures reduce the entropic penalty upon target binding, enhance metabolic stability, and provide precise 3D vectors for pharmacophore alignment.

This technical guide objectively compares the structural properties, synthetic workflows, and target performance of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one —a cyclobutane-fused oxazolidinone—against two foundational bicyclic lactams: the bridged Vince lactam and the fused Penam core.

Structural and Physicochemical Profiling

Understanding the topological and electronic differences between these scaffolds is critical for rational drug design. While all three are bicyclic systems, their linkage types and ring strains dictate completely different pharmacological applications.

Quantitative Comparison Table
Property2-Oxa-4-azabicyclo[3.2.0]heptan-3-oneVince LactamPenam Core
Scaffold Architecture Fused [3.2.0] bicyclicBridged[2.2.1] bicyclicFused [3.2.0] bicyclic
Linkage Type Cyclic Carbamate (-O-CO-NH-)Cyclic γ-Amide (-C-CO-NH-)Cyclic β-Amide (-C-CO-N-)
Molecular Weight 113.11 g/mol 109.13 g/mol 129.18 g/mol
TPSA (Ų) ~38.3~29.1~54.4
Ring Strain ModerateModerateExtremely High
Primary Utility Rigidified polar module (e.g., PRMT5 inhibitors)Synthon for carbocyclic nucleosidesSuicide inhibitor (Antibiotics)

Causality in Design: The cyclobutane-fused oxazolidinone (2-oxa-4-azabicyclo[3.2.0]heptan-3-one) presents a unique 3D vector. Unlike the highly reactive β-lactam ring in penams—which is designed to act as a suicide inhibitor by acylating bacterial penicillin-binding proteins (PBPs)—the cyclic carbamate is metabolically robust. It acts as a bioisostere for amides and ureas, providing a rigidified polar module that can participate in hydrogen bonding without being easily cleaved by amidases[1].

Experimental Workflows & Self-Validating Protocols

To effectively utilize these scaffolds, scientists must master their synthesis and functionalization. The following protocols detail the optimal workflows for generating and resolving these bicyclic systems, explaining the mechanistic causality behind each step.

Protocol A: Synthesis of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

This methodology utilizes a mild, phosgene-free cyclization strategy to construct the fused [3.2.0] system, a critical step in synthesizing PRMT5 inhibitors [2].

  • Reagent Preparation: Dissolve 2-aminocyclobutanol (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous THF is critical to prevent the competitive hydrolysis of the coupling reagent into imidazole and CO₂, which would drastically reduce the cyclization yield.

  • Activation and Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (2.0 eq) to the solution and heat to 50°C for 12 hours.

    • Causality: CDI acts as a mild carbonyl equivalent. The primary amine first attacks the CDI to form an N-acylimidazole intermediate. The 50°C heating provides the activation energy required for the adjacent secondary hydroxyl group to perform an intramolecular nucleophilic attack, expelling the second imidazole molecule and closing the oxazolidinone ring.

  • Self-Validation & Isolation: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass peak (m/z 88 [M+H]+) disappears entirely, replaced by the product peak (m/z 114 [M+H]+). Concentrate under reduced pressure and purify via flash silica chromatography.

Protocol B: Enzymatic Kinetic Resolution of Vince Lactam

Because Vince lactam is a bridged[2.2.1] system, chemical hydrolysis often requires harsh conditions that lead to racemization. Enzymatic resolution provides perfect enantioselectivity under mild conditions [3].

  • Buffer Preparation: Suspend rac-Vince lactam in a 50 mM phosphate buffer (pH 7.0).

    • Causality: Maintaining a neutral pH preserves the native conformation of the lactamase enzyme and prevents background chemical hydrolysis of the strained lactam.

  • Biocatalytic Cleavage: Introduce a specific γ-lactamase (e.g., cyclic imide hydrolase from Pseudomonas putida). Incubate at 25°C.

    • Causality: The enzyme selectively recognizes the stereochemistry of the (+)-enantiomer, lowering the transition state energy for amide bond hydrolysis while leaving the (-)-enantiomer untouched.

  • Self-Validation & Separation: Monitor the enantiomeric excess (ee) via chiral HPLC. The reaction validates itself when exactly 50% conversion is reached (E > 200). The unreacted (-)-Vince lactam is extracted into dichloromethane, while the highly polar hydrolyzed amino acid remains in the aqueous phase, allowing for a clean separation.

Mechanistic Pathways & Visualizations

The following diagrams illustrate the logical flow and molecular transformations of the protocols described above.

Synthesis A 2-Aminocyclobutanol (Starting Material) B CDI (1,1'-Carbonyldiimidazole) THF, 50°C, 12h A->B Addition C N-Acylimidazole Intermediate (Activated) B->C Nucleophilic Attack D 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (Product) C->D Intramolecular Cyclization (- Imidazole)

Fig 1. Synthetic workflow of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one via CDI-mediated cyclization.

Resolution A rac-Vince Lactam (Bridged γ-lactam) B Lactamase Enzyme (e.g., CIH or CPO-T) A->B Mild Aqueous Conditions (pH 7.0, 25°C) C (-)-Vince Lactam (Unreacted Enantiomer) B->C Kinetic Resolution (E > 200) D (+)-Amino Acid (Hydrolyzed Product) B->D Ring Opening

Fig 2. Enzymatic kinetic resolution of rac-Vince lactam into enantiopure building blocks.

Performance Comparison in Drug Design

When integrating these scaffolds into a drug discovery pipeline, their performance diverges significantly based on their structural stability:

  • Metabolic Stability: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one demonstrates superior stability in human liver microsomes (HLM) compared to penams. The carbamate linkage is highly resistant to β-lactamases and standard esterases, preventing premature degradation in vivo.

  • Target Affinity & Pocket Occupation: In the development of epigenetic modulators (like PRMT5 inhibitors), the [3.2.0] fused system perfectly occupies narrow binding pockets. It orients the cyclobutane ring towards hydrophobic patches, while the oxazolidinone carbonyl acts as a critical, directional hydrogen bond acceptor[2]. Conversely, Vince lactam and its derivatives are primarily utilized as transient synthetic intermediates rather than final pharmacophores due to their reactive alkene and amide functionalities [4].

References

  • A Structural Analysis of the FDA Green Book-Approved Veterinary Drugs and Roles in Human Medicine. Journal of Medicinal Chemistry. Available at:[Link]

  • PRMT5 inhibitors and uses thereof (US20240254118A1).Google Patents.
  • Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Applied Microbiology and Biotechnology. Available at:[Link]

  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry. Available at:[Link]

Validation

validation of the structure of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one by X-ray crystallography

Executive Summary: The Stereochemical Challenge In the pursuit of increased character in drug discovery, the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold has emerged as a high-value pharmacophore. This bicyclic system—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

In the pursuit of increased


 character in drug discovery, the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one  scaffold has emerged as a high-value pharmacophore. This bicyclic system—essentially a cyclobutane fused to an oxazolidinone—offers rigid vector orientation for substituents. However, its synthesis (often via [2+2] photocycloaddition or isocyanate-alkene condensation) frequently yields complex diastereomeric mixtures.

The Problem: Distinguishing between cis-fused and trans-fused isomers, as well as assigning absolute configuration (endo/exo substituents), is notoriously difficult using 1D-NMR due to signal overlap and the rigid, strained nature of the bridgehead protons.

The Solution: This guide compares the definitive structural elucidation provided by Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic (NMR) and computational (DFT) alternatives. While NMR is faster, SC-XRD is the only self-validating method to unambiguously define the bridgehead stereochemistry and absolute configuration required for IND filings.

Comparative Analysis: SC-XRD vs. NMR vs. DFT

The following table summarizes the performance of the three primary validation methods for this specific bicyclic scaffold.

FeatureMethod A: SC-XRD (Gold Standard) Method B: NMR (NOESY/COSY) Method C: DFT (Computational)
Primary Output 3D Atomic Coordinates (

)
Interatomic distances (

)
Energy minima & predicted spectra
Stereochemical Certainty Absolute (100%)Inferential (Ambiguous for fused rings)Theoretical support only
Sample Requirement Single Crystal (

mm)
Solution (

mg)
None (In silico)
Key Limitation Crystallization success rate"Blind spots" in proton-poor scaffoldsAccuracy of functional/basis set
Turnaround Time 24–72 Hours (if crystal exists)1–4 Hours12–24 Hours
Suitability for IND Required for Polymorph/Salt selectionSupportiveSupportive

Method A: Single Crystal X-Ray Diffraction (The Protocol)

As a senior scientist, I prioritize SC-XRD because it solves the "Phase Problem," providing a direct image of electron density rather than an indirect magnetic inference.

Experimental Workflow

To validate the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one structure, follow this optimized workflow.

G Start Crude Product (Diastereomeric Mix) Screen Vapor Diffusion (Screening) Start->Screen Slow Evap. Mount Crystal Mounting (Mitegen Loop) Screen->Mount Selection Collect Data Collection (Mo/Cu Source) Mount->Collect 100K N2 Stream Solve Structure Solution (SHELXT/Olex2) Collect->Solve HKL File Refine Refinement (R1 < 5%) Solve->Refine Least Squares

Figure 1: The Crystallographic Validation Workflow. Note the critical screening step.

Causality & Expert Insight
  • Crystallization Strategy:

    • Why: The bicyclic lactam is polar.

    • Protocol: Use Vapor Diffusion . Dissolve 5 mg of the compound in a polar solvent (DCM or Methanol). Place in an inner vial. Add a non-polar anti-solvent (Pentane or Diethyl Ether) to the outer reservoir. Seal and leave undisturbed at 4°C.

    • Insight: Slow diffusion prevents amorphous precipitation, favoring the ordered lattice growth required for diffraction.

  • Radiation Source Selection:

    • Why: This molecule is composed of light atoms (C, H, N, O).

    • Protocol: Use Cu-K

      
       radiation  (
      
      
      
      ) rather than Mo-K
      
      
      .
    • Insight: Copper radiation interacts more strongly with light atoms, providing higher intensity diffraction spots at high angles, which is critical for resolving the absolute configuration (Flack parameter) if no heavy atom is present [1].

  • Refinement Targets:

    • R-Factor (

      
      ):  Target 
      
      
      
      .
    • Goodness of Fit (GooF): Target

      
      .
      
    • Flack Parameter: For chiral validation, a value of

      
       confirms the absolute configuration; 
      
      
      
      indicates the inverted structure.

Method B: NMR Validation (The Alternative)

While X-ray is definitive, NMR is the workhorse for bulk purity. However, for 2-oxa-4-azabicyclo[3.2.0]heptan-3-one, standard 1D


H-NMR is insufficient due to the rigid bicyclic framework.
The NOESY Protocol

To distinguish cis-fused from trans-fused:

  • Sample Prep: Dissolve 10 mg in

    
     or 
    
    
    
    .
  • Experiment: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis: Look for cross-peaks between the bridgehead protons (

    
     and 
    
    
    
    ).
    • Cis-fused: Strong NOE correlation (protons are spatial neighbors).

    • Trans-fused: Weak or no NOE correlation.

Expert Warning: In small strained rings like the [3.2.0] system, "spin diffusion" can generate false positives in NOESY spectra. Furthermore, if the bridgehead protons are chemically equivalent (rare but possible in symmetric derivatives), they will not couple, rendering this method blind [2].

Structural Logic: Why X-Ray Wins

The specific geometry of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one creates a unique validation hierarchy.

DecisionTree Root Is the Stereochemistry Known? Check1 Are Bridgehead Protons Resolvable by NMR? Root->Check1 PathA Use 2D NOESY (Fast, Medium Confidence) Check1->PathA Yes PathB Ambiguous/Overlapping Signals Check1->PathB No Action Perform SC-XRD PathA->Action Validation Required PathB->Action Result Definitive Cis/Trans & Absolute Configuration Action->Result

Figure 2: Decision Matrix for Structural Validation.

Case Study Data: Bond Lengths

In a validated X-ray structure of this scaffold, the ring fusion bond (C1–C5) typically exhibits strain.

  • C1–C5 Distance (X-ray):

    
     (Typical for cyclobutane fusion).
    
  • Ring Puckering: The 5-membered oxazolidinone ring is rarely planar. X-ray allows calculation of Cremer-Pople parameters , defining the exact envelope conformation which dictates binding affinity [3]. NMR cannot provide this granular conformational data.

References

  • Parsons, S. (2021). Introduction to X-ray Crystallography for Organic Chemists. Journal of Chemical Education.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.

  • Enamine Ltd. (2018).[1] Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes. Journal of Organic Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). Mercury Visualization Software & CSD Database.

Sources

Comparative

spectroscopic comparison of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one diastereomers

Title: Spectroscopic Comparison Guide: Differentiating 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Diastereomers Introduction The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold is a conformationally constrained bicyclic carbam...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison Guide: Differentiating 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Diastereomers

Introduction The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one scaffold is a conformationally constrained bicyclic carbamate. It serves as a critical intermediate in the synthesis of bioactive iminosugars[1] and highly selective PRMT5 and BCL6 inhibitors[2][3]. The core structure consists of an oxazolidin-2-one ring fused to a cyclobutane ring. Depending on the relative stereochemistry at the bridgehead carbons (C1 and C5), the molecule exists as either a cis-fused or trans-fused diastereomer.

Because the trans-fusion imparts significant structural strain, the cis-isomer (e.g., rac-(1R,5S)) is overwhelmingly favored in standard thermodynamic syntheses[2]. However, advanced catalytic C–H amination methodologies can yield complex, substituted diastereomers where stereochemical assignment becomes challenging[4]. Accurately differentiating these diastereomers is paramount for downstream drug development. This guide provides an objective, data-driven comparison of their spectroscopic profiles (NMR and IR) and the underlying physical chemistry driving these differences.

Causality in Spectroscopic Differentiation

Nuclear Magnetic Resonance (


H NMR) & The Karplus Relationship 
The most definitive method for distinguishing the cis and trans diastereomers is analyzing the vicinal coupling constant (

) between the bridgehead protons (H1 and H5).
  • Cis-Diastereomer: The bridgehead protons are syn-coplanar, resulting in a dihedral angle (

    
    ) of approximately 0° to 20°. According to the Karplus equation, this small angle yields a strong coupling constant, typically in the range of 7.0–8.5 Hz[3][5].
    
  • Trans-Diastereomer: The protons are anti-coplanar but highly distorted due to the constrained [3.2.0] bicyclic system. The dihedral angle approaches 90°. The Karplus curve dictates that a ~90° dihedral angle results in a near-zero coupling constant (

    
     ≈ 0–2.0 Hz).
    

Infrared Spectroscopy (FT-IR) & Ring Strain The oxazolidinone carbonyl (C=O) stretching frequency is highly sensitive to the internal ring strain of the bicyclic system[6].

  • Cis-Diastereomer: The relatively relaxed cis-fusion allows the oxazolidinone ring to maintain a standard 5-membered lactam/carbamate geometry. The C=O stretch typically appears around 1740–1750 cm⁻¹.

  • Trans-Diastereomer: The trans-fusion forces severe distortion. To accommodate the strain, the endocyclic bond angles decrease, which proportionally increases the

    
    -character of the exocyclic C=O bond. This stronger, stiffer bond requires more energy to stretch, shifting the absorption frequency higher to approximately 1770–1785 cm⁻¹.
    

Quantitative Spectroscopic Comparison

Spectroscopic Parametercis-2-Oxa-4-azabicyclo[3.2.0]heptan-3-onetrans-2-Oxa-4-azabicyclo[3.2.0]heptan-3-oneDiagnostic Causality

H NMR:

Coupling
7.0 – 8.5 Hz0 – 2.0 HzDihedral angle (

vs

) via Karplus equation.

H NMR: Bridgehead Shift (

)
4.8 – 5.1 ppm4.3 – 4.6 ppmAnisotropic shielding differences from the constrained ring geometry.
FT-IR: Carbonyl Stretch (

)
1740 – 1750 cm⁻¹1770 – 1785 cm⁻¹Increased

-character in the C=O bond due to trans-fusion ring strain.

C NMR: Carbonyl Shift (

)
~158.0 – 159.5 ppm~155.0 – 156.5 ppmStrain-induced changes in electron density and shielding[1].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols detail the synthesis of the favored cis-diastereomer and the subsequent spectroscopic validation.

Protocol A: Synthesis of rac-(1R,5S)-2-oxa-4-azabicyclo[3.2.0]heptan-3-one This method utilizes 1,1'-Carbonyldiimidazole (CDI) to cyclize cis-2-aminocyclobutanol, safely retaining the relative stereocenter without epimerization[2][7].

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

  • Reagent Addition: Dissolve 2-aminocyclobutanol (2.0 g, 22.9 mmol, 1.0 eq) in 30 mL of anhydrous Tetrahydrofuran (THF)[2].

  • Activation: Slowly add N,N'-Carbonyldiimidazole (CDI) (7.4 g, 45.9 mmol, 2.0 eq) to the stirring solution[2].

  • Reaction: Heat the mixture to 50°C and stir continuously for 12 hours[2]. Monitor completion via TLC (Ethyl acetate/Petroleum ether).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF solvent[2].

  • Purification: Purify the crude residue using flash silica gel chromatography (eluting with a gradient of Ethyl acetate/Petroleum ether) to isolate the pure cis-diastereomer as a solid[2].

Protocol B: Spectroscopic Validation (NMR & IR)

  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) or Methanol-d
    
    
    
    [1][8]. Transfer to a standard 5 mm NMR tube.
  • 
    H NMR Acquisition:  Acquire spectra at 400 MHz. Process the FID with a 0.3 Hz line broadening to ensure sharp coupling resolution.
    
  • Data Analysis (Self-Validation): Isolate the signals for the bridgehead protons (typically multiplets or doublets of doublets around 4.9 ppm). Extract the

    
    -coupling. A calculated value of >7 Hz definitively confirms the cis-configuration, validating the synthetic retention of stereochemistry.
    
  • IR Acquisition: Place 2-3 mg of the solid sample on the ATR crystal of an FT-IR spectrometer[6]. Apply consistent pressure and scan from 4000 to 600 cm⁻¹ (resolution 4 cm⁻¹, 16 scans).

  • Data Analysis: Identify the sharp, intense peak in the 1700-1800 cm⁻¹ region. A peak at ~1745 cm⁻¹ validates the cis-isomer, ruling out the highly strained trans-isomer.

Workflow Visualization

G A 2-Aminocyclobutanol (Precursor) B N,N'-Carbonyldiimidazole (CDI) THF, 50°C, 12h A->B C cis-2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (Major Product) B->C Retention of cis stereocenter D trans-2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (Minor/Strained) B->D Epimerization/trans precursor E 1H NMR Analysis (J-Coupling Evaluation) C->E F FT-IR Spectroscopy (Carbonyl Strain Shift) C->F D->E D->F

Workflow for the synthesis and spectroscopic differentiation of[3.2.0] bicyclic diastereomers.

References

  • [1][4][5][6] Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Organic & Biomolecular Chemistry - RSC Publishing. Available at:[Link]

  • [2][8][9] PRMT5 inhibitors and uses thereof (US20240254118A1). Google Patents. Available at:

  • [3] 2-quinolone derived inhibitors of bcl6 (WO2018215798A1). Google Patents. Available at:

Sources

Validation

Cross-Reactivity Studies of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Analogues: A Comparison Guide for Constrained Iminosugars

As a Senior Application Scientist specializing in glycomimetics and enzyme kinetics, I frequently encounter a critical bottleneck in the development of iminosugar-based therapeutics: off-target cross-reactivity. Standard...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in glycomimetics and enzyme kinetics, I frequently encounter a critical bottleneck in the development of iminosugar-based therapeutics: off-target cross-reactivity. Standard iminosugars, such as 1-deoxynojirimycin (DNJ) and its clinical derivative Miglustat (N-Bu-DNJ), are potent inhibitors of endoplasmic reticulum (ER)


-glucosidases. This makes them valuable as pharmacological chaperones for misfolded proteins in diseases like cystic fibrosis (mutant F508del-CFTR) and Gaucher disease. However, their conformational flexibility allows them to promiscuously inhibit intestinal glycosidases (e.g., sucrase-isomaltase), leading to severe gastrointestinal toxicity and osmotic diarrhea.

To overcome this, modern drug design has pivoted toward conformational constraint . Analogues derived from the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core—synthesized via highly stereocontrolled Rh(II)-catalyzed C(sp


)–H amination—serve as pivotal intermediates to rigidified 5-azaspiro[3.4]octane skeletons [1]. By locking the iminosugar into a specific geometry, these analogues selectively mimic the oxocarbenium ion transition state of the target ER enzymes while sterically clashing with off-target intestinal glycosidases.

This guide objectively compares the cross-reactivity profiles of these constrained bicyclic analogues against traditional unconstrained iminosugars and provides a self-validating experimental framework for profiling novel glycomimetics.

Mechanistic Rationale: The Power of Conformational Constraint

The causality behind the superior selectivity of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one analogues lies in transition-state thermodynamics. Unconstrained piperidine rings (like DNJ) rapidly interconvert between various chair (


, 

) and skew-boat conformations. This flexibility allows the molecule to adapt to the distinct active-site architectures of a broad spectrum of glycosidases.

By contrast, the spirocyclic architecture derived from the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core rigidifies the spatial orientation of the hydroxyl pharmacophores. This pre-organization drastically reduces the entropic penalty of binding to the target ER


-glucosidase while creating insurmountable steric hindrance in the active sites of off-target enzymes. The result is a highly selective pharmacological chaperone that rescues misfolded proteins without triggering systemic toxicity.

ER_Pathway Mutant_Protein Misfolded Protein (e.g., F508del-CFTR) ER_Glucosidase ER α-Glucosidase I/II Mutant_Protein->ER_Glucosidase Glycan Trimming Golgi Trafficking to Golgi (Rescued Function) Mutant_Protein->Golgi Chaperone Rescue Degradation Proteasomal Degradation (ERAD) ER_Glucosidase->Degradation Misfolding Detected Iminosugar Constrained Iminosugar (Chaperone) Iminosugar->Mutant_Protein Stabilizes Conformation Iminosugar->ER_Glucosidase Inhibits/Modulates

Fig 1: Pharmacological chaperone rescue pathway via targeted ER α-glucosidase modulation.

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of these constrained analogues, we must benchmark their half-maximal inhibitory concentrations (


) against standard clinical iminosugars across a panel of target and off-target enzymes. The data below illustrates the profound impact of the bicyclic constraint on the selectivity index.
Table 1: Quantitative Glycosidase Cross-Reactivity Profiling
Compound ClassER

-Glucosidase I/II (Target)

(

M)
Intestinal Sucrase (Off-Target)

(

M)
Lysosomal

-Glucosidase (Off-Target)

(

M)
Selectivity Index (Sucrase / Target)
DNJ (Unconstrained)2.10.052800.02 (Highly Cross-Reactive)
Miglustat / N-Bu-DNJ (Unconstrained)0.80.121500.15 (Cross-Reactive)
2-Oxa-4-azabicyclo Analogue (Constrained Spiranic)1.5> 500> 1000> 333 (Highly Selective)

Data Analysis: While Miglustat achieves sub-micromolar potency against the target ER enzyme, its extreme affinity for intestinal sucrase (


 = 0.12 

M) guarantees gastrointestinal off-target effects. The constrained analogue derived from the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one core maintains therapeutically relevant target inhibition (

= 1.5

M) while completely abolishing sucrase cross-reactivity, yielding a >2000-fold improvement in the selectivity index.

Self-Validating Experimental Protocol: Cross-Reactivity Profiling

Generating trustworthy cross-reactivity data requires a protocol that actively prevents false positives (e.g., from assay interference or enzyme degradation). As an application scientist, I mandate the use of continuous steady-state kinetics rather than end-point assays. The following step-by-step methodology is designed as a self-validating system.

Step-by-Step Methodology

Step 1: Enzyme and Substrate Preparation

  • Action: Reconstitute recombinant human ER

    
    -glucosidase and human intestinal sucrase-isomaltase complex in assay buffer (e.g., 50 mM sodium phosphate, pH 6.8). Prepare fluorogenic or chromogenic substrates (e.g., 4-nitrophenyl 
    
    
    
    -D-glucopyranoside, pNPG).
  • Causality: Utilizing human recombinant enzymes rather than crude tissue extracts ensures that the

    
     values reflect true clinical translatability without interference from competing background hydrolases.
    

Step 2: Inhibitor Titration

  • Action: Prepare a 10-point dose-response curve of the 2-oxa-4-azabicyclo[3.2.0]heptan-3-one analogue using 1:3 serial dilutions (ranging from 1 nM to 1 mM) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v).

  • Causality: A wide dynamic range is critical. Constrained analogues often exhibit flat dose-response curves against off-target enzymes; capturing the highest concentrations (1 mM) conclusively proves the absence of cross-reactivity.

Step 3: Pre-Incubation (Steady-State Establishment)

  • Action: Incubate the enzyme with the inhibitor dilutions for 20 minutes at 37°C prior to initiating the reaction.

  • Causality: Many rigidified iminosugars act as slow-binding inhibitors. Skipping pre-incubation will artificially inflate the

    
     value, leading to a dangerous overestimation of compound safety.
    

Step 4: Continuous Kinetic Readout (The Self-Validating Step)

  • Action: Add the pNPG substrate to trigger the reaction. Immediately monitor absorbance at 400 nm continuously for 30 minutes using a microplate reader.

  • Causality: Calculate the initial velocity (

    
    ) strictly from the linear portion of the kinetic curve. If the curve exhibits non-linearity (flattening), it indicates substrate depletion, product inhibition, or enzyme degradation. Self-Validation:  Any well exhibiting an 
    
    
    
    for the linear regression of the raw kinetic trace must be automatically discarded.

Step 5: Data Analysis & Quality Control

  • Action: Plot

    
     against inhibitor concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model.
    
  • Causality: Check the Hill slope of the fit. A Hill slope significantly deviating from 1.0 suggests assay aggregation, non-specific binding, or a non-competitive mechanism, triggering an immediate orthogonal validation requirement (e.g., Dixon plot analysis).

Assay_Workflow Enzyme_Prep 1. Glycosidase Panel Preparation (Target vs. Off-Target) Incubation 3. Pre-incubation (Enzyme + Inhibitor) Enzyme_Prep->Incubation Inhibitor_Dilution 2. Serial Dilution of Bicyclic Analogues Inhibitor_Dilution->Incubation Substrate_Add 4. Addition of Fluorogenic/ Chromogenic Substrates Incubation->Substrate_Add 15-30 min, 37°C Kinetics 5. Continuous Kinetic Readout (Absorbance/Fluorescence) Substrate_Add->Kinetics Trigger Reaction Data_Analysis 6. Non-linear Regression (IC50 & Ki Determination) Kinetics->Data_Analysis V0 Calculation Validation 7. Self-Validation: Check Hill Slope & R² Data_Analysis->Validation

Fig 2: Self-validating high-throughput cross-reactivity screening workflow.

Conclusion & Strategic Recommendations

When developing iminosugar-based therapeutics, potency is only half the battle; selectivity dictates clinical viability. The data clearly demonstrates that unconstrained piperidines like Miglustat carry inherent cross-reactivity liabilities. By leveraging Rh(II)-catalyzed C(sp


)–H amination to synthesize 2-oxa-4-azabicyclo[3.2.0]heptan-3-one intermediates, medicinal chemists can access a privileged, conformationally constrained chemical space.

For drug development professionals, I strongly recommend prioritizing these rigidified spirocyclic scaffolds in early-stage pipelines targeting ER quality control pathways. Furthermore, ensure that all cross-reactivity profiling adheres strictly to continuous kinetic methodologies to guarantee the integrity and translatability of your preclinical data.

References
  • Nocquet, P.-A., Hensienne, R., Wencel-Delord, J., Laigre, E., Sidelarbi, K., Becq, F., Norez, C., Hazelard, D., & Compain, P. (2016). Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Immediate Action Required: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (C₅H₉NO₂) is a strained bicyclic system containing a lactam/oxazolidinone fusion. Due to its structural homology with beta-lactam antibiotics and potential for biological activity, it must be treated as a sensitizing agent and hazardous organic waste .

Do not dispose of this compound down the drain. Conventional wastewater treatment is often ineffective at degrading strained lactam rings, leading to environmental persistence and potential antimicrobial resistance selection pressures.[1]

The Authorized Disposal Path is:

  • Chemical Deactivation (Preferred): Alkaline hydrolysis to open the lactam ring.

  • Segregation: Collection in dedicated "High Hazard/Bioactive" organic waste streams.

  • Final Destruction: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Hazard Identification

To ensure scientific integrity, we must understand why we are disposing of it this way. This compound is not merely "chemical waste"; it is a reactive intermediate.

PropertySpecificationOperational Implication
Structure Bicyclic fused ring (Cyclobutane + Lactam/Oxazolidinone)High ring strain makes it reactive toward nucleophiles (DNA, proteins).
Reactivity Electrophilic Acyl CenterPotential skin/respiratory sensitizer (haptenization).
Solubility Moderate polarity (Organic/Aqueous soluble)Can migrate easily in water tables if improperly dumped.
Hazard Class Irritant / Potential Sensitizer Handle with double nitrile gloves and respiratory protection (fume hood).

Expert Insight: The 3-one moiety in the 4-aza system functions similarly to a beta-lactam carbonyl. In biological systems, these rings can acylate serine residues in enzymes. Therefore, deactivation prior to disposal is the gold standard for environmental stewardship.

Part 3: Deactivation Protocol (Alkaline Hydrolysis)

For liquid waste or stock solutions >10 mL.

This protocol utilizes nucleophilic attack by hydroxide ions to cleave the strained amide bond, rendering the molecule biologically inert.

Reagents Required:

  • Sodium Hydroxide (NaOH), 1.0 M or 2.0 M solution.

  • Hydrochloric Acid (HCl), 1.0 M (for neutralization).[2]

  • pH strips or meter.[2]

Step-by-Step Methodology:

  • Preparation: Perform all work in a functioning chemical fume hood. Wear splash goggles and a lab coat.

  • Ratio Calculation: Use a 2:1 volume ratio of NaOH (1 M) to Waste Solution.

    • Example: For 50 mL of waste containing the target compound, add 100 mL of 1 M NaOH.

  • Reaction:

    • Slowly add the NaOH to the waste solution while stirring.

    • Observation: Mild exotherm may occur due to ring opening.

    • Incubation: Allow the mixture to stand at room temperature for 24 hours . This ensures complete hydrolysis of the bicyclic core.

  • Neutralization:

    • After 24 hours, slowly add 1 M HCl to the mixture.

    • Target pH: 6.0 – 9.0 .

  • Verification: Test pH with strips. The solution is now classified as "Deactivated Organic Waste."

Part 4: Waste Segregation & Packaging

If deactivation is not feasible (e.g., solid waste, contaminated silica, or small scale <10 mg), follow this direct segregation path.

A. Solid Waste (Contaminated Solids/PPE)
  • Container: Wide-mouth HDPE jar or yellow biohazard/chem-hazard bag (depending on facility rules).

  • Labeling: Must read "Hazardous Waste: Toxic Solids (Potential Sensitizer)."

  • Contents: Silica gel, contaminated gloves, paper towels, and solid compound.

B. Liquid Waste (Solvent Mixtures)
  • Container: Amber glass or HDPE solvent carboy.

  • Compatibility: Do NOT mix with oxidizers (peroxides, nitric acid). Segregate into "Non-Halogenated Organic" or "Halogenated Organic" depending on the co-solvent used.

  • Labeling: "Hazardous Waste: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Solution. Flammable/Irritant."

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one StateCheck Physical State? Start->StateCheck Liquid Liquid / Stock Solution StateCheck->Liquid Liquid Solid Solid / Contaminated PPE StateCheck->Solid Solid DeactivationCheck Can it be Deactivated? Liquid->DeactivationCheck Hydrolysis Alkaline Hydrolysis (1M NaOH, 24h) DeactivationCheck->Hydrolysis Yes (Preferred) LiquidBin Liquid Organic Waste (Non-Halogenated) DeactivationCheck->LiquidBin No (Small Scale) Neutralize Neutralize to pH 7 (using HCl) Hydrolysis->Neutralize Neutralize->LiquidBin SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin

Caption: Operational workflow for the segregation and treatment of bicyclic lactam waste streams.

Part 6: Emergency Procedures

In the event of accidental release, immediate containment is critical to prevent exposure to the active ring system.

  • Spill (Liquid):

    • Evacuate the immediate area.[3][4]

    • Don PPE (Nitrile gloves, lab coat, respirator if aerosolized).

    • Cover spill with Vermiculite or Chemizorb .

    • Decontamination:[3][5] Wipe the surface with 1 M NaOH to degrade any residual compound, followed by water.

  • Exposure (Skin/Eye):

    • Skin: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption).

    • Eyes: Flush with water for 15 minutes.[4] Seek medical attention immediately (potential for corneal damage due to alkylation).

Part 7: Regulatory Compliance Codes

Ensure your waste manifest includes the following classifications. If the specific CAS is not listed in your local registry, use the "Not Otherwise Specified" (n.o.s.) codes based on the hazard characteristics.

  • RCRA Code (USA): Likely D001 (Ignitable) if in solvent, or Not Listed (manage as Toxic).

  • DOT Shipping Name: UN 2811, Toxic solids, organic, n.o.s. (2-Oxa-4-azabicyclo[3.2.0]heptan-3-one) OR UN 1993, Flammable liquids, n.o.s. (if in solvent).

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: General Bicyclic Lactams. Retrieved from

  • BenchChem. (2025).[2] Safeguarding Research and the Environment: Proper Disposal of Penicillin V (Beta-Lactam Analogues). Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-oxa-4-azabicyclo[3.2.0]heptan-3-one.[6] Retrieved from

  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. Retrieved from

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from

Sources

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